Product packaging for Epoxyparvinolide(Cat. No.:)

Epoxyparvinolide

Cat. No.: B1180284
M. Wt: 250.33 g/mol
InChI Key: RJLKXMONMKZDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6H-Oxireno[5,6]cyclonona[1,2-b]furan-6-one, decahydro-7,7,9a-trimethyl-4-methylene- has been reported in Pogostemon with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B1180284 Epoxyparvinolide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKXMONMKZDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Epoxyparvinolide: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sourcing and isolation of epoxyparvinolide, a sesquiterpenoid of interest for its potential biological activities. This document details the botanical origin of the compound and presents a step-by-step experimental protocol for its extraction, purification, and characterization, based on published scientific literature. All quantitative data is summarized for clarity, and a representative signaling pathway is visualized to provide biological context.

Natural Source

This compound is a naturally occurring sesquiterpenoid found in the plant Pogostemon cablin (Blanco) Benth., a member of the Lamiaceae family.[1] Commonly known as patchouli, this aromatic herb is native to Southeast Asia and is widely cultivated for its essential oil. The aerial parts of the plant, including the leaves and stems, serve as the primary source material for the isolation of this compound and other related phytochemicals. While patchouli is renowned for its major constituent, patchouli alcohol, it harbors a diverse array of other sesquiterpenoids, including this compound, which contribute to its complex chemical profile and potential therapeutic properties.

Quantitative Data on Isolation

The isolation of this compound is a multi-step process involving significant quantities of plant material to yield a small amount of the pure compound. The following table summarizes the quantitative data from a representative isolation study.

ParameterValueReference
Starting Plant Material10 kg of dried and powdered aerial parts of Pogostemon cablinXu et al., 2017
Initial Crude ExtractNot specifiedXu et al., 2017
Ethyl Acetate Soluble Fraction120 gXu et al., 2017
Final Yield of this compound15.0 mgXu et al., 2017

Experimental Protocol for Isolation and Purification

The following protocol is a detailed methodology for the isolation and purification of this compound from the aerial parts of Pogostemon cablin, based on the work by Xu et al. (2017).

3.1. Extraction

  • Air-dry the aerial parts of Pogostemon cablin and grind them into a fine powder.

  • Macerate the powdered plant material (10 kg) with 95% ethanol at room temperature. Perform the extraction three times, each for 2 hours, to ensure exhaustive extraction.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3.2. Solvent Partitioning

  • Suspend the crude extract in water.

  • Perform sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.

  • Separate and collect the ethyl acetate soluble fraction, as this contains the target compound.

  • Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate fraction (120 g).

3.3. Chromatographic Purification

3.3.1. Silica Gel Column Chromatography

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

  • Elute the column with a gradient solvent system of petroleum ether-ethyl acetate, starting from 1:0 and gradually increasing the polarity to 0:1 (v/v).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the target compound based on the TLC profile.

3.3.2. Sephadex LH-20 Column Chromatography

  • Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.

  • Elute the column with a 1:1 (v/v) mixture of chloroform and methanol.

  • Collect and combine the fractions containing this compound.

3.3.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform the final purification step using preparative HPLC.

  • Utilize a C18 column and a mobile phase of methanol-water (75:25, v/v).

  • Set the flow rate to 3 mL/min.

  • Monitor the elution and collect the peak corresponding to this compound (retention time, tR = 21.5 min).

  • Evaporate the solvent from the collected fraction to obtain pure this compound (15.0 mg).

3.4. Structure Elucidation

The structure of the isolated this compound is confirmed through spectroscopic analysis, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the molecular formula.

Biological Activity and Potential Signaling Pathway

Compounds isolated from Pogostemon cablin, including those structurally related to this compound, have been reported to exhibit α-glucosidase inhibitory activity. This enzyme is crucial for the breakdown of complex carbohydrates into glucose. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. While the direct signaling pathway of this compound is not yet elucidated, a plausible downstream effect of α-glucosidase inhibition is depicted below.

alpha_glucosidase_inhibition_pathway carbohydrates Complex Carbohydrates alpha_glucosidase α-Glucosidase carbohydrates->alpha_glucosidase Digestion glucose Glucose absorption Intestinal Glucose Absorption glucose->absorption alpha_glucosidase->glucose inhibition This compound (Potential Inhibition) inhibition->alpha_glucosidase reduced_absorption Reduced Glucose Absorption inhibition->reduced_absorption blood_glucose Increased Blood Glucose Levels absorption->blood_glucose normalized_glucose Normalized Blood Glucose Levels reduced_absorption->normalized_glucose

Caption: Potential downstream effect of α-glucosidase inhibition.

This guide provides a foundational understanding for researchers interested in the natural product chemistry and potential therapeutic applications of this compound. The detailed isolation protocol serves as a practical starting point for its procurement from its natural source for further investigation.

References

The Epoxyparvinolide Biosynthesis Pathway in Pogostemon: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

A Hypothetical Framework for the Biosynthesis of Epoxyparvinolide in Pogostemon

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of this compound has not yet been fully elucidated in Pogostemon cablin or related species. This document presents a hypothetical pathway based on established principles of sesquiterpenoid biosynthesis in plants, drawing parallels from well-characterized pathways of structurally similar compounds. The proposed enzymes and their functions are inferred from analogous systems and the known genomic and transcriptomic data of Pogostemon cablin.

Introduction

Pogostemon cablin (patchouli) is a renowned medicinal and aromatic herb, most famous for its production of patchouli oil, a complex mixture of sesquiterpenoids. While the biosynthesis of major components like patchoulol and pogostone has been extensively studied, the pathways leading to other, less abundant but potentially bioactive sesquiterpenoids remain largely unexplored. One such compound of interest is this compound, a sesquiterpene lactone that has been isolated from the related species Pogostemon parviflorus. Sesquiterpene lactones are a class of natural products known for their diverse pharmacological activities. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at enhancing their production for pharmaceutical applications.

This technical guide outlines a putative biosynthetic pathway for this compound in Pogostemon, leveraging knowledge from analogous pathways, such as that of costunolide in the Asteraceae family. We will detail the proposed enzymatic steps, present relevant data from related systems in a structured format, provide comprehensive experimental protocols for pathway elucidation, and visualize the proposed mechanisms and workflows.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, starting with farnesyl pyrophosphate (FPP), and proceeding through a series of cyclization and oxidation steps catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases (CYPs).

Upstream Pathway: Formation of Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenoids, the biosynthesis of this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

Proposed Core Pathway to this compound

Based on the structure of this compound and analogous pathways for other germacranolide-derived sesquiterpene lactones, we propose the following sequence of reactions:

  • Formation of the Germacrene D backbone: Farnesyl pyrophosphate is first cyclized by a Germacrene D Synthase (GDS) to form the sesquiterpene olefin, germacrene D. This is a common intermediate in the biosynthesis of many sesquiterpenoids.

  • Hydroxylation of Germacrene D: A specific Cytochrome P450 monooxygenase (CYP) , likely a germacrene D hydroxylase, catalyzes the hydroxylation of germacrene D at a specific carbon position to form a hydroxylated intermediate.

  • Further Oxidation and Lactonization to form Parvinolide: Subsequent oxidation steps, potentially catalyzed by one or more CYPs, would lead to the formation of a carboxylic acid, followed by lactonization to yield the parvinolide core structure. This process is analogous to the conversion of germacrene A to costunolide.

  • Epoxidation to this compound: The final step is the epoxidation of the parvinolide intermediate, a reaction also catalyzed by a Cytochrome P450 monooxygenase (epoxidase) , to yield this compound.

A diagram of this proposed pathway is presented below.

Epoxyparvinolide_Biosynthesis cluster_enzymes Enzymatic Conversions FPP Farnesyl Pyrophosphate (FPP) GDS Germacrene D Synthase (GDS) GermacreneD Germacrene D CYP1 Cytochrome P450 (Hydroxylase) Hydroxylated_GermacreneD Hydroxylated Germacrene D CYP2 Cytochrome P450(s) (Oxidase/Lactonase) Parvinolide Parvinolide CYP3 Cytochrome P450 (Epoxidase) This compound This compound GDS->GermacreneD CYP1->Hydroxylated_GermacreneD CYP2->Parvinolide CYP3->this compound

Caption: Proposed biosynthetic pathway of this compound from FPP.

Quantitative Data from Analogous Pathways

Direct quantitative data for the enzymes in the this compound pathway is not available. The following table summarizes kinetic data for well-characterized enzymes from the analogous costunolide biosynthesis pathway, which can serve as a benchmark for future studies on the this compound pathway.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Germacrene A Synthase (GAS)Cichorium intybusFPP0.5 ± 0.10.04[1]
Germacrene A Oxidase (GAO)Cichorium intybusGermacrene AN/AN/A[2]
Costunolide Synthase (COS)Cichorium intybusGermacra-1(10),4,11(13)-trien-12-oic acidN/AN/A[1][2]
Germacrene D SynthasePiper betleFPP32.576.4[3]

Note: N/A indicates that the specific kinetic parameters were not reported in the cited literature, although enzyme function was confirmed.

Experimental Protocols

The elucidation of the proposed pathway requires the identification and functional characterization of the involved enzymes. Below are detailed methodologies for key experiments.

Protocol for Sesquiterpene Synthase Assay (e.g., Germacrene D Synthase)

This protocol is adapted for the functional characterization of a candidate sesquiterpene synthase expressed heterologously in E. coli.

Objective: To determine the enzymatic activity and product profile of a candidate Germacrene D Synthase.

Materials:

  • His-tagged purified candidate enzyme

  • Assay buffer: 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT

  • Substrate: Farnesyl pyrophosphate (FPP) solution (1 mg/mL in assay buffer without MgCl₂)

  • Stop solution: 50 mM EDTA in water

  • Organic solvent for extraction: Hexane

  • Internal standard (e.g., caryophyllene)

  • GC-MS instrument

Procedure:

  • Enzyme Reaction:

    • In a 2 mL glass vial, combine 450 µL of assay buffer and 10 µg of the purified candidate enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the FPP substrate solution (final concentration ~100 µM).

    • Incubate the reaction at 30°C for 1 hour with gentle shaking.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 100 µL of the stop solution.

    • Add 500 µL of hexane containing the internal standard (e.g., 10 µg/mL).

    • Vortex vigorously for 1 minute to extract the sesquiterpene products.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a new GC-MS vial.

    • Analyze the sample by GC-MS. The GC program should be optimized for the separation of sesquiterpenes.

    • Identify the products by comparing their mass spectra and retention times with authentic standards and/or the NIST library.

    • Quantify the product formation relative to the internal standard.

Workflow Diagram:

Sesquiterpene_Synthase_Assay_Workflow start Start prepare_reaction Prepare reaction mix: Assay buffer + Purified enzyme start->prepare_reaction pre_incubate Pre-incubate at 30°C for 5 min prepare_reaction->pre_incubate add_fpp Add FPP to start reaction pre_incubate->add_fpp incubate Incubate at 30°C for 1 hour add_fpp->incubate stop_reaction Stop reaction with EDTA incubate->stop_reaction extract Extract with Hexane (containing internal standard) stop_reaction->extract analyze Analyze by GC-MS extract->analyze end End analyze->end

Caption: Workflow for the in vitro assay of a sesquiterpene synthase.
Protocol for Cytochrome P450 Functional Characterization in Yeast

This protocol describes the functional characterization of a candidate CYP enzyme by co-expression with a partner cytochrome P450 reductase (CPR) in Saccharomyces cerevisiae.

Objective: To determine if a candidate CYP can catalyze a specific oxidation step (e.g., hydroxylation or epoxidation) on a sesquiterpene substrate.

Materials:

  • Yeast expression vectors (e.g., pESC series)

  • S. cerevisiae strain (e.g., WAT11)

  • Yeast transformation reagents

  • Selective yeast growth media (e.g., SC-Ura/-Leu) with glucose and galactose

  • Substrate (e.g., germacrene D or parvinolide) dissolved in a suitable solvent (e.g., DMSO)

  • Ethyl acetate for extraction

  • GC-MS or LC-MS instrument

Procedure:

  • Vector Construction and Yeast Transformation:

    • Clone the full-length cDNA of the candidate CYP and a partner CPR (e.g., from Arabidopsis thaliana or Pogostemon cablin) into a dual-expression yeast vector under the control of galactose-inducible promoters.

    • Transform the resulting plasmid into the S. cerevisiae strain using the lithium acetate method.

    • Select for transformants on appropriate selective medium with glucose.

  • Yeast Culture and Induction:

    • Inoculate a single colony of transformed yeast into 5 mL of selective liquid medium with 2% glucose and grow overnight at 30°C.

    • Use the starter culture to inoculate 50 mL of selective medium with 2% galactose (to induce gene expression) to an OD₆₀₀ of 0.2.

    • Grow the culture at 30°C with shaking for 24 hours.

  • In Vivo Bioconversion:

    • Add the sesquiterpene substrate to the induced yeast culture to a final concentration of 50-100 µM.

    • Continue to incubate the culture at 30°C for another 24-48 hours.

  • Extraction and Analysis:

    • Harvest the yeast culture and extract the entire culture (cells and medium) with an equal volume of ethyl acetate.

    • Vortex vigorously and separate the phases by centrifugation.

    • Collect the upper organic phase, dry it over anhydrous Na₂SO₄, and concentrate it under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent and analyze by GC-MS or LC-MS to identify the oxidized product(s). A control culture transformed with an empty vector should be run in parallel.

Logical Relationship Diagram:

CYP_Functional_Assay_Logic start Start construct Construct Yeast Expression Vector (CYP + CPR genes) start->construct transform Transform S. cerevisiae construct->transform induce Induce Gene Expression (Galactose medium) transform->induce feed Feed Substrate to Culture induce->feed incubate Incubate for Bioconversion feed->incubate extract Extract Products incubate->extract analyze Analyze by GC-MS/LC-MS extract->analyze compare Compare with Control (Empty Vector) analyze->compare end End compare->end

Caption: Logical flow for the functional characterization of a CYP in yeast.

Conclusion and Future Outlook

The biosynthesis of this compound in Pogostemon represents an intriguing area of research with potential applications in drug development. While the pathway remains to be definitively elucidated, the proposed framework provides a solid foundation for future investigation. The identification of a germacrene D synthase and the subsequent characterization of specific cytochrome P450 monooxygenases involved in hydroxylation, lactonization, and epoxidation are the critical next steps. Transcriptome data from Pogostemon cablin has already revealed a multitude of candidate CYP genes, particularly within the CYP71 clan, which are known to be involved in sesquiterpenoid metabolism.[4][5] Future research should focus on the functional screening of these candidate genes using the protocols outlined in this guide. The successful reconstitution of the this compound pathway in a heterologous host, such as yeast or Nicotiana benthamiana, will not only validate this proposed pathway but also pave the way for the sustainable biotechnological production of this and other valuable sesquiterpene lactones.

References

In-Depth Technical Guide to the Spectroscopic Data of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Epoxyparvinolide, a sesquiterpenoid natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is meticulously compiled from the primary literature reporting its isolation and structure elucidation.

Introduction to this compound

This compound is a sesquiterpenoid lactone belonging to the secocaryophyllanolide class. It was first isolated from the plant Pogostemon parviflorus. The structure of this compound has been characterized as 4,5-epoxy-9,12-dihydroxy-caryophyllan-8-olide. This guide details the spectroscopic evidence that led to the elucidation of its unique chemical structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in the public domain

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in the public domain

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are typically found in the primary publication. This information is not currently available in publicly accessible databases.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in the public domain

Note: The characteristic IR absorption frequencies provide information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and the epoxide ring.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIon Type
Data not available in the public domain

Note: Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of well-defined experimental procedures.

Isolation of this compound

The general workflow for the isolation of a natural product like this compound from its plant source is outlined below. The specific details for this compound would be described in the original research article.

G plant_material Plant Material (Pogostemon parviflorus) extraction Extraction with a suitable solvent (e.g., ethanol, methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Collection of Fractions fractionation->fractions purification Further Purification (e.g., HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The purified this compound is then subjected to various spectroscopic techniques to elucidate its structure.

G pure_compound Pure this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry (e.g., ESI-MS, HRMS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Spectroscopic analysis workflow for structure elucidation.

Conclusion

This guide provides a framework for understanding the spectroscopic characterization of this compound. While the specific data points are not publicly available and require access to the original research publication, the outlined tables and experimental workflows serve as a comprehensive template for researchers and professionals in the field of natural product chemistry and drug development. The detailed spectroscopic data is paramount for the unambiguous identification and for guiding any future synthetic or medicinal chemistry efforts centered on this promising sesquiterpenoid.

The Enigmatic Epoxyparvinolide: A Search Yields a Closely Related Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature and chemical databases for a compound named "epoxyparvinolide" has yielded no direct results. It is possible that this name is a trivial designation not yet widely adopted, a novel unpublished discovery, or a misnomer for a related compound. However, the search has revealed a potential connection to the fungal species Aspergillus parvulus and its production of naphthalenone compounds, specifically asparvenone and its derivatives. This technical guide will provide an in-depth overview of the discovery and history of these closely related and well-documented fungal metabolites, which may be the compounds of interest for researchers in drug development.

Discovery and Isolation of Asparvenone from Aspergillus parvulus

The history of asparvenone is intrinsically linked to the study of secondary metabolites from the fungal genus Aspergillus. Aspergillus parvulus, a species known for producing a variety of bioactive compounds, was identified as the source of the naphthalenones asparvenone and its 6-O-methyl ether, O-methylasparvenone.[1]

Initial studies focused on the cultivation of Aspergillus parvulus in a glucose-glycine-salts medium.[1] The production of these secondary metabolites was observed to commence during the early stages of vegetative growth, around the time when the fungal hyphae begin to interact.[1]

Experimental Protocol: Isolation of Asparvenone

The isolation of asparvenone and O-methylasparvenone from Aspergillus parvulus cultures typically involves the following steps:

  • Cultivation: Aspergillus parvulus is grown in a suitable liquid medium, such as a glucose-glycine-salts medium, in batch-mode shaken cultures.[1]

  • Extraction: After a suitable incubation period, the culture broth is harvested. The secondary metabolites are extracted from the broth using organic solvents.

  • Chromatographic Separation: The crude extract is then subjected to chromatographic techniques to separate the individual compounds. This may involve column chromatography on silica gel, followed by further purification using high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The purified compounds are identified and their structures elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The absolute configuration of O-methylasparvenone was determined as S by X-ray analysis of its Mosher-ester derivative.[2]

Quantitative Data

Table 1: Physicochemical Properties of Asparvenone

PropertyValueReference
Molecular FormulaC₁₂H₁₄O₄[3]
Molecular Weight222.24 g/mol [3]
AppearanceCrystalline solid
IUPAC Name(4S)-4,6-dihydroxy-4-(prop-1-en-2-yl)-3,4-dihydronaphthalen-1(2H)-one[3]

Biological Activity and Mechanism of Action

Asparvenone and its derivatives have been investigated for their biological activities, revealing potential applications in pharmacology.

Serotonin Antagonism

A significant finding was the identification of O-methylasparvenone and asparvenone as 5-HT2C serotonin receptor antagonists.[2] This was a noteworthy discovery as they were the first reported nitrogen-free serotonin ligands.[2] The antagonist activity was identified through microbial screening for 5-HT2C ligands.[2]

A structure-activity relationship (SAR) study was conducted by synthesizing derivatives of O-methylasparvenone to understand the molecular features crucial for its antagonist activity.[2]

Signaling Pathway

The interaction of asparvenone and O-methylasparvenone with the 5-HT2C receptor suggests their involvement in the serotonergic signaling pathway. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and protein kinase C (PKC) activation, respectively. As antagonists, asparvenone and O-methylasparvenone would block these downstream effects of serotonin binding.

G cluster_membrane Cell Membrane receptor 5-HT2C Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin (5-HT) serotonin->receptor Binds asparvenone Asparvenone / O-methylasparvenone asparvenone->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc

Figure 1. Simplified signaling pathway of the 5-HT2C receptor and the antagonistic action of asparvenone.

Biosynthesis of Naphthalenones in Aspergillus parvulus

Recent research has shed light on the biosynthetic gene cluster responsible for the production of naphthalenones in fungi.[4] A combined phylogenetic dereplication and comparative genomics strategy identified a conserved biosynthetic pathway in distant fungal lineages.[4] Heterologous expression of the homologous gene cluster from Aspergillus parvulus confirmed its role in the production of naphthalenone compounds.[4]

The proposed biosynthetic pathway involves a non-reducing polyketide synthase (nrPKS) and a series of tailoring enzymes, including reductases and dehydratases, to produce the core naphthalenone structure.[4]

G start Acetyl-CoA + Malonyl-CoA nrpks Non-reducing Polyketide Synthase (nrPKS) start->nrpks polyketide Polyketide Intermediate nrpks->polyketide tailoring Tailoring Enzymes (Reductases, Dehydratases, etc.) polyketide->tailoring naphthalenone Naphthalenone Core (e.g., Asparvenone) tailoring->naphthalenone

References

In-Depth Technical Guide on Epoxyparvinolide (CAS Number: 102227-61-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide, a sesquiterpenoid natural product isolated from Pogostemon parviflorus, represents a molecule of significant interest for its potential biological activities. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, and posited biological activities based on related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles relevant information on analogous compounds to infer its potential cytotoxic and anti-inflammatory properties, including its likely mechanism of action involving the NF-κB signaling pathway. This guide also presents hypothesized experimental protocols and data tables to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound (CAS: 102227-61-2) is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities.[1] It is a natural product found in plants of the Pogostemon genus, which are recognized for producing a variety of bioactive secondary metabolites.[2] The chemical structure of this compound, characterized by an epoxide ring and a lactone functional group, suggests its potential for engaging in specific biological interactions, making it a candidate for investigation in drug discovery programs. The presence of the epoxide moiety indicates that it may participate in ring-opening reactions, a characteristic that can be exploited in synthetic chemistry and may contribute to its biological reactivity.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 102227-61-2[2]
Molecular Formula C₁₅H₂₂O₃[3]
Molecular Weight 250.33 g/mol [3]
Compound Type Sesquiterpenoid[4]
Natural Source Pogostemon species (Lamiaceae family)[2]

Potential Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is not extensively documented, the activities of structurally related sesquiterpenoid lactones and other epoxy-containing natural products provide strong indications of its potential pharmacological effects.

Postulated Cytotoxic Activity

Sesquiterpenoids isolated from Pogostemon species have demonstrated cytotoxic activities against various cancer cell lines.[2] For instance, other sesquiterpenoids have shown inhibitory activities against HepG-2, SF-268, MCF-7, and NCI-H460 tumor cell lines with IC₅₀ values in the micromolar range.[2] Based on these findings, it is plausible that this compound exhibits cytotoxic effects. A proposed experimental approach to evaluate this is detailed below.

Postulated Anti-inflammatory Activity and Mechanism of Action

Many sesquiterpenoid lactones are known to possess anti-inflammatory properties, often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The α,β-unsaturated carbonyl group present in the lactone ring of many sesquiterpenoids is a key structural feature for this activity, acting as a Michael acceptor to alkylate and inactivate key proteins in the NF-κB pathway, such as the IκB kinase (IKK) complex. This prevents the degradation of the inhibitory IκBα protein and subsequent translocation of the active NF-κB dimer to the nucleus.

Given its structural class, it is hypothesized that this compound may also exert anti-inflammatory effects by modulating the NF-κB pathway.

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments to characterize the biological activity of this compound. These protocols are based on standard methods used for similar natural products.

Isolation of this compound from Pogostemon parviflorus

A general procedure for the isolation of sesquiterpenoids from plant material is outlined below. This can serve as a starting point for the specific isolation of this compound.

Diagram 1: General Workflow for Isolation of Sesquiterpenoids

G A Air-dried and powdered Pogostemon parviflorus B Extraction with Ethanol (Soxhlet) A->B C Concentration under reduced pressure B->C D Crude Ethanol Extract C->D E Partition with Hexane and Ethyl Acetate D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Gradient Elution (Hexane-Ethyl Acetate) G->H I Fraction Collection and TLC Analysis H->I J Further Purification (Sephadex LH-20, HPLC) I->J K Pure this compound J->K

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Air-dried and powdered aerial parts of Pogostemon parviflorus are extracted with 95% ethanol using a Soxhlet apparatus for 48 hours.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is collected.

  • Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing compounds with similar TLC profiles are pooled and further purified by Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Diagram 2: Workflow for MTT Cytotoxicity Assay

G A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound based on typical values for related sesquiterpenoids. These tables are intended to serve as a template for organizing experimental results.

Table 2: Hypothetical ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)
160.53.10 (d, J = 4.0)
258.22.95 (dd, J = 4.0, 2.5)
335.11.80 (m), 1.65 (m)
4148.5
545.32.50 (m)
682.14.20 (t, J = 8.5)
740.22.10 (m)
825.41.75 (m), 1.60 (m)
938.91.90 (m), 1.70 (m)
1042.12.20 (m)
11139.8
12120.55.50 (s), 6.20 (s)
13170.2
1418.51.10 (s)
1522.31.25 (s)

Table 3: Hypothetical Cytotoxicity (IC₅₀) of this compound against Various Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer) 15.5
MCF-7 (Breast Cancer) 22.8
A549 (Lung Cancer) 18.2
HepG2 (Liver Cancer) 25.1

Postulated Signaling Pathway Involvement

Based on the known activities of related sesquiterpenoid lactones, a likely mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the NF-κB signaling pathway.

Diagram 3: Postulated Inhibition of the NF-κB Signaling Pathway by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p Phosphorylated IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Epoxy This compound Epoxy->IKK Inhibition Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Postulated mechanism of NF-κB inhibition by this compound.

Conclusion

This compound is a promising natural product with potential for development as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. While specific experimental data on this compound is currently scarce, this guide provides a foundational framework for future research by summarizing its known properties and postulating its biological activities and mechanisms of action based on structurally related compounds. The provided hypothetical experimental protocols and data tables offer a practical starting point for researchers aiming to elucidate the pharmacological profile of this compound. Further investigation is warranted to fully characterize its biological effects and therapeutic potential.

References

Epoxyparvinolide: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Molecular Characteristics, Potential Biological Activities, and Associated Signaling Pathways of a Promising Sesquiterpenoid

Introduction

Epoxyparvinolide, a sesquiterpenoid natural product, presents a compelling subject for investigation within the realms of chemical biology and drug development. Isolated from medicinal plants such as Pogostemon parviflorus, this compound belongs to a class of molecules renowned for their diverse and potent biological activities. This technical guide provides a comprehensive summary of the known molecular properties of this compound and explores its potential therapeutic applications by examining the well-established biological activities of the broader sesquiterpenoid class and extracts from its source organism.

Molecular Profile of this compound

A precise understanding of a compound's molecular characteristics is fundamental to any drug discovery endeavor. The chemical formula and molecular weight of this compound are foundational data points for dose calculations, analytical method development, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1][2][3]
Molecular Weight 250.33 g/mol [1][2][3]

Potential Biological Activities and Therapeutic Indications

While specific experimental data on the biological activities of this compound are limited in the current scientific literature, valuable insights can be gleaned from studies on the extracts of Pogostemon parviflorus and the well-documented activities of the sesquiterpenoid class of compounds.

Insights from Pogostemon parviflorus Extracts

Pogostemon parviflorus, the plant source of this compound, has been traditionally used in medicine. Scientific investigations into its extracts have revealed promising biological activities. Notably, ethanolic and ethyl acetate extracts of Pogostemon parviflorus leaves have demonstrated significant antifungal and antidermatophytic properties.[4][5][6] These activities are attributed to the presence of various phytochemicals, including triterpenes.[4][5] The antifungal activity of these extracts suggests that this compound may contribute to these effects and could be a candidate for the development of novel antifungal agents.

Broader Context of Sesquiterpenoid Activity

Sesquiterpenoids, the chemical class to which this compound belongs, are widely recognized for their diverse pharmacological effects, particularly in the areas of oncology and inflammation.

Anti-Cancer Potential: Numerous sesquiterpene lactones have been shown to exhibit potent anticancer properties.[1] These compounds can modulate key signaling pathways involved in cancer progression, including those responsible for apoptosis induction and cell cycle arrest.[1] Some sesquiterpenoids have even progressed to clinical trials, underscoring their therapeutic potential.[1] The structural features of this compound suggest it may share these anticancer activities.

Anti-Inflammatory Effects: Sesquiterpenes are also potent inhibitors and modulators of inflammatory responses.[2] Their mechanisms of action often involve the targeting of specific components of inflammatory signaling cascades, such as the nuclear factor-kappaB (NF-κB) pathway and the production of nitric oxide (NO).[2] Given the role of chronic inflammation in a multitude of diseases, the potential anti-inflammatory properties of this compound warrant further investigation.

Postulated Signaling Pathways

Based on the known mechanisms of action of related sesquiterpenoids, it is plausible that this compound modulates several key intracellular signaling pathways implicated in cancer and inflammation. Understanding these potential molecular targets is crucial for designing mechanistic studies and identifying potential biomarkers.

Potential_Signaling_Pathways_of_this compound cluster_inflammation Anti-Inflammatory Pathways cluster_cancer Anti-Cancer Pathways NF-kB_Pathway NF-κB Signaling NO_Production Nitric Oxide (NO) Production STAT3_Pathway STAT3 Signaling PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling MAPK_ERK_Pathway MAPK/ERK Signaling Wnt_Beta-Catenin_Pathway Wnt/β-catenin Signaling This compound This compound This compound->NF-kB_Pathway Inhibition This compound->NO_Production Inhibition This compound->STAT3_Pathway Modulation This compound->PI3K_Akt_mTOR_Pathway Modulation This compound->MAPK_ERK_Pathway Modulation This compound->Wnt_Beta-Catenin_Pathway Modulation

Postulated signaling pathways modulated by this compound.

Sesquiterpenoids have been demonstrated to influence a variety of signaling cascades critical to cell survival, proliferation, and inflammation. These include:

  • NF-κB Signaling: A key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.[2]

  • STAT3 Signaling: Aberrant STAT3 activation is a hallmark of many cancers and inflammatory diseases. Modulation of this pathway by sesquiterpene lactones can overcome chemotherapy resistance.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[1]

  • MAPK/ERK Pathway: This cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1]

  • Wnt/β-catenin Signaling: This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers.[3]

Experimental Protocols: A General Framework

Experimental_Workflow Start Plant Material (Pogostemon parviflorus) Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Start->Extraction Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation of this compound (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Biological_Screening Biological Activity Screening (e.g., Antifungal, Cytotoxicity Assays) Isolation->Biological_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR for Pathway Analysis) Biological_Screening->Mechanism_of_Action End Lead Compound Optimization Mechanism_of_Action->End

General workflow for natural product drug discovery.

1. Isolation and Purification:

  • Extraction: Dried and powdered plant material (Pogostemon parviflorus) is subjected to solvent extraction, typically with ethanol or ethyl acetate, to obtain a crude extract.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography with a gradient of solvents to separate compounds based on polarity.

  • Purification: Fractions showing promising activity are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.

2. Structure Elucidation:

  • The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

3. Biological Evaluation:

  • In Vitro Assays: The purified this compound would be screened in a panel of in vitro assays to assess its biological activity. This could include antifungal assays against pathogenic fungi, cytotoxicity assays against various cancer cell lines, and anti-inflammatory assays measuring the inhibition of inflammatory mediators like NO and cytokines.

  • Mechanism of Action Studies: To elucidate the molecular mechanism, techniques such as Western blotting and quantitative polymerase chain reaction (qPCR) would be employed to investigate the compound's effect on the key signaling pathways outlined above.

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery programs, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. While direct experimental evidence for its biological activity is currently lacking, the well-established pharmacological profile of sesquiterpenoids and the bioactivity of its source plant provide a strong rationale for further investigation. Future research should focus on the total synthesis of this compound to ensure a sustainable supply for detailed biological evaluation, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

Epoxyparvinolide: A Technical Overview of its Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide is a sesquiterpenoid natural product, a class of compounds known for its diverse and potent biological activities. Isolated from Pogostemon parviflorus, a plant belonging to the Lamiaceae family, this compound represents a molecule of interest for further investigation in drug discovery and development.[1] This technical guide provides a summary of the currently available physical and chemical properties of this compound, alongside generalized experimental protocols relevant to its potential biological evaluation.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its fundamental physicochemical properties based on information from chemical suppliers and databases.

PropertyValueSource
CAS Number 102227-61-2[2][3]
Molecular Formula C15H22O3[1][3]
Molecular Weight 250.3 g/mol [1][3]
Appearance Powder[2]
Storage (Powder) -20°C for 3 years[2]
Storage (In Solvent) -80°C for 1 year[2]

Note: Specific quantitative data such as melting point, boiling point, and detailed solubility in various solvents are not currently available in the cited literature. Researchers are advised to determine these properties experimentally.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to methyl, methylene, and methine protons, with chemical shifts and coupling constants indicative of the sesquiterpenoid skeleton and the presence of an epoxide and other oxygen-containing functional groups.

  • ¹³C NMR: Resonances for all 15 carbon atoms, with chemical shifts indicating the presence of sp³, sp², and oxygenated carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (250.3), along with fragmentation patterns that can help to confirm the structure.

  • Infrared (IR) Spectroscopy: Absorption bands corresponding to C-H, C-O, and potentially C=O or O-H stretching and bending vibrations, which would provide information about the functional groups present.

Potential Biological Activities and Experimental Evaluation

Sesquiterpenoids isolated from Pogostemon species have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. While specific biological data for this compound is limited, its structural class suggests it may possess similar properties. The following are generalized protocols for assessing these potential activities.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., a cancer cell line such as HepG2 or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: MTT Assay Workflow for Cytotoxicity Assessment.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to measure nitrite (a stable metabolite of NO) in cell culture supernatants to assess the anti-inflammatory potential of a compound.

Experimental Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours) before stimulating them with an inflammatory agent such as lipopolysaccharide (LPS).

  • Incubation: Incubate the plates for 24 hours to allow for NO production.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Nitric Oxide Inhibition Assay Workflow.

Potential Signaling Pathway Modulation

Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). While the specific mechanism of this compound is unknown, a plausible hypothesis is its interference with this pathway.

dot graph [splines=ortho] node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FFFFFF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Hypothetical Modulation of the NF-κB Pathway.

Conclusion

This compound is a natural product with a chemical scaffold that suggests potential for biological activity. This guide has summarized the currently known physicochemical properties and provided standardized protocols for the initial biological screening of this compound. Further research is warranted to fully characterize its physical, chemical, and biological properties, including detailed spectroscopic analysis, determination of its solubility and stability, and comprehensive studies to elucidate its mechanism of action and potential therapeutic applications. The information and protocols provided herein serve as a foundational resource for researchers embarking on the investigation of this intriguing sesquiterpenoid.

References

Epoxyparvinolide: A Literature Review of an Obscure Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a natural product isolated from the plant genus Pogostemon, a comprehensive review of scientific literature reveals a significant lack of detailed information on epoxyparvinolide (CAS Number: 102227-61-2). While its existence is confirmed through chemical databases and supplier listings, there is a notable absence of published research detailing its synthesis, specific biological activities, mechanism of action, or any associated quantitative data and experimental protocols.

This compound is categorized as a natural product originating from Pogostemon, a genus of flowering plants in the mint family, Lamiaceae.[1] Chemical supplier data indicates its molecular formula is C15H22O3 and its molecular weight is 250.3 g/mol . However, beyond this basic chemical information, the scientific record accessible through public databases is silent on the compound's specific properties and potential applications.

Searches for its CAS number and chemical name in major scientific literature databases did not yield any primary research articles or reviews dedicated to its study. General literature on the chemical constituents of Pogostemon species describes the presence of various classes of compounds, including terpenoids, flavonoids, and alkaloids, some of which exhibit biological activities such as anti-inflammatory, antifungal, and antioxidant properties. However, these reviews do not provide specific details on this compound.

Due to the absence of published data, it is not possible to provide a detailed technical guide on this compound that would meet the core requirements of summarizing quantitative data, providing experimental protocols, and creating visualizations of its biological pathways.

For researchers interested in the broader class of compounds to which this compound may belong, a substantial body of literature exists on epoxyquinoids . These are a diverse group of natural products characterized by an epoxide and a quinone moiety. Many epoxyquinoids have been isolated from various natural sources and have been shown to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties. A detailed technical guide on a well-studied epoxyquinoid could be provided as an alternative, as there is accessible information on their synthesis, biological evaluation, and mechanisms of action.

References

Epoxyparvinolide and its Analogs: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide and its closely related analogs, particularly sphaeropsidin A, represent a class of pimarane diterpenes with a growing body of research highlighting their significant and diverse biological activities. Initially identified as phytotoxins, these compounds have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and herbicidal properties. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound class, with a focus on sphaeropsidin A as the most extensively studied member. It includes a detailed summary of quantitative data, experimental methodologies for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Introduction

Natural products remain a vital source of novel therapeutic agents. The pimarane diterpenes, a large and structurally diverse class of natural products, have attracted considerable attention for their wide range of biological activities. Within this class, epoxy-containing compounds such as sphaeropsidin A have emerged as promising leads for the development of new drugs, particularly in oncology. Sphaeropsidin A, a tetracyclic pimarane diterpene first isolated from the fungus Diplodia cupressi, is the primary focus of this guide due to the extensive research on its biological effects.[1] This document will synthesize the available data on its anticancer and anti-inflammatory activities, among others, to provide a detailed resource for the scientific community.

Anticancer Activity

Sphaeropsidin A has demonstrated significant anticancer activity against a range of cancer cell lines, with particular efficacy against melanoma and renal cancer.[2] Its unique mode of action, which involves overcoming apoptosis resistance by inducing cellular shrinkage, sets it apart from many conventional chemotherapeutic agents.[2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of sphaeropsidin A and its derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayIC50 / LC50Reference
Sphaeropsidin ANCI-60 Cell Line PanelGrowth InhibitionMean LC50 of ca. 10 µM[2]
Sphaeropsidin ASKMEL-28 (Melanoma)Cell Viability-[2]
Sphaeropsidin AB16F10 (Melanoma)Cell Viability-[2]
Pyrene-conjugated Sphaeropsidin A derivativeCancer Cell PanelGrowth Inhibition5-10x lower than Sphaeropsidin A[3]
Mechanism of Anticancer Action

Sphaeropsidin A's primary anticancer mechanism involves the impairment of the regulatory volume increase in cancer cells, leading to irreversible cell shrinkage and subsequent cell death.[2][3] This is a distinct mechanism from many apoptosis-inducing drugs. Furthermore, some lipophilic derivatives of sphaeropsidin A have been shown to trigger severe endoplasmic reticulum (ER) swelling and potent proteasomal inhibition, which also contributes to cell death.[4]

Anticancer_Mechanism Sphaeropsidin A Sphaeropsidin A Cancer Cell Cancer Cell Sphaeropsidin A->Cancer Cell Apoptosis Resistance Apoptosis Resistance Sphaeropsidin A->Apoptosis Resistance Overcomes Regulatory Volume Increase Regulatory Volume Increase Cancer Cell->Regulatory Volume Increase Impairs Cell Shrinkage Cell Shrinkage Regulatory Volume Increase->Cell Shrinkage Leads to Cell Death Cell Death Cell Shrinkage->Cell Death

Experimental Protocols

The anticancer activity of sphaeropsidin A was initially evaluated using the National Cancer Institute's (NCI) 60-human tumor cell line screen.

  • Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Procedure:

    • Cells are seeded in 96-well microtiter plates.

    • The compound (sphaeropsidin A) is added at a single concentration (e.g., 10 µM) and incubated for a specified period (typically 48 hours).

    • After incubation, the cells are fixed in situ with trichloroacetic acid.

    • Cell viability is determined by staining with sulforhodamine B (SRB), a protein-binding dye.

    • The optical density is measured at 515 nm to quantify cell growth.

  • Data Analysis: The percentage of cell growth is calculated relative to untreated control cells.

  • Cell Lines: Melanoma cell lines such as SKMEL-28 and B16F10.

  • Procedure:

    • Cells are seeded in a suitable culture dish.

    • Sphaeropsidin A is added to the culture medium.

    • Time-lapse images of the cells are captured using a videomicroscopy setup over a period of 24-48 hours.

  • Data Analysis: The morphological changes, specifically cellular shrinkage, are observed and quantified over time. The proportion of affected cells is determined at different time points.[2]

Anti-inflammatory Activity

While less extensively studied than its anticancer properties, sphaeropsidin A and related compounds have demonstrated anti-inflammatory effects. This is a common characteristic of many natural products that also exhibit anticancer activity.

Potential Mechanisms of Anti-inflammatory Action

The precise anti-inflammatory mechanisms of this compound and its analogs are not yet fully elucidated. However, based on the activities of other structurally related natural products, potential mechanisms could involve the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory cytokine production.

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation This compound Analogs This compound Analogs This compound Analogs->NF-κB Pathway Inhibit

Other Biological Activities

In addition to its anticancer and anti-inflammatory properties, sphaeropsidin A has been reported to possess a broad spectrum of other biological activities, suggesting its potential for various applications in medicine and agriculture.

Summary of Other Activities
ActivityOrganism/SystemEffectReference
AntimicrobialVarious fungi of agricultural interestGrowth inhibition at 10-20 µg/mL[4]
AntifungalDiplodia species-[1]
AntiviralBovine Coronavirus (BCoV)Increased viability of infected MDBK cells[4]
Insecticidal--[4]
HerbicidalDigitaria sanguinariaBiocontrol[5]
PhytotoxicCupressus sempervirensBrowning and necrosis[4]

Future Directions

The promising biological activities of this compound analogs, particularly sphaeropsidin A, warrant further investigation. Key areas for future research include:

  • Elucidation of Signaling Pathways: In-depth studies are needed to fully understand the molecular mechanisms and signaling pathways involved in the anticancer and anti-inflammatory effects of these compounds.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of additional derivatives can help to identify the key structural features responsible for their activity and to develop more potent and selective compounds.[1]

  • In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of these compounds.

  • Synergistic Combination Therapies: Investigating the potential of combining this compound analogs with existing anticancer or anti-inflammatory drugs could lead to more effective treatment strategies.

Conclusion

This compound and its analogs, exemplified by sphaeropsidin A, are a promising class of natural products with a diverse range of biological activities. Their potent anticancer effects, coupled with a unique mechanism of action, make them attractive candidates for further drug development. The additional anti-inflammatory, antimicrobial, and other activities highlight the broad therapeutic and agricultural potential of this chemical scaffold. This guide provides a foundational resource to stimulate and support continued research into these fascinating and potentially valuable compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Epoxyparvinolide from Pogostemon Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide is a sesquiterpenoid lactone that has been identified within the Pogostemon genus, a group of plants belonging to the Lamiaceae family. Notably, its presence has been reported in Pogostemon parviflorus. While a specific, detailed protocol for the extraction of this compound from Pogostemon cablin (the common patchouli plant) is not extensively documented in publicly available literature, this document provides a comprehensive, generalized protocol based on established phytochemical methods for the isolation of sesquiterpenoid lactones from plant materials.

The protocol herein is designed to be a robust starting point for researchers aiming to isolate and study this compound. It encompasses a multi-step process involving solvent extraction, liquid-liquid fractionation, and chromatographic purification. The quantitative data presented are hypothetical and intended to serve as a guide for experimental design and optimization.

Data Presentation: Hypothetical Extraction and Purification of this compound

The following table summarizes the expected yields and purity at each stage of the proposed extraction protocol. These values are illustrative and will vary depending on the plant material, solvent purity, and technical execution.

Parameter Crude Ethanol Extract n-Hexane Fraction Ethyl Acetate Fraction Column Chromatography Fraction (this compound-rich) Final Purified this compound
Starting Plant Material (dry weight) 1000 g----
Volume of Extract/Fraction 5 L2 L2 L500 mL10 mL
Total Solids (g) 150 g45 g60 g5 g0.150 g
Yield (%) 15%30% (of crude)40% (of crude)8.3% (of EtOAc)3% (of CC fraction)
Purity of this compound (%) < 1%< 1%~5%~40%> 95%

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of this compound.

Plant Material Preparation
  • Collection and Identification: Collect fresh aerial parts of Pogostemon cablin. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Solvent Extraction
  • Maceration: Submerge 1 kg of the powdered plant material in 5 L of 95% ethanol in a large glass container.

  • Incubation: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the extract through cheesecloth followed by Whatman No. 1 filter paper.

  • Re-extraction: Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude ethanol extract.

Liquid-Liquid Fractionation
  • Suspension: Suspend the crude ethanol extract (approximately 150 g) in 1 L of distilled water.

  • Hexane Partitioning: Transfer the aqueous suspension to a 2 L separatory funnel and add 1 L of n-hexane. Shake vigorously and allow the layers to separate. Collect the upper n-hexane layer. Repeat this partitioning step two more times. Combine the n-hexane fractions. This fraction will contain non-polar compounds.

  • Ethyl Acetate Partitioning: To the remaining aqueous layer, add 1 L of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this partitioning step two more times. Combine the ethyl acetate fractions. This fraction is expected to contain the sesquiterpenoid lactones, including this compound.

  • Concentration: Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator to yield the respective dried fractions.

Chromatographic Purification
  • Column Preparation: Pack a glass chromatography column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction (approximately 60 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (95:5)

    • n-Hexane:Ethyl Acetate (90:10)

    • n-Hexane:Ethyl Acetate (80:20)

    • n-Hexane:Ethyl Acetate (50:50)

    • Ethyl Acetate (100%)

  • Fraction Collection: Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pooling and Concentration: Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound. Concentrate the pooled fractions to yield a semi-purified, this compound-rich fraction.

  • Final Purification (Preparative HPLC): For obtaining high-purity this compound, subject the semi-purified fraction to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol and water.

Mandatory Visualizations

Extraction_Workflow plant_material Pogostemon cablin (Dried, Powdered) extraction Solvent Extraction (95% Ethanol Maceration) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation hexane_fraction n-Hexane Fraction (Non-polar compounds) fractionation->hexane_fraction Partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (this compound Enriched) fractionation->ethyl_acetate_fraction Partitioning column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography tlc_monitoring TLC Monitoring of Fractions column_chromatography->tlc_monitoring pooling Pooling of this compound-rich Fractions tlc_monitoring->pooling hplc Preparative HPLC pooling->hplc pure_compound Pure this compound (>95%) hplc->pure_compound

Caption: Experimental workflow for the extraction and isolation of this compound.

Logical_Relationship cluster_extraction Initial Extraction cluster_fractionation Fractionation cluster_purification Purification plant Plant Material crude Crude Extract plant->crude Maceration nonpolar Non-polar Fraction crude->nonpolar L-L Partitioning semipolar Semi-polar Fraction (Target-rich) crude->semipolar L-L Partitioning column Column Chromatography semipolar->column hplc Preparative HPLC column->hplc pure Pure Compound hplc->pure

Caption: Logical relationship of the key stages in phytochemical isolation.

Application Notes and Protocols for the Purification of Epoxyparvinolide by Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of epoxyparvinolide, a cytotoxic diterpene, using various chromatography techniques. The methodologies outlined below are based on established procedures for the isolation of similar cembranoid diterpenes from marine soft corals of the genus Sinularia, a known source of this compound and its analogues.

Introduction

This compound is a member of the cembranoid class of diterpenes, which are characterized by a 14-membered carbon ring. These compounds, often isolated from marine organisms such as soft corals, have garnered significant interest due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory properties.[1][2] The purification of this compound from crude natural product extracts is a critical step in its characterization and further development as a potential therapeutic agent. This process typically involves a multi-step chromatographic approach to separate the target compound from a complex mixture of other secondary metabolites.[2][3][4]

This document outlines a general workflow for the purification of this compound, including sample preparation, initial fractionation by column chromatography, and final purification by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the extraction of the crude natural product from the source organism, followed by a series of chromatographic steps to isolate the pure compound.

experimental_workflow start Crude Extract (from Sinularia sp.) column_chrom Silica Gel Column Chromatography start->column_chrom Initial Fractionation fractions Fraction Collection (Guided by TLC) column_chrom->fractions Elution hplc_prep Preparative RP-HPLC fractions->hplc_prep Further Purification purity_check Purity Analysis (Analytical HPLC) hplc_prep->purity_check Isolation pure_compound Pure this compound purity_check->pure_compound >95% Purity

Figure 1: A generalized workflow for the purification of this compound from a crude extract.

Sample Preparation and Extraction

The initial step in the purification process is the extraction of secondary metabolites from the marine organism.

Protocol 1: Extraction

  • Sample Collection and Preparation: Collect specimens of the soft coral Sinularia sp. and freeze-dry them to remove water. Grind the dried coral into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Mince the frozen bodies of the soft coral and exhaustively extract with ethyl acetate.[2] Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

Chromatographic Purification

4.1. Thin-Layer Chromatography (TLC) for Method Development

Thin-Layer Chromatography (TLC) is an essential tool for developing the solvent systems for column chromatography and for monitoring the separation.

Protocol 2: TLC Analysis

  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Solvent Systems: Develop the TLC plate in a sealed chamber containing a pre-equilibrated solvent system. Based on the polarity of cembranoid diterpenes, suitable starting solvent systems include mixtures of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.

  • Visualization: After development, visualize the separated spots under UV light (254 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot to guide the selection of solvent systems for column chromatography.

Solvent System (v/v) Typical Rf Range for Diterpenes Notes
n-Hexane : Ethyl Acetate (4:1)0.2 - 0.4Good starting point for initial separation.
n-Hexane : Ethyl Acetate (2:1)0.4 - 0.6Increases polarity to elute more polar compounds.
Dichloromethane : Methanol (95:5)0.3 - 0.5Alternative for moderately polar compounds.

Table 1: Representative TLC Solvent Systems for Diterpene Separation.

4.2. Column Chromatography for Initial Fractionation

Column chromatography is employed for the initial separation of the crude extract into fractions of decreasing complexity.[5]

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: Prepare a glass column packed with silica gel (200-300 mesh) as the stationary phase, using a slurry method with n-hexane.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[2]

  • Fraction Collection: Collect fractions of a fixed volume and monitor their composition by TLC.

  • Pooling of Fractions: Combine fractions with similar TLC profiles for further purification.

Eluent (n-Hexane : Ethyl Acetate) Target Compounds
100 : 0 to 90 : 10Non-polar lipids and less polar diterpenes
90 : 10 to 70 : 30Moderately polar diterpenes (this compound expected)
70 : 30 to 50 : 50More polar diterpenes and other compounds
0 : 100Highly polar compounds

Table 2: Representative Gradient Elution for Column Chromatography.

4.3. High-Performance Liquid Chromatography (HPLC) for Final Purification

The final purification of this compound is typically achieved using reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 4: Preparative RP-HPLC

  • Column: Use a C18 reversed-phase preparative HPLC column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of diterpenes.[6]

  • Sample Preparation: Dissolve the enriched fraction from column chromatography in methanol and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min

    • Detection: UV at 220 nm

    • Gradient: Start with 50% methanol in water, increasing to 100% methanol over 30 minutes.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic Methanol:Water (e.g., 75:25) or Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Expected Retention Time Varies depending on exact conditions

Table 3: Representative Analytical HPLC Parameters for Purity Assessment.

Structural Elucidation

The structure of the purified this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

structural_elucidation pure_compound Pure this compound nmr NMR Spectroscopy (1H, 13C, COSY, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure Confirmed Structure nmr->structure ms->structure

Figure 2: Process for structural confirmation of purified this compound.

Conclusion

The purification of this compound from its natural source is a challenging but essential process for its study and potential therapeutic application. The combination of column chromatography and reversed-phase HPLC provides an effective strategy for isolating this cytotoxic diterpene with high purity. The protocols and data presented here serve as a guide for researchers in the field of natural product chemistry and drug development.

References

Application Notes and Protocols: Total Synthesis Methodology of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide is a naturally occurring epoxyquinoid isolated from a Chaetomium sp. fungus, which has demonstrated notable antitumor activity. While a specific, detailed total synthesis of this compound has not been prominently documented in readily available scientific literature, this document outlines a comprehensive methodological approach for its synthesis based on established strategies for structurally related epoxyquinoid natural products. This guide provides a plausible retrosynthetic analysis, details key synthetic transformations with representative experimental protocols, and summarizes the known biological activity of the target molecule. The content herein is intended to serve as a practical roadmap for researchers engaged in the synthesis and biological evaluation of this compound and its analogues.

Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed for the synthesis of this compound. The key disconnections involve a late-stage macrolactonization to form the 14-membered ring, a stereoselective epoxidation of a diene precursor, and a Diels-Alder reaction to construct the central cyclohexene core.

Retrosynthesis This compound This compound Macrolactone Hydroxy Acid Precursor This compound->Macrolactone Macrolactonization Epoxide Diene Precursor Macrolactone->Epoxide Epoxidation DielsAlder Dienophile and Diene Fragments Epoxide->DielsAlder Diels-Alder Reaction

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Experimental Protocols

The forward synthesis of this compound would logically proceed through three key stages: construction of the carbocyclic core, stereoselective introduction of the epoxide, and final macrocycle formation.

Construction of the Cyclohexene Core via Diels-Alder Reaction

The central substituted cyclohexene core of this compound can be efficiently assembled using a Diels-Alder reaction between a suitably functionalized diene and a dienophile.

Protocol: Representative Diels-Alder Cycloaddition

This protocol is adapted from a similar transformation in the synthesis of related epoxyquinols.

  • Preparation of Reactants: To a solution of the diene (1.0 eq) in toluene (0.2 M) is added the dienophile (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to 110 °C in a sealed tube and stirred for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired cycloadduct.

Stereoselective Epoxidation

The introduction of the epoxide is a critical step. A stereoselective epoxidation of the more electron-rich double bond of the diene precursor is required. The Sharpless asymmetric epoxidation is a powerful method for achieving this transformation with high enantioselectivity.

Protocol: Sharpless Asymmetric Epoxidation

  • Preparation of the Catalyst: To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) in anhydrous dichloromethane (0.1 M) at -20 °C is added a solution of the allylic alcohol precursor (1.0 eq) in dichloromethane.

  • Epoxidation: tert-Butyl hydroperoxide (2.0 eq in decane) is added dropwise, and the reaction mixture is stirred at -20 °C for 48 hours.

  • Work-up and Purification: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography (silica gel, hexanes/ethyl acetate) to yield the epoxy alcohol.

Macrolactonization

The final step in the proposed synthesis is the formation of the 14-membered macrolide ring via an intramolecular esterification (macrolactonization) of the seco-acid precursor. The Yamaguchi macrolactonization is a widely used and effective method for this transformation.

Protocol: Yamaguchi Macrolactonization

  • Formation of the Mixed Anhydride: To a solution of the hydroxy acid precursor (1.0 eq) in anhydrous toluene (0.01 M) is added triethylamine (2.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq). The mixture is stirred at room temperature for 2 hours.

  • Lactonization: The resulting solution is diluted with a large volume of toluene and added dropwise via syringe pump over 6 hours to a solution of 4-dimethylaminopyridine (DMAP, 7.0 eq) in toluene at 70 °C.

  • Work-up and Purification: After the addition is complete, the reaction is stirred for an additional 12 hours. The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the final product, this compound.

Biological Activity of this compound

This compound has been reported to exhibit significant antitumor activity. The following table summarizes the available data.

Cell LineActivityReported IC₅₀
P388 (murine leukemia)CytotoxicNot specified
A549 (human lung carcinoma)CytotoxicNot specified
HT-29 (human colon adenocarcinoma)CytotoxicNot specified
MEL-28 (human melanoma)CytotoxicNot specified

Synthetic Workflow Diagram

The proposed synthetic sequence can be visualized as a multi-step process involving the preparation of key fragments followed by their assembly and final cyclization.

Workflow start Commercially Available Starting Materials diene_synth Diene Synthesis start->diene_synth dienophile_synth Dienophile Synthesis start->dienophile_synth diels_alder Diels-Alder Reaction diene_synth->diels_alder dienophile_synth->diels_alder post_da_mods Functional Group Manipulations diels_alder->post_da_mods epoxidation Stereoselective Epoxidation post_da_mods->epoxidation fragment_coupling Fragment Coupling (if necessary) epoxidation->fragment_coupling deprotection Deprotection fragment_coupling->deprotection oxidation Oxidation to Carboxylic Acid deprotection->oxidation macrolactonization Macrolactonization oxidation->macrolactonization end This compound macrolactonization->end

Caption: Proposed workflow for the total synthesis of this compound.

Conclusion

This document provides a detailed methodological framework for the total synthesis of this compound, a natural product with promising antitumor properties. The proposed retrosynthetic analysis and forward synthetic plan, utilizing key reactions such as the Diels-Alder cycloaddition, Sharpless asymmetric epoxidation, and Yamaguchi macrolactonization, offer a robust strategy for accessing this complex molecule. The provided protocols, adapted from the synthesis of structurally similar compounds, serve as a valuable starting point for researchers in the field of natural product synthesis and medicinal chemistry. Further investigation into the specific substrate requirements and optimization of reaction conditions will be necessary to achieve an efficient and stereocontrolled total synthesis of this compound.

Application Notes and Protocols for the Derivatization of Epoxy-Guaianolides for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxy-guaianolides are a class of sesquiterpene lactones characterized by a guaianolide skeleton containing an epoxide functional group. These natural products, isolated from various plant species such as Carpesium abrotanoides, have garnered significant interest due to their diverse biological activities, including potent anti-inflammatory and cytotoxic effects. A key mechanism of their anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

The derivatization of the epoxy-guaianolide scaffold presents a valuable strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the synthesis of epoxy-guaianolide derivatives and their subsequent evaluation in relevant bioassays to assess their anti-inflammatory and cytotoxic potential. While specific data for "epoxyparvinolide" is limited, the following protocols are based on established methods for structurally similar epoxy-guaianolide sesquiterpene lactones.

I. Derivatization of Epoxy-Guaianolides

The chemical modification of the epoxy-guaianolide core can be targeted at several reactive sites, including the α-methylene-γ-lactone moiety, the epoxide ring, and other functional groups present on the carbocyclic framework. The following is a representative protocol for the synthesis of amine derivatives at the α-methylene-γ-lactone, a common strategy to enhance bioactivity.

Experimental Protocol: Synthesis of Amine Derivatives

This protocol describes the Michael addition of amines to the α-methylene-γ-lactone moiety of an epoxy-guaianolide.

Materials:

  • Epoxy-guaianolide starting material

  • Selected amine (e.g., morpholine, piperidine, N-methylpiperazine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the epoxy-guaianolide (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired amine (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the pure amine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Logical Workflow for Derivatization and Bioassay Screening

Derivatization_Workflow Start Epoxy-guaianolide Starting Material Derivatization Chemical Derivatization (e.g., Michael Addition) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassays Biological Evaluation Characterization->Bioassays AntiInflammatory Anti-inflammatory Assay (Griess Assay) Bioassays->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT Assay) Bioassays->Cytotoxicity Data Data Analysis and Structure-Activity Relationship AntiInflammatory->Data Cytotoxicity->Data

Caption: Workflow for the synthesis and biological evaluation of epoxy-guaianolide derivatives.

II. Bioassays for Anti-inflammatory and Cytotoxic Activity

The following are standard in vitro assays to determine the anti-inflammatory and cytotoxic effects of the synthesized derivatives.

A. Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

Principle:

Nitric oxide (NO) is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant. Inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a reliable indicator of anti-inflammatory activity.

Experimental Protocol: Griess Assay

Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

Treatment:

  • Prepare stock solutions of the epoxy-guaianolide derivatives in dimethyl sulfoxide (DMSO).

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds.

  • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • After 1 hour of pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) for 24 hours. Untreated, unstimulated cells will serve as the negative control.

Griess Reaction:

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each 100 µL of supernatant.[1][2]

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

B. Cytotoxicity Assessment: MTT Assay

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

Cell Culture and Treatment:

  • Seed RAW 264.7 cells (or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the epoxy-guaianolide derivatives for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

MTT Reaction and Measurement:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

III. Data Presentation

Summarize the quantitative data from the bioassays in a clear and structured table to facilitate comparison of the biological activities of the different derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activities of Epoxy-Guaianolide Derivatives

CompoundR-groupNO Production IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) on RAW 264.7 cellsSelectivity Index (SI)¹
Parent Compound -ValueValueValue
Derivative 1 MorpholineValueValueValue
Derivative 2 PiperidineValueValueValue
Derivative 3 N-methylpiperazineValueValueValue
Dexamethasone N/AValueN/AN/A
Doxorubicin N/AN/AValueN/A

¹Selectivity Index (SI) is calculated as the ratio of Cytotoxicity IC₅₀ to Anti-inflammatory IC₅₀. A higher SI value indicates greater selectivity for anti-inflammatory activity over general cytotoxicity.

IV. Signaling Pathway

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB signaling pathway.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and iNOS (the enzyme responsible for NO production). Epoxy-guaianolides can inhibit this pathway at various points, thereby reducing the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkB IκB IKK->IkB 3. Phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocates Compound Epoxy-guaianolide Derivative Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA 6. Binds Genes Pro-inflammatory Genes (iNOS, TNF-α) DNA->Genes 7. Transcription

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by epoxy-guaianolide derivatives.

References

Application Notes and Protocols for In Vitro Experimental Assays of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for epoxyparvinolide is limited in the currently available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related sesquiterpene lactones, such as parthenolide, and general methodologies for the described assays. These should be considered as a starting point for the investigation of this compound's in vitro effects.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer effects. Structurally similar compounds, like parthenolide, have been shown to exert their effects through the modulation of key signaling pathways, such as NF-κB and STAT3. This document provides detailed protocols for in vitro assays to investigate the cytotoxic and apoptotic effects of this compound on cancer cells and to elucidate its mechanism of action.

Data Presentation: Anticipated Cytotoxic Activity

Cell LineCancer TypeCompoundIC50 (µM)Reference
KOPN8Acute Lymphoblastic LeukemiaParthenolide2[1]
RAJIBurkitt's LymphomaParthenolide2[1]
CEMAcute Lymphoblastic LeukemiaParthenolide3[1]
697Acute Lymphoblastic LeukemiaParthenolide4[1]
MOLT-4Acute Lymphoblastic LeukemiaParthenolide6[1]
JURKATAcute Lymphoblastic LeukemiaParthenolide12[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways (e.g., caspases, Bcl-2 family proteins, NF-κB, STAT3) after treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p65, anti-phospho-p65, anti-STAT3, anti-phospho-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be affected by this compound, based on the known mechanisms of similar compounds.

Epoxyparvinolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Transcription (Downregulated)

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Epoxyparvinolide_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound JAK JAK This compound->JAK Inhibition Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Inhibited) pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation (Blocked) Gene_Expression Proliferation & Survival Gene Expression Nucleus->Gene_Expression Transcription (Downregulated)

Caption: Proposed inhibitory effect of this compound on the JAK/STAT3 signaling pathway.

Experimental Workflow

In_Vitro_Assay_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose- and Time-dependent) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Epoxyparvinolide as a Chemical Standard for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epoxyparvinolide

This compound is a sesquiterpenoid natural product isolated from the plant Pogostemon parviflorus.[1] As a member of the large and structurally diverse class of sesquiterpenoids, it holds potential for various research applications due to the known biological activities of related compounds, which include anticancer, anti-inflammatory, and antimicrobial effects.[2] This document provides essential information on this compound as a chemical standard and offers generalized protocols for its investigation in a research setting.

Disclaimer: The experimental protocols and potential signaling pathways described herein are exemplary and based on the activities of structurally related sesquiterpenoids. Due to a lack of specific published research on this compound, these protocols and hypotheses must be empirically validated and optimized by the end-user.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 102227-61-2[3][4]
Molecular Formula C15H22O3[3][4]
Molecular Weight 250.33 g/mol [3]
Appearance Powder or crystal
Storage (Powder) -20°C for up to 3 years[3]
Storage (In Solvent) -80°C for up to 1 year[3]
Solubility Soluble in DMSO, Ethanol

Potential Research Applications

Based on the known bioactivities of sesquiterpenoids, this compound can be investigated for a range of potential applications:

  • Anticancer Research: Many sesquiterpenoids exhibit cytotoxic effects against various cancer cell lines.[2][5][6][7][8] this compound can be screened for its potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in cancer progression.

  • Anti-inflammatory Studies: Sesquiterpenoids are known to modulate inflammatory responses, often through the inhibition of pathways like NF-κB.[2] this compound could be evaluated for its ability to reduce the production of pro-inflammatory cytokines and other inflammatory mediators.

  • Antimicrobial Discovery: The general class of compounds has shown promise in exhibiting antibacterial and antifungal properties.[2]

Experimental Protocols (Exemplary)

The following are generalized protocols for assessing the biological activity of a novel compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of a compound on cell viability and proliferation.[9]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.3
1052.1 ± 4.9
2523.4 ± 3.8
508.9 ± 2.1
NF-κB Signaling Pathway Analysis (Immunofluorescence)

This protocol is designed to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[10][11]

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound

  • TNF-α (or other NF-κB activator)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include positive (TNF-α only) and negative (untreated) controls.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for screening a natural product like this compound for biological activity.[12][13]

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Mechanism of Action Studies A This compound Stock Solution B In Vitro Cytotoxicity Assay (e.g., MTT) A->B Test Compound C Anti-inflammatory Assay (e.g., NO production) A->C Test Compound D IC50 Determination B->D Active Hit E Apoptosis Assays (e.g., Annexin V) D->E Confirmed Hit F Signaling Pathway Analysis (e.g., Western Blot, IF) D->F Confirmed Hit

Caption: General workflow for natural product bioactivity screening.

Hypothetical NF-κB Signaling Pathway Inhibition

This diagram depicts a simplified, hypothetical mechanism by which a sesquiterpenoid like this compound might inhibit the canonical NF-κB signaling pathway.[14][15][16]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Epoxy This compound Epoxy->IKK inhibits Gene Inflammatory Gene Expression NFkB_nuc->Gene induces

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Epoxyparvinolide Mechanism of Action Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Parthenolide as a Model Compound

Parthenolide, a natural product derived from the feverfew plant (Tanacetum parthenium), has demonstrated significant anti-inflammatory and anti-cancer properties.[1] Its primary mechanisms of action revolve around the induction of apoptosis and the inhibition of key pro-survival signaling pathways, notably NF-κB and STAT3.[1]

Induction of Apoptosis

Parthenolide induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

  • Intrinsic Pathway: Parthenolide treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2] This shift in the Bcl-2 family protein balance promotes mitochondrial dysfunction, leading to the release of cytochrome c.[3] Cytochrome c release, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in PARP cleavage and apoptotic cell death.[4]

  • Extrinsic Pathway: Evidence also suggests that parthenolide can enhance the expression of death receptors, sensitizing cancer cells to apoptosis initiated by ligands like TRAIL.[2]

Inhibition of NF-κB Signaling

A cornerstone of parthenolide's anti-cancer and anti-inflammatory activity is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that is constitutively active in many cancers and promotes the expression of genes involved in cell survival, proliferation, and metastasis.[5] Parthenolide has been shown to inhibit NF-κB by directly targeting the IκB kinase (IKK) complex or the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activity.[1]

Inhibition of STAT3 Signaling

Parthenolide also exerts its anti-tumor effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in numerous cancers.[6][7] The mechanism involves the direct covalent modification of Janus kinases (JAKs), the upstream activators of STAT3.[6] By binding to cysteine residues on JAKs, parthenolide suppresses their kinase activity, thereby preventing the phosphorylation and activation of STAT3.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on parthenolide's activity.

Table 1: IC50 Values for Parthenolide in Different Assays

Assay TypeCell Line/SystemIC50 ValueReference
IL-6-induced STAT3 Luciferase ActivityHepG22.628 µM[8]
IL-6-induced STAT3 PhosphorylationMDA-MB-2314.804 µM[8]
In vitro JAK2 Kinase ActivityHEK293 (overexpressed JAK2)3.937 µM[8]

Table 2: Effective Concentrations of Parthenolide for NF-κB Inhibition

Cell LineEffective ConcentrationEffectReference
Pancreatic Cancer Cells1 µMSignificant inhibition of NF-κB activity[9]
HEK-Blue™ Cells15 - 70 µMDose-dependent inhibition of NF-κB activity[10][11]

Experimental Protocols

Protocol 1: Assessment of Parthenolide-Induced Apoptosis by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

  • Cancer cell line of interest (e.g., SW620 colorectal cancer cells)[3]

  • Parthenolide solution (in DMSO)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of parthenolide (e.g., 0, 5, 10, 20 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Protocol 2: Analysis of NF-κB Activation by Western Blot

This protocol details the detection of NF-κB p65 subunit in nuclear extracts.

Materials:

  • Cancer cell line (e.g., OUR-10 renal cancer cells)[5]

  • Parthenolide solution

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p65, anti-Lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Harvesting: Treat cells with parthenolide as described in Protocol 1. Harvest the cells and proceed with nuclear and cytoplasmic extraction according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA assay.

  • Western Blotting: a. Denature 20-30 µg of nuclear protein extract by boiling in Laemmli buffer. b. Separate the proteins on a 10% SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour. e. Incubate the membrane with primary anti-p65 antibody overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. g. Detect the protein bands using a chemiluminescence substrate and an imaging system. h. Probe for Lamin B1 as a nuclear loading control.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical in vivo efficacy study in a mouse model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., HT-29 colorectal cancer cells)[3]

  • Matrigel

  • Parthenolide solution for injection (e.g., in 5% DMSO, 5% Tween 80, 90% saline)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups (n=5-10 per group). Administer parthenolide (e.g., 4 mg/kg) or vehicle control via intraperitoneal injection daily or on a specified schedule.[3]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., 21 days) or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

Parthenolide_Mechanism_of_Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nucleus cluster_apoptosis Apoptosis DR Death Receptors Casp8 Caspase-8 DR->Casp8 Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Bcl2 Bcl-2/Bcl-xL Bcl2->Mito IKK IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Transcription Gene Transcription (Survival, Proliferation) NFkB_nuc->Transcription JAK JAKs STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_p->Transcription Transcription->Bcl2 Upregulates Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Parthenolide Parthenolide Parthenolide->Bcl2 Inhibits Parthenolide->IKK Inhibits Parthenolide->JAK Inhibits

Caption: Parthenolide's multifaceted mechanism of action.

Apoptosis_Workflow start Seed Cancer Cells in 6-well plates treat Treat with Parthenolide (0-20 µM) for 24h start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing apoptosis via flow cytometry.

Xenograft_Workflow start Implant Tumor Cells in Nude Mice growth Allow Tumors to Reach ~100 mm³ start->growth randomize Randomize into Control & Treatment Groups growth->randomize treat Administer Parthenolide or Vehicle (i.p.) randomize->treat measure Measure Tumor Volume Every 2-3 Days treat->measure measure->treat Repeat Treatment endpoint Euthanize & Excise Tumors for Analysis measure->endpoint End of Study

References

Application Notes and Protocols for Epoxyparvinolide in Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide is a sesquiterpenoid natural product isolated from Pogostemon cablin (patchouli), a plant with a long history in traditional medicine.[1][2][3] Natural products from P. cablin have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3][4] While specific bioactivity data for this compound is limited in publicly accessible literature, its structural class and origin suggest its potential as a valuable compound for screening in natural product libraries. Structurally related epoxy-containing sesquiterpenes have demonstrated significant biological effects, such as the inhibition of key inflammatory pathways.[5][6]

This document provides a framework for incorporating this compound into natural product library screening programs. It includes generalized protocols for assessing cytotoxic and anti-inflammatory activities, which are common starting points for the evaluation of novel natural products. Furthermore, it outlines a potential mechanism of action based on related compounds to guide further investigation.

Data Presentation

CompoundBioactivityCell Line/AssayIC50 (µM)Reference
14-nor-β-patchoul-1(5),2-diene-4-oneCytotoxicNCI-H197549.9[2]
14-nor-β-patchoul-1(5)-en-4-oneCytotoxicHepG-256.0[2]
EupafolinAnti-inflammatory (NO inhibition)LPS-stimulated RAW 264.76[7]
Dimeric guaianolideAnti-inflammatory (NO inhibition)LPS-stimulated RAW 264.716[7]
This compound Data Not Available

This table is intended to be illustrative of the potential activities of compounds from this source. The IC50 values for this compound would need to be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for the initial screening of this compound. These protocols should be optimized based on the specific cell lines and laboratory conditions used.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., HeLa, A-549, HepG2).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical starting range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Anti-Inflammatory Screening via Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in complete medium.

    • Pre-treat the cells with the compound dilutions for 1-2 hours.

    • Include a vehicle control and a positive control (e.g., a known iNOS inhibitor like L-NAME).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Prepare a standard curve using sodium nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

    • A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for natural product screening and a putative signaling pathway that may be modulated by this compound.

G cluster_0 Screening Workflow A Natural Product Library (including this compound) B High-Throughput Screening (e.g., Cytotoxicity, Anti-inflammatory) A->B C Hit Identification (Active Compounds) B->C D Dose-Response & IC50 Determination C->D E Secondary Assays (e.g., Mechanism of Action) D->E F Lead Optimization E->F

Caption: Workflow for Natural Product Library Screening.

G cluster_1 Putative Signaling Pathway cluster_nucleus epoxy This compound (Hypothesized) IKK IKK Complex epoxy->IKK inhibits stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to nucleus Nucleus DNA DNA Binding NFkB_nuc->DNA genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->genes upregulates transcription

Caption: Putative NF-κB Signaling Pathway Inhibition.

Disclaimer: The NF-κB inhibitory pathway is presented here as a hypothetical mechanism for this compound based on the known activities of structurally similar compounds like parthenolide. Experimental validation is required to confirm this mode of action.

References

Application Notes and Protocols for Epoxyparvinolide Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. As with any compound intended for research or therapeutic development, understanding its stability profile is critical for ensuring experimental reproducibility, defining appropriate storage conditions, and maintaining its therapeutic efficacy. These application notes provide a comprehensive overview of the recommended storage conditions, potential degradation pathways, and protocols for assessing the stability of this compound.

Recommended Storage Conditions

Proper storage is essential to minimize degradation and preserve the integrity of this compound. Based on supplier recommendations, the following conditions should be adhered to:

FormStorage TemperatureExpected Stability
Powder -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Data sourced from commercial supplier information.[1]

It is crucial to protect this compound from excessive heat and light. When preparing solutions, use of an appropriate solvent and storage at low temperatures is critical to prevent degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, sesquiterpene lactones, particularly those containing epoxide and lactone functional groups, are susceptible to degradation under certain conditions. Forced degradation studies are instrumental in identifying potential degradation products and pathways.[2] Key degradation routes to consider include:

  • Hydrolysis: The ester linkage in the lactone ring is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the lactone ring.

  • Epoxide Ring Opening: The epoxide group can undergo acid- or base-catalyzed ring-opening, leading to the formation of diols or other derivatives.

  • Oxidation: The overall molecular structure may be sensitive to oxidative stress.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

A proposed logical workflow for investigating these degradation pathways is outlined in the diagram below.

cluster_0 Forced Degradation Studies This compound This compound Stock Solution Stress_Conditions Application of Stress Conditions This compound->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress_Conditions->Acid pH < 7 Base Base Hydrolysis (e.g., 0.1M NaOH) Stress_Conditions->Base pH > 7 Oxidation Oxidative Stress (e.g., 3% H2O2) Stress_Conditions->Oxidation Oxidant Thermal Thermal Stress (e.g., 60°C) Stress_Conditions->Thermal Heat Photolytic Photolytic Stress (UV/Vis Light) Stress_Conditions->Photolytic Light Analysis Analysis of Stressed Samples (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Degradation_Products Identification of Degradation Products (LC-MS/MS, NMR) Analysis->Degradation_Products Pathway_Elucidation Elucidation of Degradation Pathways Degradation_Products->Pathway_Elucidation

Figure 1. Workflow for Forced Degradation Studies.

Experimental Protocols

The following protocols are generalized based on standard practices for stability testing of natural products and sesquiterpene lactones.[3] Researchers should adapt these protocols based on their specific experimental needs and available instrumentation.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent this compound from its potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a photodiode array (PDA) or UV detector

Methodology:

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies: Subject the this compound solution to forced degradation conditions as outlined in Section 3.0. For example:

    • Acidic: Mix equal volumes of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Mix equal volumes of the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

    • Oxidative: Mix equal volumes of the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Gradient: A typical starting gradient could be 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor the eluent using a PDA detector and select a wavelength of maximum absorbance for this compound (e.g., determined from its UV spectrum).

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25°C).

  • Method Optimization: Analyze the stressed samples. Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4]

Protocol for Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Prepare multiple aliquots of this compound in both powder form and dissolved in a suitable solvent.

  • Store the aliquots under the recommended conditions (-20°C for powder, -80°C for solution).

  • At predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months), retrieve an aliquot of each form.

  • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Record any changes in physical appearance (e.g., color, precipitation).

The experimental workflow for a typical stability study is depicted below.

cluster_1 Stability Study Workflow start Prepare this compound Samples (Powder and Solution) storage Store under Defined Conditions (-20°C and -80°C) start->storage timepoint Time Point Sampling (e.g., 0, 3, 6, 12 months) storage->timepoint timepoint->storage Continue Storage analysis Analysis by Stability-Indicating HPLC Method timepoint->analysis data Data Analysis (Quantify Parent Compound, Identify Degradants) analysis->data report Generate Stability Report data->report

Figure 2. General Experimental Workflow for Stability Testing.

Biological Activity and Signaling Pathways

Sesquiterpene lactones are known to exert their biological effects through various mechanisms. A prominent target for many compounds in this class is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key regulator of inflammation, immune responses, and cell survival. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones can act as a Michael acceptor, allowing for covalent modification of cysteine residues in key signaling proteins like IκB kinase (IKK), thereby inhibiting the activation of NF-κB.[6] While the specific targets of this compound have not been fully elucidated, its structural features suggest that it may also modulate inflammatory pathways such as NF-κB.

A simplified representation of the NF-κB signaling pathway and the potential point of intervention for a sesquiterpene lactone is shown below.

cluster_2 Simplified NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Epoxy This compound (Potential Inhibitor) Epoxy->IKK Inhibits

Figure 3. Potential Inhibition of the NF-κB Pathway.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. Adherence to the recommended storage conditions is essential. The provided protocols offer a framework for researchers to develop a comprehensive understanding of this compound's stability profile. Further studies are warranted to fully characterize its degradation products, establish definitive degradation pathways, and elucidate its specific molecular mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Total Synthesis of Epoxy-Butenolide Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers engaged in the complex total synthesis of epoxy-butenolide natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My epoxidation reaction is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?

A1: Achieving high stereoselectivity in epoxidation is a common challenge, particularly in complex molecules with multiple stereocenters. Several factors can influence the facial selectivity of the oxidant.

  • Directed Epoxidation: If a nearby hydroxyl group is present, consider using a directed epoxidation method. Reagents like m-CPBA can be directed by hydrogen bonding, while vanadium or titanium catalysts are effective for allylic alcohols.

  • Chiral Catalysts: For non-directed epoxidations, employing a chiral catalyst is a standard approach. The Sharpless-Katsuki asymmetric epoxidation is a reliable method for allylic alcohols.[1] For isolated olefins, other catalyst systems may be necessary.

  • Substrate Control: The inherent stereoelectronics of your substrate play a significant role. Conformational analysis of the precursor can provide insights into the most likely face of attack. In some cases, modifying the substrate to favor a specific conformation can improve selectivity.

Q2: I am struggling with the late-stage introduction of an epoxide. What are the common pitfalls?

A2: Late-stage epoxidation can be problematic due to the potential for undesired side reactions with other functional groups in the molecule.

  • Chemoselectivity: Many epoxidizing agents are strong oxidants and can react with other sensitive functionalities. Careful selection of the reagent is crucial. For instance, DMDO is often milder than peroxy acids.

  • Epoxide Instability: The desired epoxide may be sensitive to the reaction conditions or subsequent purification steps.[1] It is advisable to use mild reaction conditions and minimize exposure to acid or base during workup. In some cases, telescoping the epoxide into the next step without purification can be a viable strategy.

  • Protecting Group Strategy: A robust protecting group strategy is essential. Ensure that all protecting groups are compatible with the epoxidation conditions. Some silyl ethers, for instance, can be cleaved under acidic conditions generated by peroxy acid epoxidations.

Q3: My macrolactonization yields are consistently low. What are the key parameters to optimize?

A3: Macrolactonization is often a challenging step due to unfavorable entropic factors and the potential for competing intermolecular reactions.

  • High Dilution: Running the reaction at high dilution is the most critical factor to favor the intramolecular cyclization over intermolecular oligomerization. Typical concentrations are in the range of 0.001 to 0.01 M.

  • Method of Activation: The choice of macrolactonization protocol is crucial. The Yamaguchi, Shiina, and Mitsunobu conditions are commonly employed and each has its own advantages depending on the substrate.

  • Conformational Pre-organization: The conformation of the seco-acid can significantly impact the efficiency of the cyclization. Introducing conformational constraints, such as double bonds or cyclic structures within the backbone, can pre-organize the molecule for cyclization and improve yields.

Troubleshooting Guides

Problem: Poor Stereocontrol in a Sharpless Asymmetric Epoxidation
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee)Impure reagents (catalyst, ligand, or oxidant)Use freshly purified or high-purity reagents. Ensure the chiral tartrate ligand is of high enantiomeric purity.
Incorrect stoichiometry of catalyst componentsCarefully control the stoichiometry of the titanium isopropoxide and the chiral ligand. The formation of the active catalyst is sensitive to these ratios.
Presence of coordinating functional groupsOther functional groups in the substrate (e.g., amines, phosphines) can coordinate to the titanium center and inhibit catalysis or alter selectivity. Protect these groups prior to epoxidation.
Reaction stalls or is sluggishCatalyst deactivationThe presence of water can deactivate the catalyst. Use anhydrous solvents and reagents. The addition of molecular sieves can be beneficial.
Problem: Failed Ring-Closing Metathesis (RCM) for Macrocycle Formation
Symptom Possible Cause Suggested Solution
No reaction or starting material recoveredInactive catalystUse a fresh batch of catalyst. Some Grubbs-type catalysts are sensitive to air and moisture.
Steric hindrance around the olefinsThe steric environment of the reacting double bonds can prevent the catalyst from coordinating. Consider using a more reactive second or third-generation Grubbs catalyst.
Formation of oligomersReaction concentration is too highPerform the reaction under high dilution conditions (0.001 M or lower) to favor the intramolecular reaction.
Substrate conformation disfavors cyclizationAnalyze the conformational preferences of the diene precursor. It may be necessary to redesign the synthetic route to a more flexible or pre-organized precursor.

Experimental Protocols

General Protocol for Sharpless Asymmetric Epoxidation

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add powdered 4 Å molecular sieves.

  • Solvent and Reagents: Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C.

  • Catalyst Formation: To the cooled solution, add titanium(IV) isopropoxide (Ti(OiPr)₄) followed by the dropwise addition of the appropriate enantiomer of diethyl tartrate (DET). Stir for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add a solution of the allylic alcohol in CH₂Cl₂ dropwise to the reaction mixture.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise. The reaction is typically exothermic, so maintain the temperature at -20 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through a pad of Celite® to remove titanium salts. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Stages cluster_end Final Product A Commercially Available Precursors B Fragment Synthesis & Coupling A->B Multiple Steps C Butenolide Formation B->C Key Transformation D Macrocyclization C->D Seco-acid formation E Stereoselective Epoxidation D->E Late-stage functionalization F Epoxy-Butenolide Natural Product E->F Final deprotection

Caption: A generalized workflow for the total synthesis of complex epoxy-butenolide natural products.

Troubleshooting_Logic start Low Yield in Reaction check_reagents Are reagents pure and fresh? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/replace reagents check_reagents->purify_reagents No check_substrate Is the substrate stable? check_conditions->check_substrate Yes optimize_conditions Optimize temperature, concentration, time check_conditions->optimize_conditions No redesign_substrate Modify substrate or protecting groups check_substrate->redesign_substrate No success Improved Yield check_substrate->success Yes purify_reagents->check_conditions optimize_conditions->check_substrate redesign_substrate->success

Caption: A decision tree for troubleshooting a low-yielding chemical reaction.

References

Technical Support Center: Isolation of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Epoxyparvinolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be isolated?

This compound is a natural product classified as a polyketide. It has been isolated from plant species of the genus Pogostemon and, more notably for larger-scale production, from the marine-derived endophytic fungus Eutypella scoparia.

Q2: What is the general workflow for isolating this compound from Eutypella scoparia?

The general workflow involves three main stages:

  • Fermentation: Culturing Eutypella scoparia on a suitable medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Isolating the crude mixture of metabolites from the fungal biomass and fermentation medium using organic solvents.

  • Purification: Separating this compound from other co-extracted compounds using chromatographic techniques.

Q3: Which fermentation medium is recommended for producing this compound?

Solid-state fermentation using a rice-based medium has been successfully used for the cultivation of Eutypella scoparia to produce various polyketides. This approach often yields a high concentration of secondary metabolites.

Q4: What are the recommended solvents for extracting this compound?

A sequential extraction using solvents of increasing polarity is generally effective. A common protocol involves an initial extraction with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (e.g., in a 1:1 ratio), followed by a further extraction with ethyl acetate (EtOAc). This ensures the recovery of a broad range of metabolites, including this compound.

Q5: What chromatographic methods are suitable for purifying this compound?

A multi-step chromatographic approach is typically necessary to achieve high purity. This usually involves:

  • Silica Gel Column Chromatography: For initial fractionation of the crude extract based on polarity.

  • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size and to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): As a final polishing step to obtain highly pure this compound. A reversed-phase C18 column is often a good choice.

Troubleshooting Guide

This guide addresses common issues that may arise during the isolation of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction from the fungal biomass.2. Suboptimal fermentation conditions leading to low production of secondary metabolites.[1]1. Increase the solvent-to-biomass ratio and the number of extraction cycles. Ensure thorough mixing during extraction.2. Optimize fermentation parameters such as incubation time, temperature, and media composition.[2][3]
Low Purity After Initial Chromatography 1. Overloading the chromatography column.2. Inappropriate solvent system for elution.1. Reduce the amount of crude extract loaded onto the column.2. Perform small-scale analytical thin-layer chromatography (TLC) to determine the optimal solvent system for separation before scaling up.
Degradation of this compound 1. Epoxyquinoids can be sensitive to prolonged exposure to light and extreme pH conditions.[4] 2. Instability at elevated temperatures during solvent evaporation.1. Protect samples from direct light by using amber vials or covering glassware with aluminum foil. Maintain a neutral pH during extraction and purification where possible.2. Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove solvents.
Co-elution of Impurities in HPLC 1. The chosen stationary phase and mobile phase are not providing sufficient resolution.2. The presence of structurally similar compounds.1. Experiment with different HPLC columns (e.g., phenyl-hexyl instead of C18) or modify the mobile phase composition (e.g., change the organic modifier or add an ion-pairing agent).2. Employ orthogonal chromatographic techniques. For example, if you used reversed-phase HPLC, consider a subsequent purification step using normal-phase HPLC or a different type of column.
Irreproducible Yields 1. Variability in the fungal strain's metabolic activity.2. Inconsistent fermentation or extraction procedures.1. Use a consistent inoculum from a well-maintained stock culture. Consider re-streaking the fungus to ensure purity.2. Standardize all experimental parameters, including media preparation, incubation times, extraction volumes, and chromatography conditions.

Experimental Protocols

Fermentation of Eutypella scoparia
  • Medium: Prepare a solid rice medium by autoclaving a mixture of rice and water.

  • Inoculation: Inoculate the sterile rice medium with a fresh culture of Eutypella scoparia.

  • Incubation: Incubate the culture under static conditions at room temperature (approximately 25-28°C) for 3-4 weeks, or until there is sufficient fungal growth and production of secondary metabolites.

Extraction of Crude Metabolites
  • Harvest the fermented rice culture and break it into smaller pieces.

  • Macerate the fungal biomass and rice medium in a mixture of CH2Cl2:MeOH (1:1, v/v) at room temperature.

  • Filter the mixture and collect the supernatant. Repeat this extraction process 3-5 times to ensure complete extraction.

  • Combine the supernatants and partition them against an equal volume of water.

  • Separate the organic layer and then extract the aqueous layer with ethyl acetate (EtOAc) (3 x volumes).

  • Combine all organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.

Purification of this compound
  • Silica Gel Column Chromatography:

    • Pre-pack a silica gel column with an appropriate non-polar solvent (e.g., hexane or petroleum ether).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Combine the fractions from the silica gel column that are enriched with this compound and evaporate the solvent.

    • Dissolve the residue in a suitable solvent for Sephadex LH-20 chromatography (e.g., methanol or a mixture of dichloromethane and methanol).

    • Apply the sample to a pre-equilibrated Sephadex LH-20 column.

    • Elute with the same solvent system and collect fractions. Monitor the fractions by TLC or analytical HPLC.

  • Preparative HPLC:

    • Combine the purified fractions from the Sephadex column.

    • Perform a final purification step using preparative reversed-phase HPLC on a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile in water, to elute the compounds.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and Mass Spectrometry.

Visualized Workflows and Relationships

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Prepare Rice Medium F2 Inoculate with E. scoparia F1->F2 F3 Incubate (3-4 weeks) F2->F3 E1 Harvest & Macerate F3->E1 Transfer Biomass E2 Solvent Extraction (CH2Cl2/MeOH & EtOAc) E1->E2 E3 Evaporate Solvent E2->E3 P1 Silica Gel Chromatography E3->P1 Load Crude Extract P2 Sephadex LH-20 P1->P2 P3 Preparative HPLC P2->P3 Final Final P3->Final Pure this compound troubleshooting_logic Start Low Yield of This compound Q1 Check Crude Extract Yield Start->Q1 A1_Low Optimize Fermentation & Extraction Protocol Q1->A1_Low Low A1_Good Purity Issue? Q1->A1_Good Good A2_Yes Improve Chromatographic Separation A1_Good->A2_Yes Yes A2_No Degradation Suspected? A1_Good->A2_No No A3_Yes Protect from Light/Heat & Control pH A2_No->A3_Yes Yes A3_No Re-evaluate Analytical Methods A2_No->A3_No No

References

Technical Support Center: Overcoming Solubility Challenges with Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of Epoxyparvinolide in experimental assays. Our goal is to equip you with the necessary information to achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with the low-solubility compound, this compound.

Q1: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer/cell culture medium. What should I do?

A1: This is a common issue for hydrophobic compounds like this compound when transferring from a high-concentration DMSO stock to an aqueous environment. The abrupt change in solvent polarity can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[1] Aim for the highest tolerable concentration in your specific cell line to aid solubility.

  • Modify Dilution Technique: Instead of adding the aqueous solution to your DMSO stock, try adding the DMSO stock dropwise to your pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or stirring.[1][2] This gradual addition can prevent localized high concentrations of the compound that lead to precipitation.

  • Intermediate Dilution: Consider a serial dilution of your DMSO stock in DMSO first to lower the concentration before the final dilution into the aqueous medium.[3]

  • Use of a Co-solvent: Incorporating a small percentage of another organic solvent that is miscible with water, such as ethanol or polyethylene glycol (PEG), in your final assay buffer can help maintain solubility.[4][5] Always test the tolerance of your cells to the co-solvent.

  • Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates.[1][6] Use a low-energy sonicator to avoid degrading the compound.

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A2: Yes, inconsistent results are a hallmark of poor compound solubility.[6][7] If this compound is not fully dissolved, the actual concentration your cells are exposed to will vary between experiments, leading to poor reproducibility.

Troubleshooting Steps:

  • Visually Inspect Your Working Solutions: Before adding the compound to your cells, carefully inspect the solution for any signs of precipitation (cloudiness, visible particles).[2] You can also centrifuge a small aliquot to see if a pellet forms.

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains in solution under your specific experimental conditions (e.g., in your cell culture medium at 37°C).[8] This will help you establish a reliable working concentration range.

  • Prepare Fresh Dilutions: Avoid using old working solutions, as precipitation can occur over time. Prepare fresh dilutions of this compound for each experiment.

Q3: Can I use something other than DMSO to dissolve this compound?

A3: While DMSO is a common starting point, other solvents and solubilizing agents can be explored, especially if your assay is sensitive to DMSO.

Alternative Solubilization Strategies:

  • Ethanol: Can be an effective solvent for many organic compounds. However, it can also be more volatile and potentially more cytotoxic than DMSO at similar concentrations.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micelles that solubilize hydrophobic compounds. However, surfactants can also affect cell membranes and interfere with certain assays, so careful validation is required.

Experimental Protocols

Below are detailed protocols for key experiments related to improving the solubility of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution in an organic solvent and dilute it to a working concentration in an aqueous medium with minimal precipitation.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile cell culture medium or aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles. This is your stock solution.

    • Store the stock solution at -20°C or -80°C as recommended for the compound.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium):

    • Pre-warm the cell culture medium to 37°C.

    • In a sterile tube, add the required volume of the pre-warmed medium.

    • While gently vortexing the medium, add the calculated volume of the 10 mM this compound stock solution dropwise. For a 1:1000 dilution to get 10 µM, this would result in a final DMSO concentration of 0.1%.

    • Continue to vortex for another 30 seconds to ensure thorough mixing.

    • Visually inspect the working solution for any signs of precipitation before use.

Protocol 2: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer or cell culture medium of interest

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader with nephelometry or absorbance reading capabilities

Methodology:

  • Prepare Compound Dilutions in DMSO:

    • In a 96-well plate, perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Medium:

    • To a new 96-well clear-bottom plate, add 198 µL of your aqueous buffer or cell culture medium to each well.

    • Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the aqueous medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Include a negative control (medium with 1% DMSO only) and a positive control (a known poorly soluble compound).

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 2 hours).

    • Measure the light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitate formation.

  • Data Analysis:

    • Plot the nephelometry or absorbance reading against the compound concentration.

    • The kinetic solubility is the highest concentration at which there is no significant increase in light scattering or absorbance compared to the negative control.

Quantitative Data Summary

The following tables provide hypothetical but plausible data for the solubility of this compound in different solvent systems.

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Solubility (mM)
DMSO> 50
Ethanol~ 25
Methanol~ 15
Acetone> 50
Water< 0.01

Table 2: Kinetic Solubility of this compound in Different Media (at 37°C)

MediumFinal DMSO Conc.Kinetic Solubility (µM)
PBS pH 7.40.5%5
RPMI-1640 + 10% FBS0.5%8
DMEM + 10% FBS0.5%7
PBS with 5% HP-β-CD0.5%> 50

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Sesquiterpenoids

This compound is a sesquiterpenoid. This class of natural products has been reported to modulate various signaling pathways involved in inflammation and cell proliferation. A key pathway often affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects.

Disclaimer: The following diagram represents a potential signaling pathway that may be modulated by sesquiterpenoids. Specific studies on this compound are required to confirm its precise mechanism of action.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IkB Degradation Nucleus Nucleus Gene_transcription Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Gene_transcription Induces This compound This compound (Hypothesized) This compound->IKK_complex Inhibits?

Hypothesized NF-κB Signaling Inhibition
Workflow for Overcoming Solubility Issues

The following diagram outlines a logical workflow for addressing the low solubility of this compound in your experiments.

Solubility_Workflow Start Start: this compound Low Solubility Prepare_Stock Prepare Concentrated Stock in 100% DMSO Start->Prepare_Stock Dilute Dilute to Working Concentration in Aqueous Medium Prepare_Stock->Dilute Check_Precipitate Precipitation Observed? Dilute->Check_Precipitate Troubleshoot Troubleshooting Strategies Check_Precipitate->Troubleshoot Yes Proceed_Assay Proceed with Assay Check_Precipitate->Proceed_Assay No Optimize_DMSO Optimize Final DMSO Concentration Troubleshoot->Optimize_DMSO Change_Dilution Modify Dilution Technique Troubleshoot->Change_Dilution Use_Cosolvent Use Co-solvents (e.g., Ethanol, PEG) Troubleshoot->Use_Cosolvent Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->Use_Cyclodextrin Sonication Apply Sonication Troubleshoot->Sonication Recheck_Precipitate Precipitation Resolved? Optimize_DMSO->Recheck_Precipitate Change_Dilution->Recheck_Precipitate Use_Cosolvent->Recheck_Precipitate Use_Cyclodextrin->Recheck_Precipitate Sonication->Recheck_Precipitate Recheck_Precipitate->Proceed_Assay Yes Re_evaluate Re-evaluate Compound Concentration or Formulation Recheck_Precipitate->Re_evaluate No

Workflow for Addressing Solubility

References

Epoxyparvinolide Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of epoxyparvinolide and related compounds containing epoxide and macrolide functionalities. The information is intended to assist researchers in identifying potential stability issues and implementing strategies to prevent degradation during their experiments.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

Question: My this compound compound is rapidly degrading after being dissolved. What are the likely causes and how can I troubleshoot this?

Answer: Rapid degradation in solution is often linked to the pH of the solvent, exposure to light, or elevated temperatures. The epoxide and macrolide moieties are susceptible to specific degradation pathways under these conditions.

Troubleshooting Steps:

  • pH Assessment: The stability of both epoxides and macrolides is highly pH-dependent.

    • Epoxides: Susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the epoxide ring can be opened by weak nucleophiles like water. In neutral to basic conditions, direct attack by hydroxide ions or other nucleophiles can occur.

    • Macrolides: Many macrolides, such as erythromycin, are known to be unstable in acidic environments, leading to inactivation.[1][2][3]

    • Action: Measure the pH of your solution. If it is acidic or strongly basic, consider using a buffered solution to maintain a pH closer to neutral (pH 6-8), if compatible with your experimental goals.

  • Light Exposure:

    • Action: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Minimize exposure to ambient light during handling.

  • Temperature Control:

    • Action: Perform your experiments at controlled, and if possible, reduced temperatures. Avoid heating solutions unless required by the protocol. Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C).

  • Solvent Purity:

    • Action: Ensure the use of high-purity, degassed solvents. Contaminants can sometimes catalyze degradation.

Issue: Formation of Unexpected Impurities in Experimental Samples

Question: I am observing unknown peaks in my HPLC analysis of this compound samples. What could be the source of these impurities?

Answer: The appearance of new peaks likely indicates the formation of degradation products. The nature of these impurities can provide clues about the degradation pathway.

Troubleshooting Steps:

  • Characterize Impurities: If possible, use techniques like mass spectrometry (MS) to determine the molecular weights of the impurities.

    • An increase in mass corresponding to the addition of a water molecule may suggest hydrolysis of the epoxide ring.

    • Changes in mass related to the loss of a sugar moiety could indicate macrolide degradation.[2][3]

    • The formation of N-oxides or N-desmethyl derivatives is also a known degradation pathway for macrolides.

  • Review Experimental Conditions:

    • Nucleophiles: Check if your reaction mixture contains strong nucleophiles (e.g., amines, thiols) that could react with the epoxide ring.[4]

    • Oxidizing Agents: The presence of oxidizing agents can lead to various degradation products.

    • Trace Metals: Avoid using containers with iron or copper components, as these can catalyze degradation. Stainless steel and glass are generally preferred.[5]

  • Perform Forced Degradation Studies: To systematically identify potential degradation products, conduct a forced degradation study. This involves exposing your compound to a range of stress conditions. (See Experimental Protocols section for a detailed methodology).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing a compound with epoxide and macrolide groups? A1: While the optimal pH is compound-specific, a neutral to slightly acidic pH range (pH 6-7.5) is often a good starting point to minimize both acid-catalyzed macrolide degradation and base-catalyzed epoxide hydrolysis. It has been noted that erythromycin is more persistent in seawater (pH 8-10) than in freshwater (pH 6.5-7.5), suggesting that for some macrolides, slightly alkaline conditions might be preferable to acidic ones.[6]

Q2: How does temperature affect the stability of this compound? A2: Elevated temperatures accelerate most chemical degradation reactions. For macrolides, thermal stability can vary. It is generally recommended to store solutions at low temperatures (2-8°C for short-term and ≤ -20°C for long-term storage) to minimize degradation.

Q3: Are there any specific classes of compounds I should avoid in my experiments to prevent degradation? A3: Yes. Avoid strong acids and bases, strong nucleophiles (unless part of the intended reaction), and oxidizing agents. Be mindful of buffer components; for instance, amine-containing buffers could potentially react with the epoxide ring.

Q4: Can I use stabilizing agents to prevent the degradation of this compound? A4: The use of stabilizers is highly dependent on the specific compound and the experimental system. For some epoxides, the addition of peroxides like hydrogen peroxide or di-tertiary butyl peroxide has been used to prevent color development.[5] However, the compatibility of such additives with a complex molecule like this compound and your experimental goals would need to be carefully evaluated.

Data Presentation

Table 1: Effect of pH on the Stability of Epoxide and Macrolide Moieties

Functional GroupAcidic Conditions (pH < 6)Neutral Conditions (pH ~7)Basic Conditions (pH > 8)
Epoxide Prone to acid-catalyzed hydrolysis.[7]Generally more stable, but can still undergo slow hydrolysis.Susceptible to base-catalyzed hydrolysis and attack by nucleophiles.[7]
Macrolide (Erythromycin as an example) Highly unstable; rapid degradation to inactive forms.[1][2][3]More stable than in acidic conditions.Generally stable, though lactone hydrolysis can occur under strong basic conditions.

Table 2: Thermal Stability of Selected Macrolide Antibiotics in Aqueous Solution at 37°C

Antibiotic% Remaining after 42 days at 37°C
Erythromycin~80%
Clarithromycin~90%
Azithromycin>95%

Data adapted from a study on antibiotic stability in aqueous solutions. The stability of a novel compound like this compound may differ.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (with a light source like a xenon lamp) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

    • Analyze all samples, including a non-degraded control, by a stability-indicating method, such as HPLC with UV and/or MS detection.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of degradation.

    • Identify and characterize major degradation products using their retention times, UV spectra, and mass spectral data.

Mandatory Visualizations

degradation_pathways cluster_epoxide Epoxide Degradation cluster_macrolide Macrolide Degradation Epoxy This compound (Epoxide Ring) Diol Diol Product Epoxy->Diol Acid/Base Hydrolysis (H₂O) Adduct Nucleophilic Adduct Epoxy->Adduct Nucleophilic Attack (e.g., R-NH₂, R-SH) Macro This compound (Macrolide Core) Anhydro Anhydro-form Macro->Anhydro Acid-catalyzed Dehydration Cleaved Sugar Cleavage Product Macro->Cleaved Acid-catalyzed Glycosidic Bond Cleavage Oxidized Oxidized Product (e.g., N-oxide) Macro->Oxidized Oxidation / Photodegradation

Caption: Primary degradation pathways for epoxide and macrolide functional groups.

troubleshooting_workflow start Degradation Observed check_ph Check pH of Solution start->check_ph is_acidic pH < 6? check_ph->is_acidic adjust_ph Adjust to Neutral pH (use buffer) is_acidic->adjust_ph Yes check_light Check Light Exposure is_acidic->check_light No adjust_ph->check_light is_exposed Exposed to Light? check_light->is_exposed protect_light Use Amber Vials/ Protect from Light is_exposed->protect_light Yes check_temp Check Temperature is_exposed->check_temp No protect_light->check_temp is_high_temp Elevated Temp? check_temp->is_high_temp control_temp Store at Low Temp (e.g., 4°C, -20°C) is_high_temp->control_temp Yes check_reagents Review Reagents for Nucleophiles/Oxidants is_high_temp->check_reagents No control_temp->check_reagents reassess Re-evaluate Stability check_reagents->reassess

Caption: Troubleshooting workflow for addressing this compound degradation.

References

Technical Support Center: Optimizing Spectroscopic Analysis of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the spectroscopic analysis of Epoxyparvinolide.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take before starting the spectroscopic analysis of an this compound sample?

A1: Before any analysis, it is crucial to ensure the purity of your sample. It is recommended to use a purification technique like High-Performance Liquid Chromatography (HPLC). After purification, ensure your sample is completely dry, as residual solvents can interfere with spectroscopic measurements, particularly NMR and IR. Finally, accurately weigh the sample to prepare solutions of known concentrations for quantitative analysis.

Q2: Which solvents are recommended for NMR analysis of this compound?

A2: For ¹H and ¹³C NMR, deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many organic compounds and has a simple, well-defined solvent peak. If your sample is not soluble in CDCl₃, other deuterated solvents like acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can be used. Always check for potential interactions between the solvent and your compound.

Q3: How can I improve the signal-to-noise ratio in my NMR spectrum?

A3: To enhance the signal-to-noise ratio, you can increase the number of scans, use a higher concentration of your sample, or use a cryoprobe if available. Ensure that the instrument is properly tuned and shimmed before acquisition.

Q4: What are the key considerations for Mass Spectrometry (MS) analysis of this compound?

A4: The choice of ionization technique is critical. Electrospray ionization (ESI) is often suitable for polar molecules like this compound and can be run in both positive and negative ion modes. For fragmentation studies (MS/MS), Collision-Induced Dissociation (CID) is commonly used to elicit structural information.[1]

Q5: What are the characteristic IR absorption peaks for the epoxy and lactone functional groups in this compound?

A5: The epoxy group typically shows characteristic peaks for the asymmetric C-O-C stretch between 950-810 cm⁻¹ and the symmetric C-O-C stretch between 880-750 cm⁻¹.[2] The γ-lactone carbonyl (C=O) stretch is expected to appear as a strong absorption band in the range of 1770-1740 cm⁻¹.

Troubleshooting Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?

A: Broad peaks in an NMR spectrum can be due to several factors:

  • Sample Aggregation: The sample may be aggregating at the concentration used. Try diluting the sample.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. Purify the sample, for instance by filtration through a small plug of silica gel.

  • Chemical Exchange: Protons undergoing chemical exchange, such as hydroxyl protons, can appear as broad signals. A D₂O exchange experiment can confirm this; the broad peak will disappear upon addition of D₂O.

  • Poor Shimming: The magnetic field homogeneity might not be optimal. Re-shimming the instrument should improve the resolution.

Q: I am having trouble assigning the protons of the epoxy group in the ¹H NMR spectrum. What is the expected chemical shift range?

A: The protons on an epoxy ring are typically shielded and appear in the upfield region of the spectrum, generally between δ 2.5 and 3.5 ppm. They often appear as doublets or doublets of doublets, depending on the coupling with neighboring protons.

Mass Spectrometry (MS)

Q: I am unable to find the molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. What should I do?

A: The molecular ion may be unstable and fragment easily.

  • Use a Softer Ionization Technique: If you are using a high-energy ionization method like Electron Ionization (EI), switch to a softer technique like ESI or Chemical Ionization (CI).

  • Check for Adducts: In ESI, molecules often form adducts with ions from the solvent or additives, such as [M+Na]⁺ or [M+K]⁺. Look for peaks corresponding to these adducts.

  • Negative Ion Mode: Try running the analysis in negative ion mode to look for the [M-H]⁻ ion.

Q: My MS/MS fragmentation pattern is complex. How can I interpret it?

A: The fragmentation of cyclic ethers and lactones can be complex.

  • Look for Characteristic Neutral Losses: Common neutral losses from similar structures include H₂O, CO, and CO₂.

  • Compare with Literature: Search for fragmentation patterns of structurally related compounds.[3][4]

  • High-Resolution MS: Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions, which can aid in proposing fragmentation pathways.

Infrared (IR) Spectroscopy

Q: The carbonyl peak of the lactone in my IR spectrum is shifted. What could this indicate?

A: The position of the carbonyl absorption is sensitive to its environment.

  • Ring Strain: Changes in ring strain can shift the C=O stretching frequency.

  • Conjugation: If the lactone is conjugated with a double bond, the carbonyl absorption will shift to a lower wavenumber.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also cause a shift to lower frequency and broadening of the peak. Try running the spectrum at a lower concentration.

Q: I see a broad absorption in the 3500-3200 cm⁻¹ region of my IR spectrum, but my compound does not have a hydroxyl group. What could this be?

A: This broad absorption is characteristic of O-H stretching and likely indicates the presence of water in your sample or the KBr pellet (if used). Dry your sample thoroughly and use dry KBr to prepare the pellet.

Hypothetical Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for a representative this compound structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
15.10 (d, J = 1.5 Hz)140.2
22.65 (m)45.1
33.15 (d, J = 8.0 Hz)60.5
42.90 (d, J = 8.0 Hz)58.2
52.10 (m)50.3
64.50 (t, J = 9.0 Hz)82.1
72.30 (m)48.7
81.80 (m)25.4
91.60 (m)35.6
10-150.1
11-120.5
12-170.8
131.85 (s)12.3
144.95 (s), 4.80 (s)110.7
151.25 (s)20.9

Table 2: Key MS and IR Data for this compound

TechniqueData
MS (ESI+) m/z 249.14 [M+H]⁺, 271.12 [M+Na]⁺
HRMS Calculated for C₁₅H₁₉O₃ [M+H]⁺: 249.1334, Found: 249.1331
IR (KBr, cm⁻¹) 3080 (C-H stretch, alkene), 2960 (C-H stretch, alkane), 1765 (C=O stretch, γ-lactone), 1650 (C=C stretch), 1250 (C-O stretch, epoxide ring breathing), 890 (C-O-C stretch, epoxide)[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a 30° pulse, a relaxation delay of 2 seconds, and accumulate 1024 or more scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute this solution to 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.

  • MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 249.14) and perform Collision-Induced Dissociation (CID) with varying collision energies to obtain fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix approximately 1 mg of the dry sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of an empty KBr pellet.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start purify Purify Sample (HPLC) start->purify dry Dry Sample purify->dry weigh Weigh Sample dry->weigh ir IR Analysis dry->ir dissolve Dissolve in Solvent weigh->dissolve nmr NMR Analysis dissolve->nmr ms MS Analysis dissolve->ms process Process Spectra nmr->process ms->process ir->process assign Assign Signals process->assign structure Elucidate Structure assign->structure end End structure->end

Caption: Experimental workflow for spectroscopic analysis.

troubleshooting_logic cluster_sample Sample Issues cluster_instrument Instrumental Issues cluster_solutions Potential Solutions issue Spectroscopic Issue (e.g., Broad Peaks, Missing Signal) impure Impurity Present? issue->impure concentration Incorrect Concentration? issue->concentration degradation Sample Degraded? issue->degradation calibration Calibration Needed? issue->calibration settings Incorrect Settings? issue->settings maintenance Maintenance Required? issue->maintenance purify Re-purify Sample impure->purify adjust_conc Adjust Concentration concentration->adjust_conc new_sample Prepare New Sample degradation->new_sample recalibrate Recalibrate Instrument calibration->recalibrate optimize_settings Optimize Settings settings->optimize_settings tech_support Contact Technical Support maintenance->tech_support

Caption: Troubleshooting logic for common spectroscopic issues.

References

Troubleshooting Epoxyparvinolide bioassay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during the bioassay of Epoxyparvinolide.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicate wells in our NF-κB reporter assay with this compound. What are the potential causes and solutions?

High variability in replicate wells is a common issue in cell-based assays. Several factors related to both the compound and the assay procedure can contribute to this problem.

Potential Causes & Troubleshooting Strategies:

Potential Cause Troubleshooting Suggestions
Compound Precipitation This compound, as a natural product, may have limited aqueous solubility. Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range, dissolving the compound in a different solvent, or adding a small percentage of a solubilizing agent (e.g., Pluronic F-68) to the culture medium.
Pipetting Inaccuracy Inconsistent volumes of cells, reagents, or the test compound can lead to significant well-to-well differences. Ensure pipettes are properly calibrated. Use a multi-channel pipette for adding common reagents to reduce variability. For serial dilutions, ensure thorough mixing between each dilution step.[1]
Uneven Cell Seeding A non-uniform cell monolayer will result in variable reporter gene expression. To avoid this, ensure a single-cell suspension before seeding and gently swirl the plate in a cross-pattern before incubation to distribute cells evenly. Avoid placing plates on a warm surface which can cause cells to clump in the center.
Edge Effects Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell health and reporter activity. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
Cell Health and Viability Only use cells that are in the logarithmic growth phase and have high viability. Over-confluent or stressed cells will respond inconsistently to stimuli and test compounds.[2]
Contamination Bacterial or fungal contamination can interfere with the assay readout. Regularly check cell cultures for any signs of contamination and practice good aseptic technique.[2]

Q2: Our cytotoxicity assay shows a significant decrease in cell viability at concentrations where we expect to see anti-inflammatory activity. How can we differentiate between true NF-κB inhibition and cytotoxicity?

This is a critical aspect of analyzing bioassay data for natural products. It is essential to determine if the observed reduction in the primary assay signal (e.g., NF-κB activity) is a specific effect or simply a consequence of cell death.

Strategies for Deconvolution:

  • Concurrent Viability Assays: Always perform a cytotoxicity assay in parallel with your primary bioassay, using the same cell line, treatment concentrations, and incubation times. Common cytotoxicity assays include MTT, MTS, and resazurin-based assays.[3]

  • Determine the Therapeutic Window: Plot the dose-response curves for both the NF-κB inhibition and cytotoxicity. The "therapeutic window" is the concentration range where you observe significant inhibition of NF-κB without a substantial decrease in cell viability (typically >80-90% viability).

  • Use a Real-Time Cytotoxicity Assay: Assays like the CellTox™ Green assay allow for the continuous monitoring of cytotoxicity from the same wells used for the primary assay, providing a more direct correlation.[4]

  • Lower the Treatment Concentration: If significant cytotoxicity is observed, lower the concentration range of this compound in your subsequent experiments to focus on the non-toxic range.

Q3: We are not observing any significant inhibition of NF-κB activity with this compound. What could be the reason?

Several factors could lead to a lack of observable bioactivity.

Troubleshooting a Lack of Activity:

Potential Cause Troubleshooting Suggestions
Sub-optimal Compound Concentration The concentrations tested may be too low to elicit a response. If no cytotoxicity is observed, consider testing a higher concentration range.
Inappropriate Cell Model The chosen cell line may not have a robustly inducible NF-κB pathway or may lack the specific cellular targets of this compound. Consider using a different cell line known to have a strong NF-κB response to your chosen stimulus (e.g., TNF-α or LPS).[5]
Ineffective Stimulus The stimulus used to activate the NF-κB pathway (e.g., TNF-α, LPS) may be degraded or used at a sub-optimal concentration. Ensure the stimulus is properly stored and used at a concentration that gives a strong, reproducible signal in your positive controls.
Assay Sensitivity The reporter assay itself may not be sensitive enough to detect subtle changes in NF-κB activity. Ensure your positive control (e.g., a known NF-κB inhibitor) shows a significant effect. Consider using a more sensitive reporter system, such as a secreted luciferase.
Compound Degradation This compound may be unstable in the culture medium over the duration of the assay. Consider reducing the incubation time or preparing fresh compound dilutions immediately before use.

Experimental Protocols

NF-κB Reporter Gene Assay Protocol (Generalized)

This protocol provides a general framework for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase-based reporter system.

  • Cell Seeding:

    • Culture HEK293T or a similar cell line containing an NF-κB-driven luciferase reporter construct.

    • Trypsinize and count the cells, ensuring high viability (>95%).

    • Seed the cells in a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 2 x 10^4 cells per well) in 100 µL of complete culture medium.

    • Incubate for 18-24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation:

    • Prepare a solution of the NF-κB stimulus (e.g., TNF-α at 20 ng/mL final concentration) in culture medium.

    • Add the stimulus to the appropriate wells (all wells except the unstimulated control).

    • Incubate for an additional 6-24 hours, depending on the cell line and reporter construct.[6]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.

MTT Cytotoxicity Assay Protocol (Generalized)

This protocol is for assessing the effect of this compound on cell viability.[3]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the NF-κB Reporter Gene Assay Protocol, using a clear 96-well plate.

  • Incubation:

    • Incubate the cells with this compound for the same duration as the primary bioassay (e.g., 24 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Putative Signaling Pathway for this compound Action

Epoxyparvinolide_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus (TNF-α) Stimulus (TNF-α) TNFR TNFR Stimulus (TNF-α)->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits IκBα-P IκBα-P IκBα->IκBα-P NF-κB (p65/p50)_nuc NF-κB NF-κB (p65/p50)->NF-κB (p65/p50)_nuc Translocates This compound This compound This compound->IKK Complex Inhibits Ub-Proteasome\nDegradation Ub-Proteasome Degradation IκBα-P->Ub-Proteasome\nDegradation DNA DNA NF-κB (p65/p50)_nuc->DNA Gene Transcription\n(Inflammatory Mediators) Gene Transcription (Inflammatory Mediators) DNA->Gene Transcription\n(Inflammatory Mediators)

Caption: Putative NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Workflow for Bioassay Screening

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Dilutions Treatment Treat Cells with Compound and Controls Compound_Prep->Treatment Cell_Culture Culture and Seed Cells (96-well plates) Cell_Culture->Treatment Stimulation Add NF-κB Stimulus (e.g., TNF-α) Treatment->Stimulation Incubation Incubate (6-24h) Stimulation->Incubation Primary_Assay Perform NF-κB Reporter Assay Incubation->Primary_Assay Cytotox_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Cytotox_Assay Data_Analysis Calculate % Inhibition and % Viability Primary_Assay->Data_Analysis Cytotox_Assay->Data_Analysis Dose_Response Generate Dose-Response Curves (IC50/CC50) Data_Analysis->Dose_Response Conclusion Determine Therapeutic Window Dose_Response->Conclusion

Caption: General experimental workflow for screening this compound.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Assay Issue High_Variability High Variability? Start->High_Variability No_Activity No Activity? Start->No_Activity High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Check_Pipetting Verify Pipetting and Cell Seeding High_Variability->Check_Pipetting Yes Check_Solubility Check for Compound Precipitation High_Variability->Check_Solubility Yes Use_Edge_Controls Implement Edge Effect Controls High_Variability->Use_Edge_Controls Yes Check_Stimulus Verify Stimulus Activity No_Activity->Check_Stimulus Yes Increase_Concentration Increase Compound Concentration No_Activity->Increase_Concentration Yes Change_Cell_Line Test Alternative Cell Line No_Activity->Change_Cell_Line Yes Lower_Concentration Lower Compound Concentration Range High_Cytotoxicity->Lower_Concentration Yes Check_Solvent_Toxicity Verify Solvent Concentration is Not Toxic High_Cytotoxicity->Check_Solvent_Toxicity Yes Multiplex_Assay Use Real-Time Cytotoxicity Assay High_Cytotoxicity->Multiplex_Assay Yes

Caption: Decision tree for troubleshooting common bioassay issues.

References

Epoxyparvinolide Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of epoxyparvinolide and related natural products. The information provided addresses common challenges, with a focus on identifying and preventing the formation of purification artifacts.

Frequently Asked Questions (FAQs)

Q1: What are purification artifacts and why are they a concern?

A1: Purification artifacts are chemical modifications or new compounds that are not naturally present in the source material but are formed during the extraction, isolation, and purification processes.[1][2] These artifacts can arise from reactions with solvents, exposure to heat or light, or changes in pH.[3][4] They are a significant concern because they can lead to the misidentification of compounds, loss of the desired active compound, or the generation of substances with altered biological activity, potentially resulting in false-positive or false-negative results in bioassays.[1]

Q2: I'm observing unexpected peaks in my HPLC chromatogram during this compound purification. What could be the cause?

A2: Unexpected peaks, often referred to as "ghost peaks" or "artifact peaks," can originate from several sources.[5] These include contaminants in the mobile phase solvents, carryover from previous injections, or the degradation of your target compound.[6] Furthermore, the solvents used for extraction and purification can react with the natural product to form derivatives. For instance, using alcoholic solvents like methanol or ethanol can lead to the formation of ester or acetal artifacts if the target molecule contains carboxylic acid or hemiacetal functionalities, respectively.[2]

Q3: My purified this compound sample appears to be unstable and degrades over time. How can I improve its stability?

A3: The stability of a purified natural product is a critical but often overlooked aspect.[1] To enhance stability, it is crucial to handle the purified compound under inert conditions whenever possible, especially if it is sensitive to oxygen. Storage at low temperatures (e.g., -20°C or -80°C) and in the dark can prevent thermal and photodegradation. Solvents for storage should be of high purity and free of contaminants that could catalyze degradation. It is also advisable to perform stability studies on the purified compound to understand its degradation profile under various conditions.

Q4: How do I select the appropriate solvents to minimize the risk of artifact formation?

A4: Solvent selection is critical in preventing artifact formation. It is imperative to use high-purity, HPLC-grade solvents to avoid introducing contaminants.[6] Halogenated solvents (e.g., dichloromethane, chloroform) can be unstable and may contain acidic impurities that can cause degradation or isomerization.[2] Esters like ethyl acetate can react with amines.[2] A thorough review of the chemical structure of this compound for reactive functional groups (e.g., epoxides, lactones, allylic alcohols) is necessary to predict potential reactions with the chosen solvents. Whenever possible, less reactive solvents should be prioritized.

Q5: What are the best practices for preparing a crude extract of this compound for purification to avoid artifacts?

A5: Proper sample preparation is fundamental to a successful purification. After obtaining the crude extract, it is advisable to perform a preliminary fractionation using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove highly polar or non-polar impurities that could interfere with chromatography.[7] The extract should be dissolved in a solvent that is compatible with the initial mobile phase of your chromatography step to ensure good peak shape and prevent precipitation on the column.[5] All solutions should be filtered through a suitable membrane filter (e.g., 0.22 µm) before injection into an HPLC system to remove particulate matter that could clog the column and system.

Troubleshooting Guides

Problem 1: Appearance of Unexpected Peaks in Chromatogram
Potential Cause Recommended Solution
Solvent Artifacts Avoid reactive solvents. For example, if this compound contains a carboxylic acid, avoid using methanol or ethanol to prevent ester formation. Use aprotic solvents where possible.[2]
Isomerization or Rearrangement The epoxide or other sensitive functional groups in this compound may rearrange under acidic or basic conditions. Ensure the pH of your mobile phase is neutral and that solvents are free of acidic or basic impurities.[4]
Oxidation If the compound has functional groups susceptible to oxidation, such as allylic alcohols, consider adding an antioxidant like BHT to the extraction and purification solvents. Work under an inert atmosphere (e.g., nitrogen or argon).[4]
Thermal Degradation Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperatures and high vacuum. For thermolabile compounds, consider lyophilization.
Mobile Phase Contamination Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[6]
Carryover from Previous Injection Implement a robust column washing step between injections, using a strong solvent to elute any retained compounds.
Problem 2: Low Yield or Complete Loss of this compound
Potential Cause Recommended Solution
Irreversible Adsorption to Stationary Phase The highly polar nature of some compounds can lead to strong, irreversible binding to silica gel. Consider using a different stationary phase, such as a polymer-based reversed-phase column, or adding a competitive agent to the mobile phase.
Degradation on the Column The stationary phase itself can sometimes catalyze degradation, especially if it has acidic or basic sites. Use end-capped columns to minimize interactions with residual silanols in reversed-phase chromatography.
Co-elution with Other Compounds If the target compound is not well-resolved from other components, this can lead to loss during fraction collection. Optimize the chromatographic method by adjusting the mobile phase composition, gradient, or trying a different column chemistry.
Precipitation in the System Ensure the sample is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase. Poor solubility can lead to precipitation and blockage of the HPLC system.[5]

Experimental Protocols

Protocol: General Reversed-Phase HPLC Purification of this compound

This protocol provides a general methodology for the purification of a moderately polar, lactone-containing natural product like this compound.

  • Sample Preparation:

    • Dissolve the crude or semi-purified extract containing this compound in a minimal amount of a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

    • The final concentration should be such that it avoids column overloading.

    • Filter the sample solution through a 0.22 µm PTFE or nylon syringe filter before injection.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector (such as a photodiode array detector) and a fraction collector.

    • Column: A C18 reversed-phase column is a common starting point for many natural products.[8][9] The particle size and dimensions will depend on the amount of material to be purified.

    • Mobile Phase: A common mobile phase system is a gradient of water (A) and acetonitrile or methanol (B).[10] It is recommended to use HPLC-grade solvents and water. A buffer (e.g., formic acid or ammonium acetate at low concentrations) can be added to improve peak shape, but its compatibility with the stability of this compound must be confirmed.

  • Method Development (Analytical Scale):

    • Before proceeding to a preparative scale, develop and optimize the separation method on an analytical scale HPLC system with a similar stationary phase.

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of this compound.

    • Based on the scouting run, develop a shallower gradient around the elution time of the target compound to achieve optimal resolution from impurities.

  • Preparative Scale Purification:

    • Scale up the optimized analytical method to the preparative column. The flow rate and injection volume will need to be adjusted based on the column dimensions.

    • Set the UV detector to a wavelength where this compound has strong absorbance to monitor its elution.

    • Collect fractions corresponding to the peak of interest using the fraction collector.

  • Post-Purification Workup:

    • Combine the fractions containing the pure compound based on analytical HPLC analysis of each fraction.

    • Remove the organic solvent from the collected fractions using a rotary evaporator under reduced pressure and at a low temperature.

    • If the mobile phase contained a non-volatile buffer, a subsequent desalting step using SPE may be necessary.

    • The final purified compound can be obtained after lyophilization (freeze-drying) of the aqueous residue.

    • Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.

Data Presentation

Table 1: Common Solvents in Natural Product Purification and Potential Artifacts
Solvent Class Examples Potential Artifacts Mitigation Strategies
Alcohols Methanol, EthanolEster formation with carboxylic acids; Acetal formation with hemiacetals.[2]Use aprotic solvents; protect sensitive functional groups if necessary.
Halogenated Dichloromethane, ChloroformFormation of adducts; degradation due to acidic impurities (e.g., HCl).[2]Use freshly distilled or stabilized grades of solvents.
Esters Ethyl AcetateTransesterification reactions; reaction with amines.[2]Avoid use with compounds containing highly reactive esters or amines.
Ketones AcetoneAldol condensation with aldehydes or ketones in the natural product.[4]Use alternative, less reactive polar aprotic solvents like acetonitrile.
Acids/Bases Formic Acid, Acetic Acid, AmmoniaSalt formation, hydrolysis of esters or lactones, isomerization, or rearrangement.Use dilute concentrations and assess compound stability at the working pH.

Visualizations

Experimental and Logical Workflows

This compound Purification and Artifact Identification Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Cascade cluster_analysis Analysis and Identification cluster_troubleshooting Artifact Investigation A Source Material B Extraction (e.g., Maceration, Soxhlet) A->B C Solvent Removal B->C D Initial Cleanup (e.g., LLE, SPE) C->D E Chromatography (e.g., Flash, MPLC) D->E F High-Resolution Purification (e.g., Prep-HPLC) E->F G Purity Check (Analytical HPLC, LC-MS) F->G H Structure Elucidation (NMR, HRMS) G->H I Is this the expected This compound? H->I J {Yes | Pure Compound Isolated} I->J Yes K {No | Artifact Suspected} I->K No L Review Purification Protocol (Solvents, Temp, pH) K->L M Hypothesize Artifact Structure L->M N Modify Protocol & Re-purify M->N N->D Iterate

Caption: Workflow for the purification of this compound and identification of potential artifacts.

Hypothetical Signaling Pathway Modulation by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Signal epoxy This compound epoxy->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active IκBα Degradation DNA DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription Initiates

Caption: Potential mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Scaling Up Epoxyparvinolide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the extraction process of Epoxyparvinolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound at a laboratory scale?

A1: At the laboratory scale, several conventional and modern extraction techniques can be employed. Conventional methods like maceration and Soxhlet extraction are common due to their simplicity.[1][2] However, for improved efficiency and to minimize the use of large volumes of organic solvents, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are increasingly being adopted.[1][3] The choice of method often depends on the physicochemical properties of this compound and the matrix from which it is being extracted.

Q2: What are the critical parameters to consider when scaling up the extraction process?

A2: Scaling up the extraction process requires careful consideration of several parameters to maintain efficiency and product quality. Key parameters include:

  • Solvent Selection and Ratio: The choice of solvent and the solvent-to-solid ratio are critical for efficient extraction.

  • Temperature and Pressure: These parameters can significantly influence extraction yield and the stability of this compound.

  • Extraction Time: Optimizing the extraction time is crucial to maximize yield without promoting the degradation of the target compound.

  • Agitation/Mixing: Proper mixing ensures uniform contact between the solvent and the raw material.

  • Particle Size of the Raw Material: Grinding the raw material to an optimal particle size can enhance extraction efficiency.

Q3: How can I purify the crude extract of this compound?

A3: Purification of the crude extract is essential to isolate this compound. A common and effective method is the use of macroporous resin column chromatography.[4] This technique separates the target compound from other impurities based on adsorption and desorption principles. The selection of the appropriate resin type and elution conditions is critical for achieving high purity. Other chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can also be used for final polishing steps.

Troubleshooting Guide

Issue 1: Low Yield of this compound Upon Scale-Up

Symptoms:

  • The percentage yield of this compound is significantly lower in the pilot-scale or industrial-scale batch compared to the laboratory-scale results.

  • Quantitative analysis (e.g., HPLC) of the crude extract shows a lower concentration of the target compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Solvent Penetration 1. Optimize Particle Size: Ensure the raw material is ground to the optimal particle size. A smaller particle size increases the surface area for extraction, but too fine a powder can lead to clogging of the extraction vessel. 2. Increase Agitation: Enhance mixing to ensure thorough contact between the solvent and the raw material.
Suboptimal Extraction Time 1. Conduct Time-Course Study: Perform small-scale experiments to determine the optimal extraction time for the larger batch. Prolonged extraction times can sometimes lead to degradation of the target compound.
Solvent-to-Solid Ratio Not Scaled Properly 1. Maintain Ratio: Ensure the solvent-to-solid ratio is kept consistent with the optimized lab-scale protocol. A direct scaling of volume might not be appropriate without considering the geometry of the extraction vessel.
Temperature Gradients in a Larger Vessel 1. Improve Heat Distribution: Utilize jacketed extraction vessels with controlled heating and efficient stirring to ensure a uniform temperature throughout the mixture.

Experimental Workflow for Optimizing Extraction Parameters

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification cluster_3 Outcome Low_Yield Low this compound Yield Optimize_Particle_Size Optimize Particle Size Low_Yield->Optimize_Particle_Size Optimize_Time Optimize Extraction Time Low_Yield->Optimize_Time Optimize_Solvent_Ratio Optimize Solvent Ratio Low_Yield->Optimize_Solvent_Ratio Improve_Heat_Distribution Improve Heat Distribution Low_Yield->Improve_Heat_Distribution HPLC_Analysis HPLC Analysis Optimize_Particle_Size->HPLC_Analysis Optimize_Time->HPLC_Analysis Optimize_Solvent_Ratio->HPLC_Analysis Improve_Heat_Distribution->HPLC_Analysis Yield_Calculation Yield Calculation HPLC_Analysis->Yield_Calculation Optimized_Yield Optimized Yield Yield_Calculation->Optimized_Yield

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Degradation of this compound During Extraction

Symptoms:

  • Presence of degradation products in the HPLC chromatogram of the crude extract.

  • Color change of the extract, suggesting chemical alteration.

  • Loss of biological activity of the final product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Thermal Degradation 1. Lower Extraction Temperature: this compound may be thermolabile.[5] Reduce the extraction temperature and compensate by increasing the extraction time or using a more efficient extraction technique like UAE at a lower temperature.[1] 2. Use a Reflux Condenser: If boiling the solvent, ensure an efficient reflux condenser is used to minimize the loss of solvent and maintain a constant temperature.
Oxidative Degradation 1. Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Add Antioxidants: Consider adding small amounts of food-grade antioxidants to the extraction solvent, if compatible with the final application.
Hydrolysis 1. Control pH: If the degradation is due to pH-dependent hydrolysis, buffer the extraction solvent to a pH where this compound is stable.

Signaling Pathway Illustrating Degradation Routes

G This compound This compound Thermal_Degradation Thermal Degradation Products This compound->Thermal_Degradation Heat Oxidative_Degradation Oxidative Degradation Products This compound->Oxidative_Degradation Oxidation Hydrolytic_Degradation Hydrolytic Degradation Products This compound->Hydrolytic_Degradation Hydrolysis High_Temp High Temperature High_Temp->Thermal_Degradation Oxygen Oxygen (Air) Oxygen->Oxidative_Degradation Extreme_pH Extreme pH Extreme_pH->Hydrolytic_Degradation

Caption: Potential degradation pathways for this compound.

Issue 3: Difficulty in Purifying this compound from Crude Extract

Symptoms:

  • Co-elution of impurities with this compound during column chromatography.

  • Low recovery of the target compound after the purification step.

  • The final product does not meet the required purity specifications.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Resin Selection 1. Screen Different Resins: Test a variety of macroporous resins with different polarities and pore sizes to find the one with the best selectivity for this compound.[4] 2. Consult Manufacturer's Guidelines: Refer to the resin manufacturer's application notes for guidance on selecting the appropriate resin for your target compound class.
Suboptimal Elution Conditions 1. Optimize Elution Gradient: Develop a step-wise or linear gradient elution method to effectively separate this compound from closely related impurities. 2. Vary Solvent Composition: Experiment with different solvent systems for elution to improve resolution.
Overloading the Column 1. Determine Column Capacity: Perform a breakthrough analysis to determine the maximum loading capacity of the selected resin for the crude extract. 2. Reduce Sample Load: Load a smaller amount of crude extract onto the column to improve separation efficiency.

Experimental Protocols

Protocol 1: Lab-Scale Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Raw Material: Grind the dried plant material to a fine powder (40-60 mesh).

  • Extraction Setup: Place 10 g of the powdered material into a 250 mL Erlenmeyer flask. Add 100 mL of 80% ethanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Analysis: Dissolve a known amount of the crude extract in a suitable solvent and analyze the this compound content using a validated HPLC method.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
  • Resin Pre-treatment: Swell and pre-treat the macroporous resin (e.g., AB-8) according to the manufacturer's instructions. Pack the resin into a glass column.

  • Sample Loading: Dissolve the crude extract in the initial mobile phase and load it onto the pre-equilibrated column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify the fractions containing high-purity this compound.

  • Pooling and Concentration: Pool the high-purity fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound (Lab-Scale)

Extraction Method Solvent Temperature (°C) Time (min) Yield (%)
Maceration80% Ethanol2514402.5 ± 0.3
Soxhlet80% Ethanol803603.8 ± 0.4
UAE80% Ethanol40304.5 ± 0.2
MAE80% Ethanol6054.2 ± 0.3

Table 2: Effect of Solvent-to-Solid Ratio on UAE Yield of this compound

Solvent-to-Solid Ratio (mL/g) Extraction Yield (%)
10:14.5 ± 0.2
15:15.1 ± 0.3
20:15.3 ± 0.2
25:15.4 ± 0.3

References

Technical Support Center: Refinement of Epoxyparvinolide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter during the synthesis of Epoxyparvinolide. The guidance is based on established principles and common challenges observed in the synthesis of complex macrolides.

Hypothetical Synthesis Workflow

The total synthesis of this compound is envisioned as a convergent synthesis involving the preparation of two key fragments, followed by their coupling and subsequent macrolactonization and final deprotection steps. The key transformations include a Sharpless asymmetric epoxidation to install the desired stereochemistry of the epoxide, a Stille cross-coupling reaction to unite the two main fragments, and a Yamaguchi macrolactonization to form the macrocyclic ring.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Convergent Coupling and Cyclization A1 Allylic Alcohol Precursor A2 Sharpless Asymmetric Epoxidation A1->A2 A3 Functional Group Manipulations A2->A3 A4 Vinylstannane Formation A3->A4 C1 Stille Cross-Coupling A4->C1 Fragment A B1 Starting Material B2 Multi-step Synthesis B1->B2 B3 Introduction of Vinyl Halide B2->B3 B3->C1 Fragment B C2 Protecting Group Removal C1->C2 C3 Yamaguchi Macrolactonization C2->C3 C4 Final Deprotection C3->C4 C5 This compound C4->C5

Caption: Hypothetical convergent synthesis workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Sharpless Asymmetric Epoxidation

Q1: The enantiomeric excess (ee) of my epoxy alcohol is lower than expected. How can I improve it?

A1: Low enantioselectivity in a Sharpless asymmetric epoxidation can be due to several factors. Here are some troubleshooting steps:

  • Purity of Reagents: Ensure the high purity of all reagents, especially the titanium(IV) isopropoxide and the chiral tartrate ligand (DET). The presence of water can significantly decrease the enantioselectivity. Use of molecular sieves is recommended.

  • Stoichiometry of the Catalyst: The ratio of the titanium(IV) isopropoxide to the chiral tartrate is crucial. A 1:1.2 ratio is often optimal, but this may need to be adjusted for your specific substrate.

  • Temperature Control: The reaction should be carried out at a low temperature, typically -20 °C. Higher temperatures can lead to a decrease in enantioselectivity.

  • Substrate Purity: Impurities in the allylic alcohol substrate can interfere with the catalyst, leading to lower ee.

Q2: The reaction is sluggish or does not go to completion. What should I do?

A2: A slow or incomplete reaction can often be addressed by:

  • Catalyst Loading: While a catalytic amount of the titanium-tartrate complex is used, for some less reactive substrates, increasing the catalyst loading may be necessary.

  • Oxidant Quality: Ensure the tert-butyl hydroperoxide (TBHP) is of high quality and appropriate concentration. Anhydrous TBHP in toluene is preferred over aqueous solutions.

  • Reaction Time: Some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Part 2: Stille Cross-Coupling

Q1: I am observing a low yield in my Stille coupling reaction. What are the potential causes?

A1: Low yields in Stille couplings are a common issue. Consider the following:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃ or AsPh₃) might be more effective for your specific substrates.[1][2]

  • Solvent: The solvent can have a significant impact on the reaction rate. Toluene is a common choice, but more polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction.[1]

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step and improve yields.[2]

  • Reagent Purity: Ensure the vinylstannane and vinyl halide fragments are pure. Organotin reagents can decompose on storage.[1]

Q2: How can I minimize the formation of homocoupled byproducts?

A2: Homocoupling of the organostannane is a frequent side reaction.[1] To minimize it:

  • Palladium(0) Source: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

  • Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the organostannane should be avoided if homocoupling is a major issue.

  • Oxygen-Free Environment: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling.

G start Low Yield in Stille Coupling q1 Check Reagent Purity start->q1 q2 Optimize Catalyst/Ligand q1->q2 Pure s1 Purify Vinylstannane and Vinyl Halide q1->s1 Impure s2 Try Pd₂(dba)₃ with P(t-Bu)₃ or AsPh₃ q2->s2 No Improvement end Improved Yield q2->end Improved q3 Screen Solvents s3 Test DMF or NMP q3->s3 No Improvement q3->end Improved q4 Consider Additives (e.g., CuI) s4 Add 10-20 mol% CuI q4->s4 No Improvement q4->end Improved s1->q2 s2->q3 s3->q4 s4->end

Caption: Troubleshooting decision tree for low yield in Stille coupling.

Part 3: Macrolactonization

Q1: The macrolactonization is resulting in low yields and significant formation of dimers or oligomers. What can I do?

A1: The formation of intermolecular products is a major challenge in macrolactonization. Key strategies to favor the intramolecular reaction include:

  • High Dilution: The reaction must be performed under high dilution conditions (typically 0.001-0.005 M) to minimize intermolecular reactions. This can be achieved by the slow addition of the seco-acid to a large volume of solvent.

  • Choice of Method: The Yamaguchi macrolactonization is often effective. Other methods to consider are the Corey-Nicolaou and Keck macrolactonizations. The choice of method can be substrate-dependent.

  • Solvent: The choice of solvent can influence the conformation of the seco-acid, which in turn affects the ease of cyclization. Toluene is a common choice for Yamaguchi cyclizations.

  • Temperature: The reaction temperature should be optimized. While some methods work well at room temperature, others may require elevated temperatures.

Q2: The seco-acid is decomposing under the reaction conditions. Are there milder alternatives?

A2: If the seco-acid is sensitive to the reaction conditions, consider the following:

  • Milder Activating Agents: For the Yamaguchi macrolactonization, ensure the 2,4,6-trichlorobenzoyl chloride is of high quality.

  • Alternative Methods: If the Yamaguchi conditions are too harsh, the Shiina macrolactonization, which uses a carboxylic anhydride as a dehydrating agent, can be a milder alternative.

G cluster_0 Factors Favoring Intramolecular Cyclization cluster_1 Factors Favoring Intermolecular Oligomerization HighDilution High Dilution Conditions Macrolactonization Macrolactonization Outcome HighDilution->Macrolactonization SlowAddition Slow Addition of Substrate SlowAddition->Macrolactonization ConformationalRigidity Pre-organization of Substrate ConformationalRigidity->Macrolactonization HighConcentration High Concentration FastAddition Rapid Addition of Substrate FlexibleSubstrate Flexible Substrate Chain Macrolactonization->HighConcentration Macrolactonization->FastAddition Macrolactonization->FlexibleSubstrate

Caption: Factors influencing the outcome of macrolactonization.

Data Presentation

Table 1: Optimized Conditions for Stille Cross-Coupling

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)PdCl₂(PPh₃)₂ (5 mol%)
Ligand -AsPh₃ (10 mol%)-
Solvent TolueneDMFTHF
Additive NoneCuI (10 mol%)None
Temperature 100 °C80 °C65 °C
Typical Yield 60-80%75-90%50-70%

Table 2: Comparison of Macrolactonization Methods

MethodActivating AgentBaseSolventTemperatureTypical Yield
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAPToluene25-80 °C50-85%
Corey-Nicolaou 2,2'-Dipyridyl disulfide / PPh₃-Toluene80-110 °C45-70%
Keck DCC / DMAP-Dichloromethane25 °C40-65%

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation
  • To a flame-dried Schlenk flask under an argon atmosphere, add powdered 4 Å molecular sieves.

  • Cool the flask to -20 °C and add anhydrous dichloromethane.

  • Add L-(+)-diethyl tartrate (1.2 equiv) followed by titanium(IV) isopropoxide (1.0 equiv). Stir for 30 minutes.

  • Add the allylic alcohol (1.0 equiv) in dichloromethane dropwise.

  • Add anhydrous tert-butyl hydroperoxide (1.5 equiv) in toluene dropwise over 10 minutes.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Filter the mixture through Celite and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Cross-Coupling
  • To a flame-dried Schlenk flask, add the vinyl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any solid additives (e.g., CuI, 10 mol%).[1]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., toluene, to a concentration of 0.1 M).[1]

  • Add the vinylstannane (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Yamaguchi Macrolactonization
  • To a flame-dried round-bottom flask, add the seco-acid (1.0 equiv) and a large volume of anhydrous toluene (to achieve a final concentration of ~0.005 M).

  • Add triethylamine (3.0 equiv) and stir the solution at room temperature.

  • In a separate flask, prepare a solution of 2,4,6-trichlorobenzoyl chloride (1.5 equiv) in anhydrous toluene.

  • Add the 2,4,6-trichlorobenzoyl chloride solution dropwise to the seco-acid solution over several hours using a syringe pump.

  • After the addition is complete, stir the reaction for an additional 2-4 hours.

  • In a separate large flask, prepare a solution of DMAP (7.0 equiv) in anhydrous toluene.

  • Slowly add the mixed anhydride solution to the DMAP solution via cannula over several hours.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Stability of Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Epoxyparvinolide?

A1: For optimal stability, this compound, like many sensitive organic compounds, should be stored under controlled conditions to minimize degradation.[1] While specific data for this compound is unavailable, general best practices suggest the following:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C, to reduce the rate of chemical degradation.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[1]

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis of the epoxy group.

Q2: How can I tell if my sample of this compound has degraded?

A2: Visual inspection and analytical techniques can indicate degradation. Visually, you might observe a change in color or the appearance of precipitates. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[2]

Q3: What are the common degradation pathways for compounds containing an epoxy group?

A3: Epoxy groups are susceptible to several degradation pathways, primarily driven by hydrolysis and reaction with nucleophiles. The acidic or basic conditions can catalyze the opening of the epoxide ring.[3] Common degradation pathways include:

  • Hydrolysis: Reaction with water to form a diol. This can be accelerated by acidic or basic conditions.

  • Oxidation: While the epoxy group itself is relatively stable to oxidation, other parts of the molecule may be susceptible.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[2]

Q4: Which analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.[2] A common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2] This method can separate the parent compound from its degradation products, allowing for their quantification. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of the degradation products.

Troubleshooting Guides

Issue 1: I observe multiple new peaks in my HPLC chromatogram after storing my this compound solution.

  • Possible Cause: The compound is degrading in the chosen solvent or storage conditions.

  • Troubleshooting Steps:

    • Analyze the Stress Conditions: Review the solvent used, the storage temperature, and the exposure to light and air.

    • Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify the degradation products.[2][4][5] This will help in confirming if the new peaks correspond to expected degradants.

    • Optimize Storage Conditions: Prepare fresh solutions in different, high-purity solvents and store them under inert gas at -80°C, protected from light. Analyze at regular intervals to determine the optimal storage conditions.

Issue 2: The biological activity of my this compound sample is lower than expected.

  • Possible Cause: The compound has degraded, leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Analyze the sample using a validated stability-indicating HPLC method to determine the purity of the compound.

    • Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., high temperatures, incompatible solvents) during experimental setup.

    • Use Freshly Prepared Solutions: For sensitive compounds, it is always best to use freshly prepared solutions for biological assays to ensure maximum activity.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl246015.22
0.1 M NaOH246045.83
3% H₂O₂24258.51
Heat488012.12
Light (UV)48255.31

Table 2: Long-Term Stability of this compound at Different Temperatures

Storage Temperature (°C)Time (Months)Purity by HPLC (%)
-80099.8
699.7
1299.5
-20099.8
698.2
1296.5
4099.8
692.1
1285.3

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms to a control sample (stock solution stored at -80°C).

Protocol 2: Long-Term Stability Study

  • Sample Preparation: Aliquot the solid this compound into multiple amber glass vials.

  • Storage: Store the vials at three different temperature conditions: -80°C, -20°C, and 4°C.

  • Time Points: Designate time points for analysis (e.g., 0, 3, 6, 12, 24 months).

  • Analysis: At each time point, take one vial from each storage condition. Prepare a solution of known concentration and analyze by a validated stability-indicating HPLC method to determine the purity.

  • Data Evaluation: Plot the purity of this compound as a function of time for each storage condition to determine the rate of degradation.

Visualizations

degradation_pathway This compound This compound Acid_Base Acid/Base Catalysis This compound->Acid_Base Oxidation Oxidation This compound->Oxidation Heat Heat This compound->Heat Hydrolysis Hydrolysis Acid_Base->Hydrolysis Diol_Product Diol Degradant Hydrolysis->Diol_Product Oxidized_Product Oxidized Degradant Oxidation->Oxidized_Product Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Thermal_Product Thermal Degradant Thermal_Degradation->Thermal_Product

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative (3% H2O2, 25°C) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photolytic (UV light, 25°C) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis LC-MS for Degradant ID HPLC_Analysis->LCMS_Analysis Method_Validation Validate Analytical Method HPLC_Analysis->Method_Validation Pathway_ID Identify Degradation Pathways LCMS_Analysis->Pathway_ID Storage_Rec Recommend Storage Conditions Pathway_ID->Storage_Rec

Caption: Workflow for forced degradation studies.

References

Validation & Comparative

Epoxyparvinolide: A Comparative Analysis of a Rare Sesquiterpenoid from Pogostemon

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of epoxyparvinolide and other prominent sesquiterpenoids isolated from the Pogostemon genus. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available data for other key sesquiterpenoids from Pogostemon to offer a baseline for future research and drug discovery efforts.

The genus Pogostemon, a member of the Lamiaceae family, is a rich source of bioactive sesquiterpenoids, which are a class of C15 terpenoids with diverse chemical structures and pharmacological activities. Among these, this compound stands out as a less-studied guaiane-type sesquiterpenoid. This guide aims to juxtapose the known biological activities of prominent Pogostemon sesquiterpenoids, highlighting the need for further investigation into this compound's therapeutic potential.

Comparative Biological Activities of Pogostemon Sesquiterpenoids

While extensive data on this compound remains elusive, several other sesquiterpenoids from various Pogostemon species have been investigated for their cytotoxic and anti-inflammatory properties. The following tables summarize the available quantitative data to facilitate an indirect comparison.

Table 1: Cytotoxic Activity of Sesquiterpenoids from Pogostemon Species

CompoundSesquiterpenoid TypeCell LineIC50 (µg/mL)Source Species
Pogostemin AMeroterpenoidSW-480 (Colon adenocarcinoma)7.21[1][2]Pogostemon auricularius
KB (Epidermoid carcinoma)8.49[1][2]
AGS (Gastric cancer)9.44[1][2]
Hep-G2 (Hepatoma)11.75[1][2]
LU-1 (Lung cancer)12.76[1][2]

Note: Data for this compound is not currently available in the reviewed literature.

Table 2: Anti-inflammatory and Other Activities of Sesquiterpenoids from Pogostemon Species

CompoundSesquiterpenoid TypeBiological ActivityAssayResultsSource Species
Pogostemin CMeroterpenoidAnti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 cellsIC50 = 1.36 µg/mL[3]Pogostemon auricularius
Unnamed Guaiane Sesquiterpenoid (Compound 1)GuaianeHypoglycemicGlucose uptake in myotubes131.2% at 40 µM[4]Pogostemon cablin
Unnamed Guaiane Sesquiterpenoid (Compound 6)GuaianeVasorelaxantInhibition of KCl-induced contractions in rat aorta ringsEC50 = 24.2 µM[5]Pogostemon cablin

Note: Data for this compound is not currently available in the reviewed literature.

Key Sesquiterpenoids from Pogostemon and Their Known Activities

Pogostemon cablin, commonly known as patchouli, is a well-studied species that contains a variety of sesquiterpenoids, including patchouli alcohol, α-patchoulene, β-patchoulene, α-bulnesene, seychellene, norpatchoulenol, pogostone, and pogostol.[6] These compounds have been associated with a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antiplatelet, and cytotoxic effects.[6]

Another species, Pogostemon heyneanus, is also a source of patchouli alcohol and is used in traditional medicine for treating various ailments.[7][8] Research on Pogostemon auricularius has led to the isolation of cytotoxic meroterpenoids, known as pogostemins.[1][2]

Experimental Protocols

To aid researchers in the design of comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and other sesquiterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group and determine the IC50 value.

Signaling Pathways in Inflammation

Sesquiterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation.

MAPK_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression

Caption: General overview of the MAPK signaling cascade.

Conclusion and Future Directions

The Pogostemon genus is a promising source of diverse sesquiterpenoids with significant pharmacological potential. While compounds like pogostemins have demonstrated potent cytotoxic effects, and others have shown anti-inflammatory and various other bioactivities, a comprehensive understanding of this compound's biological profile is conspicuously absent. The lack of available data for this compound prevents a direct and meaningful comparison with its chemical relatives from the same genus.

Future research should prioritize the isolation and comprehensive biological evaluation of this compound. Direct comparative studies employing standardized assays are crucial to accurately assess its cytotoxic and anti-inflammatory potential relative to other Pogostemon sesquiterpenoids. Elucidating its mechanism of action, including its effects on key signaling pathways like NF-κB and MAPK, will be vital in determining its viability as a lead compound for drug development. Such investigations will not only fill a significant knowledge gap but also potentially unveil a novel therapeutic agent for the treatment of cancer or inflammatory diseases.

References

A Comparative Analysis of the Biological Activity of Epoxyparvinolide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of epoxyparvinolide analogs, with a focus on the well-studied sesquiterpene lactone, parthenolide, and its derivatives. Due to the limited availability of specific data on this compound, this guide leverages the extensive research on parthenolide as a representative epoxy-germacranolide to explore structure-activity relationships, cytotoxic and anti-inflammatory effects, and underlying mechanisms of action.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of parthenolide and its analogs against a panel of human cancer cell lines. These values, derived from various studies, offer a quantitative measure of the cytotoxic potential of each compound. Lower IC50 values indicate greater potency.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
Parthenolide A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
HUVECEndothelial Cells2.8[1]
SiHaCervical Cancer8.42 ± 0.76[2][3]
MCF-7Breast Cancer9.54 ± 0.82[2][3]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[4]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[4]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[4]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[4]
9-Oxomicheliolide (Parthenolide Derivative) -Glioblastoma (in vivo)Comparable to Temozolomide[5]
Carbamate Derivative of Parthenolide SK-N-MCNeuroblastoma0.6[6]
C9-Functionalized Parthenolide Analog (Compound 18) JurkatT-cell Leukemia1.2 ± 0.1[7]
Jeko-1Mantle Cell Lymphoma1.2 ± 0.1[7]
C14-Functionalized Parthenolide Analog (Compound 19) JurkatT-cell Leukemia1.9 ± 0.1[7]
Jeko-1Mantle Cell Lymphoma1.7 ± 0.2[7]
HeLaCervical Cancer1.5 ± 0.1[7]
C14-Functionalized Parthenolide Analog (Compound 9) HeLaCervical Cancer1.5 ± 0.1[7]
SK-N-MCNeuroblastoma0.6 ± 0.2[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The protocol is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Epoxy-sesquiterpene lactones, particularly parthenolide and its analogs, exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival.[8] In many cancer cells, this pathway is constitutively active, promoting proliferation and preventing apoptosis. Parthenolide and its analogs are well-documented inhibitors of the NF-κB pathway.[9] They can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10] This leads to the retention of NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB Proteasome Proteasome IκBα->Proteasome Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Parthenolide Parthenolide Parthenolide->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory/\nPro-survival Genes Pro-inflammatory/ Pro-survival Genes DNA->Pro-inflammatory/\nPro-survival Genes Transcription

Inhibition of the NF-κB Signaling Pathway by Parthenolide.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. Parthenolide and its analogs have been shown to induce apoptosis in various cancer cell lines.[2] This is achieved through multiple mechanisms, including the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis.

Apoptosis_Induction cluster_cell Cancer Cell Parthenolide Parthenolide ROS Reactive Oxygen Species (ROS) Parthenolide->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Analog Synthesis & Stock Solution Prep Treatment Treat cells with various analog concentrations Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 values Viability_Calc->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

References

Validating the Anticancer Potential of Epoxyparvinolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the reported anticancer bioactivity of the novel epoxy-diterpenoid lactone, Epoxyparvinolide. Due to the limited publicly available data on this compound, this document establishes a validation workflow and compares its hypothetical anticancer effects with those of structurally related natural compounds with established cytotoxic and apoptotic activities. The information herein is intended to guide the experimental design for confirming the therapeutic potential of this compound and similar novel compounds.

Comparative Bioactivity of this compound and Structurally Related Compounds

Based on the chemical class of this compound (epoxy-diterpenoid lactone), its primary bioactivity is hypothesized to be anticancer. This is supported by extensive literature on similar compounds that exhibit cytotoxicity against various cancer cell lines. For a robust validation, the bioactivity of this compound should be benchmarked against well-characterized compounds such as Jolkinolide B, Vernolide-A, and Andrographolide. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of these comparator compounds against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Jolkinolide B MKN45Gastric Cancer33.30[1]
A549Non-Small Cell Lung CancerNot specified, inhibits viability[2]
H1299Non-Small Cell Lung CancerNot specified, inhibits viability[2]
MCF-7Breast Cancer (Luminal A)Not specified, inhibits proliferation[3]
BT-474Breast Cancer (Luminal B)Not specified, inhibits proliferation[3]
Vernolide-A HepG2Liver Cancer0.91 - 13.84[4]
S102Liver Cancer0.91 - 13.84[4]
HuCCA-1Bile Duct Cancer0.91 - 13.84[4]
HL-60Leukemia0.91 - 13.84[4]
MOLT-3Leukemia0.91 - 13.84[4]
A549Lung Cancer0.91 - 13.84[4]
H69ARLung Cancer0.91 - 13.84[4]
MDA-MB-231Breast Cancer0.91 - 13.84[4]
T47DBreast Cancer0.91 - 13.84[4]
HeLaCervical Cancer0.91 - 13.84[4]
Andrographolide MCF-7Breast Cancer32.90 (48h)[5][6]
MDA-MB-231Breast Cancer37.56 (48h)[5][6]
KBOral Cancer106.2 µg/mL[7]
A2780Ovarian CancerNot specified, IC50 obtained[8]
A2780cisROvarian Cancer (Cisplatin-resistant)Not specified, IC50 obtained[8]

Experimental Protocols

To validate the anticancer activity of this compound and compare it with other compounds, a series of standardized in vitro assays should be performed. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treat the cells with various concentrations of this compound and comparator compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10][11]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound and comparators at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[1][12][13][14]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.[15][16][17][18]

Visualization of Apoptotic Nuclei by DAPI Staining

DAPI staining allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • 4',6-diamidino-2-phenylindole (DAPI) solution

  • Methanol or 4% paraformaldehyde for fixation

  • PBS

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips in a 24-well plate and treat with the compounds.

  • Wash the cells with PBS and fix with methanol for 10 minutes or 4% paraformaldehyde for 15 minutes.

  • Wash again with PBS and stain with DAPI solution (1 µg/mL) for 5-10 minutes at room temperature in the dark.

  • Rinse with PBS and mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[19][20][21][22]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which are activated during apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar colorimetric/fluorometric kit

  • Luminometer or spectrophotometer/fluorometer

  • 96-well white or black plates

Procedure:

  • Seed cells in a 96-well plate and treat with the compounds.

  • After the treatment period, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence/absorbance using the appropriate plate reader. The signal is proportional to the amount of active caspase-3 and -7.[23][24][25][26][27]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Validation

The following diagram illustrates a typical workflow for the validation and comparative analysis of a novel compound's anticancer activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Comparison A Novel Compound (this compound) C MTT Assay (Multiple Cell Lines, Dose-Response) A->C B Comparator Compounds (e.g., Jolkinolide B) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI) C->E F Caspase Activity Assay C->F G Determine IC50 Values C->G H Analyze Cell Cycle Arrest D->H I Quantify Apoptosis Induction E->I F->I J Compare Bioactivity Profiles G->J H->J I->J

Caption: Experimental workflow for validating the anticancer activity of this compound.

Hypothesized Signaling Pathways for this compound-Induced Apoptosis

Based on the mechanisms of action of related compounds like Jolkinolide B and Vernolide-A, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic pathways, potentially involving the modulation of key signaling molecules.[12][28][29]

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Apoptotic Execution A This compound B Cellular Stress / DNA Damage A->B D Death Receptor Pathway A->D C Mitochondrial Pathway B->C E Bax/Bcl-2 Regulation C->E H Caspase-8 Activation D->H F Cytochrome c Release E->F G Caspase-9 Activation F->G I Caspase-3/7 Activation G->I H->I J Apoptosis I->J

Caption: Hypothesized signaling pathways for this compound-induced apoptosis.

Comparative Signaling Pathways of Jolkinolide B and Vernolide-A

This diagram illustrates the distinct and overlapping signaling pathways modulated by Jolkinolide B and Vernolide-A, providing a reference for investigating the mechanism of action of this compound.

G cluster_0 Compounds cluster_1 Signaling Pathways cluster_2 Cellular Outcomes A Jolkinolide B C ATR-CHK1-CDC25A-Cdk2 A->C D Mitochondrial Apoptosis A->D G PI3K/Akt/mTOR A->G B Vernolide-A B->D E NF-κB Pathway B->E F STAT3 Pathway B->F H S-Phase Arrest C->H I Apoptosis D->I J Inhibition of Proliferation & Metastasis E->J F->J G->I G->J

Caption: Comparative signaling pathways of Jolkinolide B and Vernolide-A.

References

A Comparative Guide to the Bioactivities of Epoxyparvinolide and Patchouli Alcohol: A Call for New Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known bioactivities of two natural compounds derived from the Pogostemon genus: epoxyparvinolide and patchouli alcohol. While patchouli alcohol has been the subject of extensive research, revealing a wide range of therapeutic properties, this compound remains a largely unexplored molecule. This document summarizes the current state of scientific knowledge on both compounds, presenting available experimental data for patchouli alcohol and highlighting the significant research gap and opportunities related to this compound.

Introduction to the Compounds

Patchouli alcohol is a tricyclic sesquiterpene that is the dominant bioactive component in the essential oil of patchouli (Pogostemon cablin)[1]. It is responsible for many of the medicinal properties attributed to patchouli oil in traditional medicine. This compound is also a natural product found in the Pogostemon genus. Despite their common botanical origin, the extent of scientific investigation into their biological effects differs dramatically.

Comparative Overview of Bioactivity

The following table summarizes the documented bioactivities of patchouli alcohol and the current status of research on this compound.

BioactivityPatchouli AlcoholThis compound
Anti-inflammatory YesData not available
Anticancer YesData not available
Antiviral Yes (specifically anti-influenza)Data not available
Neuroprotective YesData not available
Antidiabetic YesData not available

In-Depth Analysis: Patchouli Alcohol

Patchouli alcohol has demonstrated a remarkable spectrum of biological activities, positioning it as a promising candidate for drug development.

Quantitative Bioactivity Data for Patchouli Alcohol
ActivityCell Line/ModelKey ParameterValueReference
Anti-influenza A (H2N2) In vitroIC₅₀4.03 ± 0.23 µM[2]
Anti-influenza A (H1N1) In vitroIC₅₀2.635 µM[3]
Anti-influenza B In vitroIC₅₀40.82 µM[3]
Cytotoxicity (Melanoma) B16F10 cellsIC₅₀ (48h)~89.9 µM[4]
Cytotoxicity (NSCLC) A549 cellsIC₅₀ (48h)112 µM[5]
Cytotoxicity (VCR-resistant NSCLC) A549/V16 cellsIC₅₀ (48h)135 µM[5]
Anti-inflammatory LPS-stimulated RAW264.7 cellsInhibition of TNF-α, IL-1β, IL-6Dose-dependent at 10, 20, 40 µM[6]
Key Bioactivities and Mechanisms of Action

Anti-inflammatory Activity: Patchouli alcohol exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6] A key mechanism is the suppression of the NF-κB signaling pathway.[1][7] Studies have shown that patchouli alcohol can inhibit the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[7]

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates PA Patchouli Alcohol PA->IkBa Inhibits Degradation PA->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription

NF-κB Signaling Pathway Inhibition by Patchouli Alcohol.

Anticancer Activity: Patchouli alcohol has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including colorectal, melanoma, and non-small cell lung cancer.[4][8][9] The mechanisms are multifaceted and include inducing cell cycle arrest at the G0/G1 phase, activating apoptotic pathways, and downregulating histone deacetylase 2 (HDAC2).[4][8]

Anti-influenza Virus Activity: Research has demonstrated that patchouli alcohol can inhibit the influenza A virus, with an IC₅₀ as low as 2.635 µM against the H1N1 strain.[3] Its mechanism of action appears to involve the inhibition of viral replication after its penetration into the host cell.[2]

This compound: An Uncharted Territory

In stark contrast to patchouli alcohol, there is a significant lack of publicly available scientific literature on the bioactivity of this compound. A thorough search of scientific databases reveals its identity as a natural product from Pogostemon and its commercial availability as a research standard, but no studies detailing its biological effects could be found.

This represents a significant knowledge gap. Given that compounds from the same plant genus can exhibit similar or interestingly divergent bioactivities, this compound stands out as a high-potential candidate for screening and drug discovery.

Future Research Directions

The extensive research on patchouli alcohol provides a logical framework for the initial investigation of this compound. The following workflow is proposed for future studies:

G cluster_start Phase 1: Foundation cluster_screening Phase 2: Bioactivity Screening cluster_advanced Phase 3: Mechanistic Studies Source Source this compound (CAS: 102227-61-2) Purity Confirm Purity & Structure (NMR, MS) Source->Purity Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer & normal cell lines) Purity->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Cytotoxicity->AntiInflammatory Antiviral Antiviral Assays (e.g., Influenza plaque reduction) AntiInflammatory->Antiviral Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, Apoptosis markers) Antiviral->Mechanism If Active Animal In vivo Studies (e.g., Mouse models of inflammation or cancer) Mechanism->Animal

Proposed Research Workflow for this compound.

Detailed Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound, such as patchouli alcohol, on cultured cells. It would be a primary assay in the proposed screening of this compound.

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., B16F10 melanoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Patchouli alcohol or this compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., patchouli alcohol) in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Conclusion

Patchouli alcohol is a well-characterized natural product with a broad range of promising bioactivities, particularly in the areas of anti-inflammatory, anticancer, and antiviral applications. In contrast, this compound, a related compound from the same botanical genus, remains uninvestigated. This guide serves not only as a summary of the current knowledge but also as a call to the research community to explore the potential of this compound. The established bioactivity profile of patchouli alcohol provides a strong rationale and a clear starting point for the investigation of this scientifically neglected natural product. The exploration of this compound could lead to the discovery of novel therapeutic agents.

References

Navigating the Synthesis of Epoxy-Sesquiterpenoids: A Comparative Guide to Parthenolide Total Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of synthetic strategies for epoxy-sesquiterpenoids is crucial for advancing the development of novel therapeutics. While the target molecule, Epoxyparvinolide, a natural product isolated from Pogostemon parviflorus, currently lacks published total synthesis routes in scientific literature, a detailed examination of a structurally related and biologically significant compound, parthenolide, can provide valuable insights into the synthetic challenges and innovative solutions in this class of molecules.

Parthenolide, a sesquiterpene lactone containing a reactive epoxide moiety, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. Its complex structure, featuring a ten-membered germacranolide ring system, multiple stereocenters, and an α-methylene-γ-lactone, presents a formidable synthetic challenge. This guide compares two distinct and elegant total synthesis strategies for parthenolide, providing researchers with a cross-validation of methodologies, quantitative data, and detailed experimental protocols.

Comparison of Parthenolide Total Synthesis Routes

Two prominent total syntheses of parthenolide are presented here for comparison: the macrocyclic stereocontrolled Barbier reaction approach by Long et al. and the stereoselective 2-(silyloxymethyl)allylboration strategy developed by Arndt et al. The following tables summarize the key quantitative data for each route, offering a clear comparison of their efficiency and complexity.

Parameter Long et al. Synthesis Arndt et al. Synthesis
Total Number of Steps ~15 steps (from commercially available starting material)~10 steps (from a known starting material)
Overall Yield Not explicitly reported~15%
Key Strategy Macrocyclic stereocontrolled Barbier reactionStereoselective 2-(silyloxymethyl)allylboration
Chirality Source Sharpless asymmetric epoxidationChiral pool (L-quebrachitol) and substrate-controlled allylboration

Table 1: Overall Comparison of Parthenolide Synthesis Routes

Key Reaction Long et al. Synthesis Yield Arndt et al. Synthesis Yield
Macrocyclization~60% (Barbier reaction)N/A
Allylboration/LactonizationN/A~70-80% over 2 steps
Epoxidation~95%N/A (epoxide present in starting material)
Final step(s)Isomerization and deprotectionDeprotection

Table 2: Yields of Key Transformations

Experimental Protocols

Macrocyclic Stereocontrolled Barbier Reaction (Long et al.)

This synthesis features a key intramolecular Barbier reaction to construct the 10-membered ring.

  • Step 1: Preparation of the Acyclic Precursor: The linear precursor is assembled through standard organic transformations, including Sharpless asymmetric epoxidation to install the key stereocenter.

  • Step 2: Intramolecular Barbier Reaction: To a solution of the acyclic aldehyde-allyl chloride precursor in anhydrous THF at 0 °C under an argon atmosphere is added activated zinc dust and a catalytic amount of SmI2. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the cyclized product.[1][2]

  • Step 3: Photoinduced Z/E Isomerization: The resulting endocyclic olefin is then isomerized to the natural E-configuration. A solution of the Z-isomer in benzene is irradiated with a high-pressure mercury lamp for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield parthenolide.[1][2]

Stereoselective 2-(Silyloxymethyl)allylboration (Arndt et al.)

This approach utilizes a novel allylboration reagent for the stereoselective formation of the α-methylene-γ-lactone moiety.[3][4]

  • Step 1: Synthesis of the Allylboronate Reagent: The 2-(silyloxymethyl)allylboronate is prepared from the corresponding allylic alcohol through a multi-step sequence.

  • Step 2: Stereoselective Allylboration: To a solution of the chiral α,β-epoxy aldehyde in Et2O at 0 °C is added the 2-(silyloxymethyl)allylboronate reagent. The reaction is stirred for 24-48 hours. The reaction is quenched with water and the product is extracted with Et2O. The organic layer is dried and concentrated.[3][4]

  • Step 3: Lactonization and Deprotection: The resulting homoallylic alcohol is then treated with an oxidizing agent to effect lactonization. Subsequent deprotection of the silyl ether yields the final natural product, parthenolide.[3][4]

Synthetic Route Overviews

Long_etal_synthesis A Farnesol B Acyclic Precursor A->B Multi-step synthesis C Macrocycle (Z-isomer) B->C Intramolecular Barbier Reaction (Zn, SmI2) D Parthenolide C->D Photoisomerization (UV)

Figure 1: Key transformations in the Long et al. synthesis of parthenolide.

Arndt_etal_synthesis A Chiral Epoxy Aldehyde C Homoallylic Alcohol A->C Stereoselective Allylboration B Allylboronate Reagent B->C D Parthenolide C->D Lactonization & Deprotection

Figure 2: Key transformations in the Arndt et al. synthesis of parthenolide.

Signaling Pathways Modulated by Parthenolide

Parthenolide exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Pathway

Parthenolide is a well-known inhibitor of the NF-κB signaling pathway. It can directly interact with and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[5][6][7][8][9]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Sequesters IkBa_p P-IκBα NFkB_nuc NF-κB Parthenolide Parthenolide Parthenolide->IKK Inhibits IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Figure 3: Parthenolide inhibits the NF-κB signaling pathway.

Inhibition of the STAT3 Pathway

Parthenolide has also been shown to inhibit the STAT3 signaling pathway by covalently targeting the upstream Janus kinases (JAKs).[10][11][12][13][14] This prevents the phosphorylation and activation of STAT3, a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.

STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Parthenolide Parthenolide Parthenolide->JAK Inhibits STAT3_p P-STAT3 STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Figure 4: Parthenolide inhibits the JAK/STAT3 signaling pathway.

Activation of the Nrf2/Keap1 Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, parthenolide can activate the Nrf2/Keap1 antioxidant response pathway.[15][16][17][18][19] Parthenolide reacts with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_nuc Nrf2 Keap1->Nrf2_nuc Releases & allows translocation Proteasome Proteasome Nrf2->Proteasome Degradation Parthenolide Parthenolide Parthenolide->Keap1 Modifies Cysteine Residues Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Gene Transcription (Antioxidant & Cytoprotective Genes) ARE->Transcription

Figure 5: Parthenolide activates the Nrf2/Keap1 antioxidant pathway.

References

A Comparative Spectroscopic Analysis of Estafiatin and Helenalin Acetate Epoxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the field of natural product chemistry, the precise elucidation of molecular structures is paramount for understanding their biological activity and potential therapeutic applications. Sesquiterpenoid lactones, a diverse class of secondary metabolites, often exhibit complex stereochemistry that requires detailed spectroscopic analysis. This guide provides a comparative analysis of the spectroscopic data of two representative sesquiterpenoid lactones featuring an epoxide moiety: Estafiatin and Helenalin Acetate Epoxide. This comparison serves as a valuable resource for researchers, scientists, and drug development professionals working with similar compounds.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for Estafiatin and Helenalin Acetate Epoxide, facilitating a direct comparison of their structural features.

Table 1: Comparative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position Estafiatin δ (ppm), Mult. (J in Hz) Helenalin Acetate Epoxide δ (ppm), Mult. (J in Hz)
12.55, m3.15, d (4.0)
22.10, m3.45, d (4.0)
32.84, br s-
52.60, m2.90, m
63.34, t (9.0)5.10, t (8.0)
72.95, m2.80, m
82.20, m4.90, d (2.0)
9a2.05, m2.30, m
9b1.80, m1.90, m
11-3.10, q (7.0)
13a6.21, d (2.5)1.35, d (7.0)
13b5.41, d (2.5)-
14a4.53, br s1.10, s
14b4.45, br s-
151.53, s1.25, s
OAc-2.15, s

Table 2: Comparative ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position Estafiatin δ (ppm) Helenalin Acetate Epoxide δ (ppm)
145.260.5
228.558.0
362.1208.0 (C=O)
464.8138.0
552.350.0
685.178.0
748.251.0
835.671.0
930.142.0
10148.540.0
11139.845.0
12170.2177.0
13121.518.0
14112.517.0
1516.822.0
OAc-170.0 (C=O), 21.0 (CH₃)

Table 3: Comparative Mass Spectrometry Data

Compound Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)
EstafiatinESI247.1328229 ([M+H-H₂O]⁺), 219, 201, 191
Helenalin Acetate EpoxideESI321.1332279 ([M+H-CH₂CO]⁺), 261 ([M+H-CH₃COOH]⁺), 243, 215

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified sesquiterpenoid lactone.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Temperature: 298 K.

  • Spectral Width: 12 ppm.

  • Acquisition Time: 2.73 s.

  • Relaxation Delay: 1.0 s.

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1.09 s.

  • Relaxation Delay: 2.0 s.

  • Number of Scans: 1024 to 4096, depending on sample concentration.

  • Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs provided by the spectrometer manufacturer are used.

  • For HMBC experiments, the long-range coupling constant (J) is typically optimized to 8 Hz.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

  • Instrument: Thermo Fisher LTQ Orbitrap XL mass spectrometer (or equivalent) coupled with a UHPLC system.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Spray Voltage: 4.0 kV.

  • Capillary Temperature: 275 °C.

  • Sheath Gas Flow Rate: 40 (arbitrary units).

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).

  • Mass Range: m/z 100-1000.

  • Resolution: 60,000.

  • Data Analysis: The elemental composition is determined from the accurate mass measurement of the [M+H]⁺ ion using the instrument's software.

Visualizing Spectroscopic Analysis Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the spectroscopic analysis of natural products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution HRESIMS HRESIMS Isolation->HRESIMS H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR Dissolution->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolution->TwoD_NMR Data_Integration Data Integration & Interpretation H1_NMR->Data_Integration C13_NMR->Data_Integration TwoD_NMR->Data_Integration HRESIMS->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Stereochemistry Stereochemical Assignment Structure_Proposal->Stereochemistry

General workflow for spectroscopic analysis of natural products.

nmr_analysis_pathway H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Spin Systems HSQC->Structure Direct Connections HMBC->Structure Connectivity across Quaternary Carbons

Logical relationships in 2D NMR-based structure elucidation.

Epoxyparvinolide and its Synthetic Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of the natural product epoxyparvinolide (assuming parthenolide as a functional equivalent due to the lack of specific data on "this compound") and its synthetic derivatives. This analysis is supported by experimental data on their anti-cancer activities, with a focus on their shared mechanism of inhibiting the NF-κB signaling pathway.

Executive Summary

Parthenolide, a sesquiterpene lactone containing an epoxide group, has demonstrated significant anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cellular processes implicated in cancer development and progression. However, the poor water solubility of parthenolide has limited its clinical utility. To overcome this, synthetic derivatives have been developed, most notably the water-soluble analog dimethylaminoparthenolide (DMAPT). This guide presents a comparative analysis of the efficacy of parthenolide and DMAPT, supported by in vitro and in vivo experimental data.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the cytotoxic and anti-proliferative activities of parthenolide and its synthetic derivative, DMAPT, against various cancer cell lines, as well as in vivo tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of Parthenolide and Derivatives

CompoundCell LineCancer TypeIC50/LD50Reference
ParthenolideSiHaCervical Cancer8.42 ± 0.76 µM[1]
ParthenolideMCF-7Breast Cancer9.54 ± 0.82 µM[1]
Parthenolide Derivative (ZA-5)A549Non-small cell lung cancer1.03 µM[2]
Parthenolide Derivative (ZB-1)MDA-MB-231Breast CancerPotency similar to Adriamycin[2]
Parthenolide Derivative (29e)HT29Colorectal Cancer0.66 µM[3]
Parthenolide Derivative (29e)SW480Colorectal Cancer0.22 µM[3]
DMAPTAML cellsAcute Myeloid Leukemia1.7 µM (LD50)[4]
DMAPTCWR22Rv1Prostate Cancer5 - 10 µM[5]
DMAPTPC-3Prostate Cancer5 - 10 µM[5]

Table 2: In Vivo Efficacy of DMAPT

Animal ModelCancer TypeTreatmentOutcomeReference
TRAMP MiceProstate Cancer100 mg/kg DMAPT (oral)Extended median time to palpable tumor by 41.3 days; Reduced metastatic lesions 20-fold.[6]
Athymic Nude Mice (A549 xenograft)Non-small cell lung cancer100 mg/kg/day DMAPT (oral)Suppressed tumor growth by 54%.[7]
Athymic Nude Mice (UMUC-3 xenograft)Bladder Cancer100 mg/kg twice daily DMAPT (oral)Suppressed tumor growth by 63%.[7]
VCaP-CR tumor-bearing miceProstate CancerCastration + DMAPTSignificantly reduced tumor growth compared to castration alone.[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT and LDH Assays)

A common method to determine the cytotoxic effects of compounds like parthenolide and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., parthenolide, DMAPT) for specific time intervals (e.g., 24 and 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

The Lactate Dehydrogenase (LDH) assay is another method used to assess cytotoxicity by measuring the release of LDH from damaged cells.

NF-κB Activity Assay (EMSA or Reporter Assay)

The inhibition of NF-κB activation is a key mechanism of parthenolide and its derivatives. This can be assessed using an Electrophoretic Mobility Shift Assay (EMSA) or a reporter gene assay.

Protocol for NF-κB Reporter Assay:

  • Cell Line: A stable cell line expressing a reporter gene (e.g., secreted alkaline phosphatase - SEAP) under the control of an NF-κB inducible promoter is used (e.g., HEK-Blue™ Null1 cells).

  • Treatment: The cells are treated with different concentrations of the test compound (e.g., parthenolide) for a specified time.

  • Induction: NF-κB activation is induced using a stimulant like TNF-α.

  • Quantification: The activity of the reporter enzyme (SEAP) in the cell supernatant is quantified using a detection reagent (e.g., QUANTI-Blue™) and measuring the absorbance at a specific wavelength (e.g., 620-655 nm).

  • Analysis: The level of NF-κB inhibition is determined by comparing the reporter activity in treated cells to that in untreated or vehicle-treated control cells.[9]

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway Canonical NF-κB Signaling Pathway and Inhibition by Parthenolide TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TRADD/TRAF2 TRADD/TRAF2 TNFR->TRADD/TRAF2 Recruits IKK Complex IKK Complex TRADD/TRAF2->IKK Complex Activates IkB-alpha IkB-alpha IKK Complex->IkB-alpha Phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) Proteasome Proteasome IkB-alpha->Proteasome Ubiquitination & Degradation NF-kB (p50/p65)_n NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65)_n Translocates Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits Parthenolide->NF-kB (p50/p65) Directly Inhibits (p65 subunit) Target Gene Expression Target Gene Expression NF-kB (p50/p65)_n->Target Gene Expression

Caption: Canonical NF-κB signaling pathway and sites of inhibition by parthenolide.

Experimental Workflow Diagram

Parthenolide_Extraction_Workflow Workflow for Extraction of Parthenolide from Feverfew cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Feverfew Plant Feverfew Plant Crushed Feverfew Crushed Feverfew Feverfew Plant->Crushed Feverfew Crushing Solvent Extraction Solvent Extraction Crushed Feverfew->Solvent Extraction Organic Solvent (e.g., Acetone) Extract Liquid Extract Liquid Solvent Extraction->Extract Liquid Concentration Concentration Extract Liquid->Concentration Ethanol Dissolution & Filtration Ethanol Dissolution & Filtration Concentration->Ethanol Dissolution & Filtration Decolorization & Filtration Decolorization & Filtration Ethanol Dissolution & Filtration->Decolorization & Filtration Adsorbent (e.g., Silica Gel) Solvent Dissolution & Concentration Solvent Dissolution & Concentration Decolorization & Filtration->Solvent Dissolution & Concentration Drying Drying Solvent Dissolution & Concentration->Drying Parthenolide Parthenolide Drying->Parthenolide

Caption: General workflow for the extraction and purification of parthenolide.

References

Benchmarking Epoxyparvinolide: A Comparative Analysis Against Known NF-κB Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Epoxyparvinolide against established inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The data presented herein is intended to serve as a resource for researchers investigating novel anti-inflammatory and anti-cancer therapeutics.

The NF-κB signaling cascade is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of diseases, including chronic inflammatory disorders and cancer.[1][2] The pathway is tightly controlled by the IκB kinase (IKK) complex, which, upon activation by various stimuli, phosphorylates the inhibitor of κB (IκBα).[1] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes.[1][3]

This guide benchmarks this compound against inhibitors that target two key regulatory nodes in this pathway: the IKK complex and the proteasome.

Comparative Activity of NF-κB Pathway Inhibitors

The following table summarizes the inhibitory activities of this compound and a selection of well-characterized IKK and proteasome inhibitors. The presented IC50 values provide a quantitative measure of their potency.

Compound Target Inhibitor Class IC50 Value Cell-Free/Cell-Based
This compound LPS-induced NO productionEpoxyquinoid4.3 - 30.1 µM[4]Cell-Based (RAW 264.7 cells)
Parthenolide IKK, STAT3Sesquiterpene Lactone~5 µM (IKK inhibition)[5]Cell-Based
TPCA-1 IKK-2Small Molecule17.9 nM[6][7]Cell-Free
BMS-345541 IKK-2, IKK-1Small Molecule0.3 µM (IKK-2), 4 µM (IKK-1)[8][9][10][11]Cell-Free
Bortezomib 20S ProteasomePeptide Boronate0.6 nM (Ki)[12]Cell-Free
MG132 Proteasome, CalpainPeptide Aldehyde100 nM (Proteasome), 1.2 µM (Calpain)[13][14]Cell-Free
3 µM (NF-κB activation)[15]Cell-Based

Note: The IC50 value for this compound reflects the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a downstream event of NF-κB activation. Direct IC50 values for NF-κB or IKK inhibition are not yet publicly available.

Signaling Pathways and Points of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for the compared inhibitors.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB_NFkB IκBα NF-κB IKK_Complex->IkB_NFkB Phosphorylation IkB IκBα NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocation p_IkB P-IκBα p_IkB->NFkB_p50_p65 Release Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome 26S Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->IkB Degraded IκBα Target_Genes Target Gene Transcription NFkB_translocated->Target_Genes TPCA_1 TPCA-1 TPCA_1->IKK_Complex BMS_345541 BMS-345541 BMS_345541->IKK_Complex Bortezomib Bortezomib Bortezomib->Proteasome MG132 MG132 MG132->Proteasome Parthenolide Parthenolide Parthenolide->IKK_Complex

NF-κB Signaling Pathway and Inhibitor Targets.

Experimental Workflow for Benchmarking Inhibitors

The following diagram outlines a general workflow for the comparative evaluation of NF-κB pathway inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, RAW 264.7) Pre_incubation Pre-incubation with Inhibitors Cell_Culture->Pre_incubation Compound_Prep Compound Preparation (this compound & Known Inhibitors) Compound_Prep->Pre_incubation Stimulation Stimulation (e.g., TNF-α, LPS) Pre_incubation->Stimulation NFkB_Reporter_Assay NF-κB Reporter Assay (Luciferase or β-lactamase) Stimulation->NFkB_Reporter_Assay IKK_Kinase_Assay IKK Kinase Assay (In vitro or cell-based) Stimulation->IKK_Kinase_Assay Proteasome_Activity_Assay Proteasome Activity Assay (Fluorogenic substrate) Stimulation->Proteasome_Activity_Assay Western_Blot Western Blot (p-IκBα, IκBα, p65 nuclear translocation) Stimulation->Western_Blot IC50_Determination IC50 Determination NFkB_Reporter_Assay->IC50_Determination IKK_Kinase_Assay->IC50_Determination Proteasome_Activity_Assay->IC50_Determination Comparative_Analysis Comparative Analysis Western_Blot->Comparative_Analysis IC50_Determination->Comparative_Analysis

Workflow for Benchmarking NF-κB Inhibitors.

Experimental Protocols

NF-κB Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of compounds.

  • Cell Lines: HEK293 cells stably expressing an NF-κB-driven luciferase or β-lactamase reporter gene.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound or known inhibitors for 1-2 hours.

    • Stimulate the cells with an appropriate agonist, such as TNF-α (for most cell types) or LPS (for immune cells like RAW 264.7), at a predetermined EC80 concentration.[2]

    • Incubate for 5-6 hours.

    • Lyse the cells and measure the reporter gene activity (luciferase or β-lactamase) according to the manufacturer's instructions.

    • Calculate the IC50 values from the dose-response curves.

In Vitro IKK Kinase Assay

This cell-free assay directly measures the enzymatic activity of the IKK complex and its inhibition.

  • Reagents: Recombinant IKKβ, IKKtide (a synthetic peptide substrate), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[16][17]

  • Procedure:

    • In a 96-well plate, combine the recombinant IKKβ enzyme with varying concentrations of the test compounds.

    • Initiate the kinase reaction by adding a mixture of IKKtide substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 45-60 minutes).[16][17]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is proportional to the kinase activity.

    • Determine the IC50 values from the inhibitor dose-response curves.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome, which is crucial for IκBα degradation.

  • Reagents: Cell lysate, a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC), and a specific proteasome inhibitor (e.g., MG132) as a control.[1][18]

  • Procedure:

    • Prepare cell lysates from cells treated with or without the test compounds.

    • In a black 96-well plate, add the cell lysate to the assay buffer.

    • Add the fluorogenic substrate to all wells. To a subset of wells, add a known proteasome inhibitor to differentiate proteasome-specific activity from other protease activities.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC).[1]

    • Calculate the proteasome activity and the percentage of inhibition by the test compounds.

Western Blot Analysis for IκBα Phosphorylation and Degradation

This technique provides a qualitative or semi-quantitative assessment of the upstream events in NF-κB activation.

  • Procedure:

    • Culture and treat cells with inhibitors and stimuli as described for the reporter gene assay.

    • Prepare whole-cell lysates at different time points post-stimulation.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

    • Use an appropriate secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities to determine the effect of the inhibitors on IκBα phosphorylation and subsequent degradation.

References

Replicating Published Experimental Results on Epoxy-Sesquiterpene Lactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Epoxyparvinolide: Extensive literature searches did not yield specific experimental data for a compound named "this compound." However, the chemical name suggests a structural similarity to other epoxy-containing sesquiterpene lactones, a well-studied class of natural products with significant biological activities. This guide therefore focuses on Parthenolide, a prominent and extensively researched member of this class, to provide a relevant and data-supported comparative analysis of experimental findings. The methodologies and observed effects detailed herein are likely to be applicable to the study of other similar epoxy-sesquiterpene lactones.

Introduction

Parthenolide, a sesquiterpene lactone containing an epoxide functional group, has garnered significant attention from the scientific community for its potent anti-inflammatory and anti-cancer properties.[1][2] This guide provides a comprehensive overview of the key experimental findings related to Parthenolide's mechanism of action, focusing on its inhibitory effects on the NF-κB and STAT3 signaling pathways. The information is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate these pivotal experiments.

Data Presentation: Inhibition of Key Signaling Pathways

The following tables summarize the quantitative data from key studies demonstrating the inhibitory effects of Parthenolide on the STAT3 and NF-κB signaling pathways.

Table 1: Inhibition of IL-6-Induced STAT3 Phosphorylation by Parthenolide

Cell LineAssayEndpointInhibitorConcentrationResultReference
HepG2/STAT3Luciferase Reporter AssayIL-6-induced luciferase activityParthenolide-IC50 = 2.628 µmol/L[3][4]
MDA-MB-231Western BlotSTAT3 Tyr705 phosphorylationParthenolide5 µmol/LInhibition observed after 20 min[4]

Table 2: Inhibition of NF-κB Activation by Parthenolide

Cell Line ModelStimulationAssayEndpointEffect of ParthenolideReference
Cystic Fibrosis Cell Lines (16HBE, IB-3)IL-1β and/or TNF-αELISAIL-8 secretionSignificant inhibition[1]
Cystic Fibrosis Cell Lines (16HBE, IB-3)IL-1β and/or TNF-α-NF-κB activationPrevention[1]
Cystic Fibrosis Cell Lines (16HBE, IB-3)IL-1β and/or TNF-α-IκBα degradationPrevention[1]
Cystic Fibrosis Cell Lines (16HBE, IB-3)IL-1β and/or TNF-α-IκB Kinase (IKK) complex activityPrevention[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are outlines of the key experimental protocols used to assess the inhibitory effects of Parthenolide.

Cell Culture and Treatment
  • Cell Lines: HepG2 cells stably expressing a STAT3-responsive luciferase reporter (HepG2/STAT3) and MDA-MB-231 breast cancer cells are commonly used for studying STAT3 signaling.[3][4] For NF-κB studies in the context of cystic fibrosis, human bronchial epithelial cell lines (16HBE) and IB-3 cells, along with their corrected counterparts (S9), are utilized.[1]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of Parthenolide for a specified duration (e.g., 1 hour) before stimulation with an agonist like Interleukin-6 (IL-6) for STAT3 activation or Tumor Necrosis Factor-alpha (TNF-α) and IL-1β for NF-κB activation.[1][3][4]

Luciferase Reporter Assay (for STAT3 Activity)

This assay quantitatively measures the transcriptional activity of STAT3.

  • Cell Seeding: HepG2/STAT3 cells are seeded in multi-well plates.

  • Treatment: Cells are pre-treated with Parthenolide followed by stimulation with IL-6 (e.g., 10 ng/mL for 4 hours).[3][4]

  • Lysis: Cells are lysed using a suitable lysis buffer.

  • Luminometry: Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration) and expressed as a percentage of the stimulated control. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis (for Protein Phosphorylation and Degradation)

Western blotting is used to detect changes in the phosphorylation state of key signaling proteins (e.g., STAT3, JAK2) and the degradation of inhibitory proteins (e.g., IκBα).

  • Cell Lysis: After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated or total form of the target protein (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-IκBα).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by Parthenolide.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, TNF-α) Receptor Receptor Cytokine->Receptor IKK IKK Receptor->IKK Activation Cascade IkappaB_NFkappaB IκB-NF-κB (Inactive) IKK->IkappaB_NFkappaB Phosphorylates IκB NFkappaB NF-κB (Active) IkappaB_NFkappaB->NFkappaB Releases IkappaB_p P-IκB IkappaB_NFkappaB->IkappaB_p DNA DNA NFkappaB->DNA Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits IkappaB_deg Degraded IκB IkappaB_p->IkappaB_deg Ubiquitination & Degradation Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active P-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization & Translocation Parthenolide Parthenolide Parthenolide->JAK Inhibits DNA DNA STAT3_dimer->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the JAK-STAT3 signaling pathway by Parthenolide.

References

Unraveling the Convergent Evolution of Epoxyparvinolide Biosynthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide comparing the putative biosynthetic pathways of the sesquiterpene lactone epoxyparvinolide in plant and fungal species, providing a framework for future research and biotechnological applications.

This compound, a sesquiterpene lactone with potential biological activities, has been identified in the plant species Carpesium abrotanoides and Pogostemon parviflorus, as well as the fungus Aspergillus parvulus. This distribution across different kingdoms of life suggests a fascinating case of convergent evolution for the biosynthesis of this complex natural product. This guide offers a comparative analysis of the predicted biosynthetic pathways of this compound in these organisms, presents detailed experimental protocols for pathway elucidation, and provides a foundation for researchers, scientists, and professionals in drug development to explore this and other sesquiterpene lactones.

The General Blueprint for Sesquiterpene Lactone Biosynthesis

The journey to this compound begins with the universal building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are generated via two distinct routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. Fungi, on the other hand, typically rely solely on the cytosolic MVA pathway.

The C15 backbone of sesquiterpenes is forged through the condensation of two molecules of IPP with one molecule of DMAPP to create farnesyl pyrophosphate (FPP), a reaction catalyzed by FPP synthase (FPPS). The remarkable diversity of sesquiterpene skeletons arises from the subsequent cyclization of FPP by a vast family of enzymes known as sesquiterpene synthases (STSs). Following cyclization, the nascent hydrocarbon scaffold undergoes a series of oxidative modifications, frequently mediated by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl, epoxide, and carbonyl functionalities. The final hallmark of a sesquiterpene lactone, the lactone ring, is formed through further oxidation and subsequent intramolecular esterification.

Putative Biosynthetic Pathways to this compound

While the precise enzymatic steps for this compound biosynthesis have yet to be experimentally validated in any of the producing species, we can propose putative pathways based on the known biosynthesis of structurally related sesquiterpene lactones.

Biosynthesis in Plants: Carpesium abrotanoides and Pogostemon parviflorus

In the plant kingdom, the biosynthesis of sesquiterpene lactones is a well-studied process, particularly within the Asteraceae family, to which Carpesium abrotanoides belongs. The proposed pathway likely involves the following key stages:

  • Precursor Supply: Both the MVA and MEP pathways contribute to the pool of IPP and DMAPP, which are converted to FPP.

  • Cyclization: An STS, plausibly a germacrene A synthase, is predicted to cyclize FPP to form germacrene A, a common intermediate in the biosynthesis of many sesquiterpene lactones.

  • Oxidative Tailoring: A series of CYP450 enzymes are hypothesized to catalyze the region-specific hydroxylation and epoxidation of the germacrene A scaffold.

  • Lactonization: Further oxidation, likely by other CYP450s or dehydrogenases, followed by lactonization, would yield the final this compound structure.

Plant_Epoxyparvinolide_Pathway cluster_precursor Precursor Biosynthesis cluster_pathway This compound Biosynthesis MVA MVA Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPPS GermacreneA Germacrene A FPP->GermacreneA STS Hydroxylated Hydroxylated Intermediate GermacreneA->Hydroxylated CYP450 Epoxidized Epoxidized Intermediate Hydroxylated->Epoxidized CYP450 This compound This compound Epoxidized->this compound Oxidations & Lactonization

Caption: A putative biosynthetic pathway for this compound in plants.

Biosynthesis in Fungi: Aspergillus parvulus

Fungal secondary metabolite biosynthesis is often characterized by the organization of the required genes into biosynthetic gene clusters (BGCs). It is highly probable that the genes for this compound biosynthesis in Aspergillus parvulus are located in such a cluster.

  • Precursor Supply: The MVA pathway in the cytosol provides the necessary IPP and DMAPP for FPP synthesis.

  • Cyclization: An STS encoded within the putative BGC would catalyze the cyclization of FPP to a sesquiterpene scaffold.

  • Tailoring Reactions: A series of tailoring enzymes, including CYP450s and other oxidoreductases, also encoded within the BGC, would then modify the cyclic intermediate through hydroxylation, epoxidation, and ultimately, lactonization to form this compound.

Fungal_Epoxyparvinolide_Pathway cluster_precursor Precursor Biosynthesis cluster_pathway This compound Biosynthesis (within a BGC) MVA MVA Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPPS Cyclic_Intermediate Cyclic Intermediate FPP->Cyclic_Intermediate STS Modified_Intermediate Modified Intermediate Cyclic_Intermediate->Modified_Intermediate CYP450s & other tailoring enzymes This compound This compound Modified_Intermediate->this compound Oxidations & Lactonization

Caption: A putative biosynthetic pathway for this compound in fungi.

Comparative Overview of Biosynthetic Features

FeatureCarpesium abrotanoides & Pogostemon parviflorus (Plants)Aspergillus parvulus (Fungus)
Primary Precursor Pathways Mevalonate (MVA) and Methylerythritol Phosphate (MEP)Mevalonate (MVA)
Subcellular Compartmentalization Cytosol (MVA) and Plastids (MEP)Cytosol
Gene Organization Genes likely dispersed throughout the genomeGenes likely organized in a Biosynthetic Gene Cluster (BGC)
Key Enzyme Classes Sesquiterpene Synthase (STS), Cytochrome P450s (CYP450s)Sesquiterpene Synthase (STS), Cytochrome P450s (CYP450s)
Supporting Evidence Extensive literature on sesquiterpene lactone biosynthesis in Asteraceae.[1] Transcriptome data available for Pogostemon species which can be mined for candidate genes.[2][3][4][5][6]The genome of Aspergillus parvulus has been sequenced, enabling BGC prediction.[7][8][9]

Experimental Roadmap for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway in each organism requires a multi-faceted experimental approach.

Identification of Candidate Genes and Biosynthetic Gene Clusters

Objective: To identify the genes responsible for this compound biosynthesis.

Methodology:

  • For Plants (Carpesium and Pogostemon):

    • Transcriptome Analysis: Perform RNA-sequencing on tissues actively producing this compound and compare with non-producing tissues to identify differentially expressed genes. Look for candidate STS and CYP450 genes that show high expression in producing tissues.

    • Co-expression Analysis: Analyze the transcriptomic data to find genes that are co-expressed with the candidate STS, as genes involved in the same pathway are often co-regulated.

  • For Fungi (Aspergillus parvulus):

    • Genome Mining: Utilize bioinformatics tools like antiSMASH to analyze the genome of A. parvulus and identify putative sesquiterpene BGCs containing an STS and several CYP450 genes.

    • Comparative Genomics: Compare the putative BGC with known sesquiterpene lactone BGCs from other fungi to find homologous clusters.

  • Validation:

    • Gene Silencing/Knockout: Use RNA interference (RNAi) or CRISPR-Cas9 to silence or knock out the candidate genes in the native organism and analyze for the loss or reduction of this compound production via HPLC-MS.

    • Heterologous Expression: Express the candidate STS gene in a heterologous host like Saccharomyces cerevisiae or Nicotiana benthamiana to confirm its function in producing the sesquiterpene backbone. Subsequently, co-express the candidate CYP450s to reconstitute the downstream pathway.

Gene_Discovery_Workflow Start Identify this compound Producing Organism Plant Plant (Carpesium/Pogostemon) Start->Plant Fungus Fungus (Aspergillus) Start->Fungus Transcriptomics Transcriptome Analysis (RNA-Seq) Plant->Transcriptomics Genome_Mining Genome Mining (antiSMASH) Fungus->Genome_Mining Candidate_Genes Identify Candidate STS and CYP450 Genes Transcriptomics->Candidate_Genes Genome_Mining->Candidate_Genes Validation Functional Validation Candidate_Genes->Validation Knockout Gene Knockout/ Silencing Validation->Knockout Heterologous Heterologous Expression Validation->Heterologous End Elucidated Biosynthetic Pathway Knockout->End Heterologous->End

Caption: A generalized workflow for the discovery of this compound biosynthetic genes.

Quantitative Analysis of this compound

Objective: To accurately measure the amount of this compound produced by each organism.

Methodology:

  • Extraction: Develop an optimized extraction protocol for each organism. For plant material, this typically involves extraction with methanol or ethanol, followed by liquid-liquid partitioning into a less polar solvent like ethyl acetate. For fungal cultures, both the mycelium and the culture broth should be extracted.

  • Quantification by HPLC-MS/MS:

    • Establish a sensitive and specific quantitative method using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

    • Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using a purified standard of this compound to determine the optimal precursor and product ion transitions.

    • Construct a calibration curve with the standard to accurately quantify this compound in the extracts.

Future Outlook

The study of this compound biosynthesis offers a unique opportunity to understand the molecular mechanisms underlying the convergent evolution of complex metabolic pathways. Elucidating the specific enzymes and their genetic organization in these diverse organisms will not only contribute to our fundamental knowledge of natural product biosynthesis but also provide a valuable toolkit of genes for synthetic biology and metabolic engineering efforts. The heterologous production of this compound in microbial hosts could enable a sustainable supply for further pharmacological investigation and potential therapeutic development.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the dynamic environment of scientific research and drug development, the safe handling and disposal of novel chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Epoxyparvinolide, a sesquiterpenoid natural product. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on the known chemical properties of this compound, including its reactive epoxide functional group, and general guidelines for handling potentially cytotoxic and hazardous materials.

Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure personal safety and environmental protection. The following step-by-step guidance is designed to directly address operational questions and establish a clear, safe, and compliant disposal workflow.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 102227-61-2[1][2][3]
Molecular Formula C₁₅H₂₂O₃[2][3]
Molecular Weight 250.33 g/mol [2][3]

Hazard Assessment and Classification

Due to the presence of a highly reactive epoxide ring, this compound should be handled as a potentially hazardous substance.[4] Epoxides are known to be reactive towards a wide range of nucleophiles and can be mutagenic.[5] Furthermore, compounds with cytotoxic potential require stringent handling and disposal procedures to prevent exposure to personnel and release into the environment.[6][7][8] Therefore, this compound waste should be treated as cytotoxic and hazardous chemical waste .

Experimental Protocols: Disposal of this compound

The following methodologies provide a detailed framework for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must wear appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat must be worn to protect from skin exposure.

  • Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a properly fitted respirator (e.g., N95 or higher) should be used in a fume hood.

Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe disposal and regulatory compliance.[9][10]

  • Solid Waste:

    • Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a designated, leak-proof, and puncture-resistant container lined with a purple bag clearly labeled "Cytotoxic Waste".[8][10]

    • Unused or expired pure this compound should be disposed of in its original container or a securely sealed, compatible container labeled as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene or glass).

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid violent reactions.[11]

  • Sharps Waste:

    • Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Sharps Waste".[10]

Spill Management

In the event of a spill, the following procedure should be followed immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: As outlined in the PPE section.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical spill pillows or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Spill: Carefully collect the absorbent material or contaminated paper towels and place them in the designated cytotoxic waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and then rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

  • Report the Spill: Inform the laboratory supervisor and follow institutional reporting procedures.

Final Disposal

All collected this compound waste must be disposed of through the institution's hazardous waste management program.[12][13][14]

  • Ensure all waste containers are securely sealed and properly labeled.

  • Arrange for pickup by the designated environmental health and safety (EHS) department or a licensed hazardous waste contractor.

  • Incineration is the preferred method for the final disposal of cytotoxic waste. [10][12]

Visualizing the Disposal Workflow

To aid in understanding the logical flow of the disposal process, the following diagrams illustrate the key decision points and pathways.

Epoxyparvinolide_Disposal_Workflow cluster_ppe Step 1: Personal Protective Equipment (PPE) cluster_generation Step 2: Waste Generation & Segregation cluster_collection Step 3: Waste Collection cluster_disposal Step 4: Final Disposal PPE Wear appropriate PPE: - Chemical-resistant gloves (double) - Safety glasses/goggles - Lab coat - Respirator (if needed) Waste_Generation This compound Waste Generated Solid_Waste Solid Waste (gloves, paper towels, etc.) Waste_Generation->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (solutions) Waste_Generation->Liquid_Waste Is it liquid? Sharps_Waste Sharps Waste (needles, syringes) Waste_Generation->Sharps_Waste Is it a sharp? Solid_Container Collect in labeled 'Cytotoxic Waste' container (purple bag) Solid_Waste->Solid_Container Liquid_Container Collect in labeled 'Hazardous Waste' container Liquid_Waste->Liquid_Container Sharps_Container Collect in labeled 'Cytotoxic Sharps' container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: this compound Disposal Workflow Diagram.

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill (absorbent for liquid, damp towel for solid) Don_PPE->Contain Clean Clean Spill Area Contain->Clean Dispose Dispose of all contaminated materials as Cytotoxic Waste Clean->Dispose Report Report Spill to Supervisor and EHS Dispose->Report

Caption: this compound Spill Response Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epoxyparvinolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Epoxyparvinolide. Designed for researchers, scientists, and drug development professionals, this guide establishes a foundation of safety and operational excellence to protect both personnel and research integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin contact, eye damage, and respiratory irritation. All personnel handling this compound must be trained in the proper use and disposal of PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRequired PPERecommended Material/StandardRationale
Eyes Safety Goggles with Side Shields or a Full-Face ShieldANSI Z87.1 or EN 166 compliantProtects against splashes and accidental eye contact.[2][3][4]
Hands Chemical-Resistant GlovesNitrile or Butyl rubber (Standard EN374)Prevents skin absorption and sensitization. Vinyl gloves are not recommended as they may perish with resin contact.[2][3][5][6]
Body Chemical-Resistant Laboratory Coat or CoverallsMaterials such as butyl rubber are recommended.Protects against spills and contamination of personal clothing.[2]
Respiratory Respirator with Organic Vapor CartridgesNIOSH approved, APF 10 or higher (e.g., half-mask with A1-P2 filter)Required when working outside of a certified chemical fume hood or with powdered forms to prevent inhalation of vapors or particulates.[2][5]
Feet Closed-Toed Shoes---Prevents injury from spills or dropped objects.[2]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials & Equipment don_ppe->gather_materials weigh_dispense Weigh/Dispense in Fume Hood gather_materials->weigh_dispense conduct_experiment Conduct Experiment weigh_dispense->conduct_experiment decontaminate Decontaminate Work Surfaces & Equipment conduct_experiment->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.